Trichloroacetic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2,2,2-trichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBWRMUSHSURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O2, Array | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021378 | |
| Record name | Trichloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloroacetic acid, solid is a colorless crystalline solid. It absorbs moisture from air and forms a syrup. It is soluble in water with release of heat. It is corrosive to metals and tissue., Colorless to white, crystalline solid with a sharp, pungent odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless to white, crystalline solid with a sharp, pungent odor. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/660 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trichloroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/603 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloroacetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
385 to 387 °F at 760 mmHg (NTP, 1992), 195.5 °C, 198 °C, 388 °F | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/603 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloroacetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), The acid has a solubility in water at 25 °C of 1,000 g/100 ml; it is soluble in ethanol and diethyl ether., Sol in 0.1 part water; very sol in alcohol, ether, Sol in ethanol, ethyl ether; slightly sol in carbon tetrachloride, In methanol = 2143 g/100g at 25 °C; in ethyl ether = 617 g/100g at 25 °C; in acetone = 850 g/100g at 25 °C; in benzene = 201 g/100g at 25 °C; in o-xylene = 110 g/100g at 25 °C., In water, 5.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water: very good, Miscible | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trichloroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Trichloroacetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.62 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.6126 at 64 °C, Sp Gr: 1.63 at 61/4 °C, 1.6 g/cm³, 1.62 | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/603 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloroacetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6, 5.6 | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/603 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 123.8 °F ; 5 mmHg at 168.8 °F (NTP, 1992), 0.06 [mmHg], VP: 1 kPa at 83.8 °C; 10 kPa at 130.0 °C; 100 kPa at 197.2 °C, 6.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 51 °C: 133, 1 mmHg at 124 °F, (124 °F): 1 mmHg | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/660 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/603 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloroacetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless to white, crystalline solid., White deliquescent crystals, Hygroscopic, rhombohedral crystals | |
CAS No. |
76-03-9 | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trichloroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroacetic acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trichloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trichloroacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2JDO056X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trichloroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/603 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid, trichloro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AJ7829B8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
135 to 136 °F (NTP, 1992), 57.5 °C, MP: >300 °C. Soluble in ethanol. /Sodium salt/, 58 °C, 136 °F | |
| Record name | TRICHLOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4674 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1779 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trichloroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRICHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0586 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TRICHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/603 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Trichloroacetic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0626.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Trichloroacetic Acid: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic acid (TCA), a potent analogue of acetic acid, is a cornerstone reagent in various laboratory settings, particularly in biochemistry, molecular biology, and clinical chemistry.[1][2] Its utility stems from its strong acidic nature and its ability to effectively precipitate macromolecules.[1][3] This technical guide provides an in-depth overview of the chemical properties, laboratory applications, and safety protocols associated with the use of this compound.
Core Chemical and Physical Properties
This compound is a colorless to white crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the air.[4][5] It possesses a sharp, pungent odor.[4][6] Due to the strong electron-withdrawing effect of the three chlorine atoms on the alpha carbon, TCA is a much stronger acid than acetic acid.[1]
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molar Mass | 163.38 g/mol | [1][6] |
| Melting Point | 57-58 °C (135-136 °F) | [6] |
| Boiling Point | 196-197 °C (385-387 °F) | [6] |
| Density | 1.63 g/cm³ | [6] |
| pKa | 0.66 - 0.7 | [1][2] |
| Solubility in Water | 1000 g/100 mL | [6] |
| Vapor Pressure | 1 mmHg at 51.1 °C | [6] |
Key Laboratory Applications & Experimental Protocols
This compound's primary laboratory applications revolve around its ability to denature and precipitate proteins and nucleic acids. It is also utilized as a decalcifying agent and a fixative in histology.[3]
Protein Precipitation
TCA is a highly effective agent for precipitating proteins from solution, a crucial step for concentrating samples and removing interfering substances like salts and detergents before downstream analyses such as SDS-PAGE or 2D-electrophoresis.[7][8] The mechanism involves the dehydration of the protein's hydration shell and denaturation, leading to aggregation and precipitation.[1]
Experimental Protocol: Standard TCA Protein Precipitation
-
Sample Preparation: Start with your protein sample in an appropriate microcentrifuge tube.
-
TCA Addition: Add an equal volume of a 20% TCA stock solution to your protein sample.[9] For a 100% (w/v) TCA stock solution, dissolve 500g of TCA in distilled water and bring the final volume to 500 mL.[10]
-
Incubation: Incubate the mixture on ice for 30-60 minutes to allow for complete protein precipitation.[9]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) in a microcentrifuge for 10-15 minutes at 4°C.[9][10]
-
Supernatant Removal: Carefully decant the supernatant without disturbing the protein pellet.
-
Washing: Wash the pellet with 200-300 µL of cold acetone to remove residual TCA.[9][10]
-
Repeat Centrifugation: Centrifuge again at 14,000 rpm for 5 minutes.
-
Drying: Remove the acetone and air-dry the pellet. Be careful not to over-dry, as this can make resuspension difficult.[9]
-
Resuspension: Resuspend the pellet in a suitable buffer for your downstream application.
Nucleic Acid Precipitation
TCA can also be used to precipitate DNA and RNA, particularly for separating radiolabeled nucleotides incorporated into nucleic acid polymers from unincorporated ones.[4][6] It is effective for precipitating nucleic acid polymers longer than approximately 20 nucleotides.[4][6]
Experimental Protocol: TCA Precipitation of Radiolabeled Nucleic Acids
-
Sample Dilution: In a glass tube, add 2 µL of your nucleic acid synthesis reaction to 198 µL of a carrier DNA solution (e.g., 1 mg/mL sheared fish sperm DNA). Mix thoroughly.[6]
-
TCA Addition: To the diluted sample, add 2 mL of cold 10% TCA.[6]
-
Incubation: Incubate the mixture on ice for at least 10 minutes.[6]
-
Filtration: Collect the precipitate by vacuum filtration through a glass fiber filter (e.g., Whatman GF/C).[6]
-
Washing: Rinse the tube twice with 1 mL of 10% TCA, passing the rinses through the filter. Follow with a final rinse of 3-5 mL of 95% ethanol.[6]
-
Scintillation Counting: Place the filter in a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity to determine the amount of incorporated radiolabeled nucleotide.[6]
Decalcification of Bone Tissue
In histology, TCA is used as a decalcifying agent to remove calcium from bone and other calcified tissues, making them easier to section for microscopic examination.[11]
Experimental Protocol: Bone Decalcification with TCA
-
Fixation: Ensure the bone tissue is adequately fixed in a suitable fixative (e.g., formalin) prior to decalcification to preserve tissue morphology.[11]
-
Decalcifying Solution: Prepare a 5% (w/v) solution of this compound in distilled water.[12]
-
Immersion: Place the fixed tissue in the decalcifying solution at a volume ratio of at least 1:20 (tissue to decalcifier).[11]
-
Incubation: Decalcify at room temperature. The duration will depend on the size and density of the tissue, typically ranging from 2 to 6 hours or longer.[12] For smaller specimens (5-10 mm thick), 1-2 days may be required, with the solution changed every 24 hours.[11]
-
Endpoint Determination: Check for the completion of decalcification by testing the flexibility of the tissue or by a chemical test for calcium ions in the decalcifying solution.[11]
-
Neutralization: After decalcification, neutralize the tissue by washing it in a sodium sulfate solution for 12 hours before proceeding with dehydration and embedding.[12]
Cellular and Molecular Effects in Dermatological Applications
This compound is widely used in dermatology for chemical peels to treat conditions like photoaging, acne scars, and hyperpigmentation.[13][14] Its mechanism of action involves the controlled chemical injury of the skin, leading to exfoliation and regeneration.[15]
TCA induces coagulative necrosis of epidermal and dermal proteins, leading to the removal of the outer layers of the skin.[7][13] This process stimulates re-epithelialization and dermal remodeling.[13] Studies have shown that TCA can be cytotoxic to keratinocytes and fibroblasts.[16] Interestingly, TCA treatment of keratinocytes can induce the expression of various growth factors, including platelet-derived growth factor (PDGF)-B, which may contribute to the dermal regeneration process.[17] Furthermore, recent research suggests that chloroacetic acids, including TCA, can activate the cGAS/STING/NF-κB signaling pathway in skin cells, which is involved in inflammatory responses and cellular senescence.[5]
Logical Relationships of Laboratory Applications
The diverse applications of this compound in the laboratory are interconnected through its fundamental chemical properties as a strong acid and a potent precipitant.
Safety, Handling, and Disposal
This compound is a corrosive substance that can cause severe skin burns and eye damage.[16][18] It is also very toxic to aquatic life with long-lasting effects.[18][19] Therefore, stringent safety precautions are mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[16][20]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[16][20]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[16][20]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[21][22]
-
Keep containers tightly closed.[21]
-
TCA is very deliquescent; store in a desiccator for long-term stability.[5]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3][18]
Disposal:
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be classified as hazardous waste.[22]
-
Neutralization with a weak base can be a method of disposal, but this should be done with caution and in compliance with institutional guidelines.[5]
Conclusion
This compound is an indispensable tool in the modern research and development laboratory. Its well-characterized chemical properties make it a reliable reagent for a multitude of applications, from macromolecule precipitation to histological preparation. A thorough understanding of its properties, applications, and, most importantly, its hazards is crucial for its safe and effective use. By adhering to the protocols and safety guidelines outlined in this guide, researchers can continue to leverage the power of TCA to advance scientific discovery.
References
- 1. quora.com [quora.com]
- 2. This compound: Structure, Properties & Uses Explained [vedantu.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Superficial basal cell carcinoma treated with 70% this compound applied topically: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (TCA) Uses in Synthesis & Labs | Advent [adventchembio.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. carlroth.com [carlroth.com]
- 12. Decalcification Solutions for Bone - IHC WORLD [ihcworld.com]
- 13. Chemical Peeling: A Useful Tool in the Office | Actas Dermo-Sifiliográficas [actasdermo.org]
- 14. TCA peel: Effectiveness, safety, cost, results, and more [medicalnewstoday.com]
- 15. Demystifying the mechanism of action of professional facial peeling: In‐vivo visualization and quantification of changes in inflammation, melanin and collagen using Vivascope® and ConfoScan® - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative caustic and biological activity of trichloroacetic and glycolic acids on keratinocytes and fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of PDGF-B in TCA-treated epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (TCA) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 19. media.dent.umich.edu [media.dent.umich.edu]
- 20. dermatologistschoice.com [dermatologistschoice.com]
- 21. Frontiers | Professional-Grade TCA-Lactic Acid Chemical Peel: Elucidating Mode of Action to Treat Photoaging and Hyperpigmentation [frontiersin.org]
- 22. dcfinechemicals.com [dcfinechemicals.com]
trichloroacetic acid safety precautions in a laboratory setting
Trichloroacetic Acid: A Technical Guide to Laboratory Safety
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling and use of this compound (TCA) in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with this chemical.
Hazard Identification and Health Effects
This compound is a highly corrosive substance that presents significant health hazards upon exposure. It is a colorless, crystalline solid that readily absorbs moisture from the air to form a syrup.[1][2] Understanding its properties is the first step in safe handling.
1.1 Acute Health Effects:
-
Skin and Eye Contact: TCA is a corrosive chemical.[3] Contact can cause severe irritation, burns, and potentially irreversible eye damage.[3][4]
-
Inhalation: Breathing in TCA can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4] High concentrations can cause a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[3]
-
Ingestion: If swallowed, TCA can cause severe burns to the mouth, throat, and esophagus. Do not induce vomiting.[5][6]
1.2 Chronic Health Effects:
-
Repeated exposure may lead to bronchitis, with symptoms including cough and shortness of breath.[3]
-
TCA may also affect the liver.[3]
-
It is a suspected human carcinogen and a proven animal carcinogen.[1]
1.3 Hazardous Decomposition:
-
When heated, TCA can decompose to form toxic gases such as chloroform, phosgene, and hydrogen chloride.[3][7]
-
Contact with metals in the presence of moisture can produce flammable hydrogen gas.[2]
Exposure Limits and Physical Data
Quantitative exposure limits and physical properties of TCA are summarized below. These values are essential for risk assessment and the implementation of appropriate control measures.
Table 1: Occupational Exposure Limits
| Organization | Limit Type | Value |
| ACGIH TLV | TWA | 1 ppm[5][8] |
| OSHA PEL | TWA | 0.5 ppm[1] or 1 ppm[8] |
| NIOSH REL | TWA | 1 ppm (7 mg/m³)[8] |
| TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. |
Table 2: NFPA 704 Hazard Diamond
| Category | Rating | Description |
| Health | 3 | Can cause serious or permanent injury.[5] |
| Flammability | 0 | Will not burn under normal fire conditions.[3][5] |
| Instability | 1 | Normally stable, but can become unstable at elevated temperatures and pressures.[7] |
| Special | COR | Corrosive.[3] |
Table 3: Physical & Chemical Properties
| Property | Value |
| Appearance | Colorless to white crystalline solid[4] |
| Odor | Sharp, pungent[4] |
| Melting Point | 136°F (58°C)[4] |
| Boiling Point | 388°F (198°C)[4] |
| Vapor Pressure | 1 mmHg @ 124°F (51°C)[4] |
| Solubility | Soluble in water, with heat release[2] |
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and PPE is mandatory to ensure safety when working with TCA. Workplace controls are always the preferred first line of defense.[3]
3.1 Engineering Controls:
-
Chemical Fume Hood: All work with solid or solutions of TCA must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][9]
-
Ventilation: Use local exhaust ventilation at the site of chemical release if a fume hood is not feasible.[3]
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[2][3]
3.2 Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection when handling TCA.
Caption: Workflow for assessing TCA handling tasks and selecting appropriate PPE.
Table 4: Recommended Glove Materials
| Glove Material | Recommendation | Notes |
| Nitrile | Suitable for incidental contact.[5][9] | Double-gloving is recommended.[9] Always check manufacturer compatibility charts. |
| Neoprene | Recommended for extended contact.[9] | Provides good resistance against acids. |
| Viton | Recommended by safety equipment manufacturers.[3] | Offers excellent chemical resistance but may be less dexterous. |
Handling and Storage Protocols
4.1 Handling:
-
Before working with TCA, ensure you have been trained on its proper handling and storage.[3]
-
Avoid all contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in areas where TCA is handled or stored.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[3][5]
-
When cleaning up solid TCA, use a wet method or a vacuum to avoid generating dust. DO NOT DRY SWEEP .[3]
4.2 Storage:
-
Store containers in a cool, dry, well-ventilated, and designated corrosives area.[5][10]
-
Keep containers tightly closed to prevent the absorption of moisture.[1]
-
Store below eye level on a stable surface.[11]
-
Use secondary containment, such as a polypropylene tub.[9]
-
Store away from incompatible materials.
Table 5: Chemical Incompatibilities
| Incompatible Material | Potential Hazard |
| Strong Bases (e.g., NaOH) | Violent reaction, heat generation.[3] |
| Oxidizing Agents (e.g., peroxides, nitrates) | Increased fire or explosion risk.[3] |
| Metals (e.g., iron, zinc, aluminum) | Corrosive reaction, may produce flammable hydrogen gas.[4][5] |
| Copper in Dimethyl Sulfoxide (DMSO) | Extremely violent exothermic reaction.[3][5] |
| Moisture | Absorbs moisture from the air; can hydrolyze.[2][5] |
Emergency Procedures: Spills and Exposures
Immediate and correct response to spills and exposures is critical to minimizing harm.
5.1 Spill Response Protocol: The appropriate response to a TCA spill depends on its size and the training of the personnel involved. Do not attempt to clean up a spill if you are not trained to do so.[1][9]
References
- 1. amherst.edu [amherst.edu]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. bmrservice.com [bmrservice.com]
- 6. sdfine.com [sdfine.com]
- 7. media.laballey.com [media.laballey.com]
- 8. fishersci.ie [fishersci.ie]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
synthesis and industrial production of trichloroacetic acid
An In-depth Technical Guide to the Synthesis and Industrial Production of Trichloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TCA), a halogenated carboxylic acid, is a vital reagent and intermediate in various chemical and pharmaceutical applications. Its utility spans from its role as a precipitant for macromolecules in biochemical assays to its use in organic synthesis and dermatology. This technical guide provides a comprehensive overview of the primary industrial methods for the synthesis of this compound, with a focus on the chlorination of acetic acid and the oxidation of chloral hydrate. Detailed experimental protocols, quantitative data on reaction parameters, and process workflows are presented to offer a thorough understanding of these manufacturing processes.
Introduction
This compound (C₂HCl₃O₂), also known as trichloroethanoic acid, is a strong carboxylic acid where the three hydrogen atoms of the methyl group of acetic acid are substituted by chlorine atoms.[1] This substitution significantly increases the acidity of the molecule. First synthesized in 1839 by Jean-Baptiste Dumas, TCA is a colorless, crystalline solid that is highly soluble in water.[1] Its primary industrial applications include its use as a chemical intermediate, a decalcifier, and a fixative in microscopy.[2] This guide delves into the core methodologies employed for its large-scale production.
Industrial Synthesis Methods
The industrial production of this compound is dominated by two principal synthetic routes: the direct chlorination of acetic acid and the oxidation of chloral hydrate.
Chlorination of Acetic Acid
The most prevalent industrial method for synthesizing this compound is the direct chlorination of acetic acid (CH₃COOH) or its chlorinated derivatives like monochloroacetic acid and dichloroacetic acid.[3][4] The reaction proceeds by substituting the alpha-hydrogen atoms of acetic acid with chlorine.[1]
The overall reaction is as follows:
CH₃COOH + 3Cl₂ → CCl₃COOH + 3HCl
This process is typically carried out at elevated temperatures, generally between 140-160 °C.[5] Various catalysts can be employed to enhance the reaction rate and yield.
The chlorination of acetic acid can be accelerated by the use of catalysts. Common catalysts include:
-
Metal Salts: Iron and copper compounds are often used.[5] However, their presence can also promote the decomposition of chloroacetic acids, especially towards the end of the reaction.[3]
-
Phosphorus and Sulfur: Red phosphorus and sulfur, as well as their oxides and chlorides, can act as catalysts.[6]
-
UV Light (Photochlorination): Initiating the reaction with UV light provides a cleaner, catalyst-free method that can lead to high yields and purity.[7]
This protocol is based on a patented industrial process for the photochlorination of acetic acid.[7]
Materials:
-
Acetic Acid (glacial)
-
Chlorine gas
-
Photochlorination reactor equipped with a UV lamp (e.g., 20W blue light fluorescent tube)
-
Gas flow controllers
-
Temperature control system
-
Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)
Procedure:
-
Charge the photochlorination reactor with a known quantity of glacial acetic acid.
-
Heat the reactor to the desired temperature, typically between 105-115 °C.[7]
-
Initiate the UV lamp to begin photoinitiation.
-
Continuously feed chlorine gas into the reactor at a controlled rate. The molar ratio of acetic acid to total chlorine should be maintained between 1:3.0 and 1:3.2.[7]
-
The chlorine flow rate can be varied during the reaction, starting higher and decreasing as the reaction progresses, for instance from 0.22 down to 0.03 mol/(h·mol acetic acid).[7]
-
Monitor the composition of the reaction mixture periodically by taking samples and analyzing them.
-
Continue the chlorination until the concentration of this compound in the reaction mixture reaches a desired level, typically above 99.5%.[7]
-
The resulting crude this compound can be purified further if necessary.
Oxidation of Chloral Hydrate
An alternative industrial synthesis route involves the oxidation of chloral hydrate (C₂H₃Cl₃O₂).[4] This method can produce high-purity this compound.
The overall reaction using nitric acid as the oxidant is:
C₂H₃Cl₃O₂ + [O] → CCl₃COOH + H₂O
Various oxidizing agents can be used for this conversion, with fuming nitric acid being a common choice in laboratory-scale preparations.[8] On an industrial scale, other oxidants may be employed.
This protocol describes a laboratory-scale synthesis which can be adapted for larger scales.[8]
Materials:
-
Chloral Hydrate
-
Fuming Nitric Acid (density = 1.5 g/mL)
-
Distillation apparatus
-
Heating mantle
Procedure:
-
In a distillation flask, melt 20 g of chloral hydrate.
-
Carefully add 13.3 mL of fuming nitric acid to the molten chloral hydrate.
-
Gently heat the mixture with a small flame to initiate the reaction. The evolution of red fumes (primarily nitrogen tetroxide) indicates the start of the reaction.
-
The reaction is exothermic and should proceed without further heating. The reaction is complete when the evolution of nitrous fumes ceases upon warming.
-
Purify the product by distillation.
-
Initially, excess nitric acid will distill below 123 °C.
-
A mixture of this compound and nitric acid will pass over between 123 °C and 194 °C.
-
Nearly pure this compound will distill at 194-196 °C and solidify upon cooling.
-
-
The fraction collected between 123-190 °C can be treated with an additional 10 mL of fuming nitric acid and redistilled to improve the yield.
Quantitative Data
The following tables summarize quantitative data from various synthesis methods.
Table 1: Synthesis of this compound via Chlorination of Acetic Acid/Chloroacetic Acid Mother Liquors
| Catalyst/Method | Starting Material | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Ferric Chloride | Commercial mother liquor¹ | 140 | 52 | 80.5 | - | [3] |
| None (after removal of metal compounds) | Commercial mother liquor¹ | 140 | 320 | 98 | 97.5 | [3] |
| Ferric Chloride + Sulfuric Acid | Mixture of acetic, mono-, and dichloroacetic acids | 140 | 107 | 92 | - | [3] |
| Photochlorination (UV light) | Acetic Acid | 105 | - | 98.7 | 99.48 | [7] |
| Sulfur or Acetic Anhydride | Chloroacetic acid mother liquor | 135-140 | 115-125 | 98 | - | [7] |
¹ Commercial mother liquor composition: a mixture of acetic acid, monochloroacetic acid, dichloroacetic acid, and this compound.
Table 2: Synthesis of this compound via Oxidation of Chloral Hydrate
| Oxidizing Agent | Starting Material | Yield (%) | Purity (%) | Reference |
| Fuming Nitric Acid | Chloral Hydrate | 50-75 (based on 20g scale) | Nearly pure after distillation | [8] |
| Sodium Chlorate | Chloral Hydrate | 67 | Solid product | [9] |
Visualization of Processes
Diagram 1: Synthesis Pathways of this compound
Caption: Primary industrial synthesis routes for this compound.
Diagram 2: Experimental Workflow for Industrial Photochlorination
References
- 1. baua.de [baua.de]
- 2. CN103086870A - Novel process for producing trichloro-acetic chloride - Google Patents [patents.google.com]
- 3. US3057916A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US2613220A - Manufacture of this compound and derivatives - Google Patents [patents.google.com]
- 7. CN100348567C - Method for producing this compound by photochlorination of acetic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. US2370577A - Process for the production of trichloro acids - Google Patents [patents.google.com]
Preparation and Stability of Trichloroacetic Acid Solutions: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preparation and stability of trichloroacetic acid (TCA) solutions, critical for their effective and safe use in research, clinical, and pharmaceutical settings. This document outlines standardized protocols for solution preparation, presents stability data under various storage conditions, and details the experimental methodologies used to assess stability.
Introduction to this compound
This compound (TCA) is a potent chemical agent widely utilized for various applications, including as a precipitant for proteins, DNA, and RNA, a decalcifier and fixative in microscopy, and as a therapeutic agent in dermatology for chemical peels.[1][2] The efficacy and safety of TCA are highly dependent on its concentration, making the accurate preparation and storage of its solutions paramount.[3] This guide addresses the critical aspects of preparing stable TCA solutions to ensure reproducible and reliable experimental and clinical outcomes.
Preparation of this compound Solutions
The preparation of TCA solutions requires careful attention to the desired concentration and the method of formulation. Due to the hygroscopic and deliquescent nature of crystalline TCA, proper handling is essential to prevent inaccuracies in concentration.[3][4]
Common Formulations
There are several methods for preparing TCA solutions, with weight-to-volume (w/v) being the most common in laboratory settings.[5][6] It is crucial to clearly document the method used, as different preparation formulas can result in significantly different final concentrations.[5]
Table 1: Common Formulations for this compound Solutions
| Formulation Method | Description | Example (for 50% solution) |
| Weight-to-Volume (w/v) | A specific weight of TCA crystals is dissolved in a solvent, and the final volume is brought up to the desired total volume.[5] | Dissolve 50 g of TCA crystals in a solvent and add solvent until the total volume is 100 mL. |
| Weight-to-Weight (w/w) | A specific weight of TCA crystals is mixed with a specific weight of solvent.[5] | Mix 50 g of TCA crystals with 50 g of water. |
| Weight-plus-Volume | A specific weight of TCA crystals is dissolved in a specific volume of solvent.[5] | Dissolve 50 g of TCA crystals in 100 mL of water. |
| Dilution | A saturated or "100%" TCA solution is diluted with an equal volume of solvent.[5] | Dilute a "100% (w/v)" TCA solution with an equal volume of water. |
Recommended Solvents
Distilled or deionized water is the most common and recommended solvent for preparing aqueous TCA solutions for most biological and clinical applications.[7] TCA is also soluble in other polar solvents like alcohols and ether.[8][9]
Experimental Protocol for Preparation of a 100% (w/v) TCA Stock Solution
This protocol describes the preparation of a 100% (w/v) TCA stock solution, which can then be diluted to lower concentrations.
Materials:
-
Crystalline this compound (reagent grade)[8]
-
Distilled or deionized water[7]
-
Graduated cylinder
-
Weighing scale
Procedure:
-
Carefully weigh 100 g of crystalline TCA. Due to its hygroscopic nature, this should be done promptly.[11]
-
Transfer the TCA to a glass container.
-
Add approximately 70-80 mL of distilled water and stir until the TCA is completely dissolved.
-
Carefully add distilled water to bring the final volume of the solution to 100 mL.[11][12]
-
Store the solution in a tightly closed, acid-compatible container.[10]
Figure 1. Workflow for the preparation of a 100% (w/v) TCA solution.
Stability of this compound Solutions
The stability of TCA solutions is influenced by several factors, including concentration, storage temperature, exposure to light, and the type of storage container.
Factors Affecting Stability
-
Temperature: Refrigeration generally enhances the stability of TCA solutions compared to room temperature storage.[3][13]
-
Light: Storage in amber or light-protecting containers is recommended to prevent potential photodegradation.[3][13]
-
Container Material: Glass containers are superior to plastic for storing TCA solutions. Plastic containers can be penetrated and destroyed by TCA, especially at higher concentrations.[3]
-
Concentration: Aqueous solutions of TCA with concentrations less than 30% (w/v) may be hydrolytically unstable and should not be stored for long periods.[14]
Quantitative Stability Data
Studies have shown that TCA solutions can be relatively stable for extended periods when stored under appropriate conditions.
Table 2: Stability of Aqueous this compound Solutions
| Concentration (% w/v) | Storage Container | Storage Temperature | Duration | Remaining Potency (%) | Reference |
| 15, 25, 35, 50 | Amber Glass Bottles | Refrigerated (4°C) | 23 weeks | 99-100% | [3][13] |
| 15, 25, 35, 50 | Amber Glass Bottles | Room Temperature (24°C) | 23 weeks | 97-100% | [3] |
| 50 | Plastic Bottle | Room Temperature (24°C) | 1 day | Container dissolved | [3] |
| 35, 25 | Plastic Bottle | Room Temperature (24°C) | 7 days | Container dissolved | [3] |
| 15 | Plastic Bottle | Room Temperature (24°C) | 14 days | Container dissolved | [3] |
| 12 (in 30% methanol) | Capped Bottle | Ambient Temperature | 2 years | Exploded due to gas buildup | [14] |
Degradation Pathways
Aqueous solutions of TCA can undergo gradual hydrolysis, leading to the formation of chloroform, carbon dioxide, and carbonate.[8] In solutions with a concentration below 30%, this decomposition can lead to a significant buildup of gaseous products, which can pressurize a sealed container and create an explosion hazard.[14] The decomposition of TCA can also be induced by UV photolysis and sonolysis.[15] The presence of dissolved oxygen can promote the dechlorination of TCA.[16]
Figure 2. Simplified degradation pathway of aqueous TCA solutions.
Experimental Protocols for Stability Assessment
The stability of TCA solutions is typically assessed by measuring the concentration of the active compound over time under specific storage conditions.
Colorimetric Assay (Fujiwara Method)
This method was used to determine the stability of various TCA concentrations in the study by Spinowitz and Rumsfield (1989).[3]
Principle: The Fujiwara reaction is a colorimetric test for the presence of polychlorinated compounds with two or more chlorine atoms on a single carbon. In the presence of pyridine and alkali, these compounds produce a colored product that can be quantified spectrophotometrically.
Methodology:
-
Sample Preparation: Prepare TCA solutions of known concentrations (e.g., 15%, 25%, 35%, and 50%) in both amber glass and plastic bottles. Store one set of samples at room temperature (24°C) and another set under refrigeration (4°C).[3]
-
Assay Procedure:
-
At specified time points (e.g., baseline, 1, 3, 7, 11, 16, 19, and 23 weeks), take aliquots from each sample.[3]
-
Perform the Fujiwara colorimetric assay on each aliquot to determine the TCA concentration.
-
-
Data Analysis: Calculate the percentage of the original TCA potency remaining at each time point. A significant loss of potency is often defined as a decrease of more than 10% from the baseline concentration.[3]
Chromatographic Methods
Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high specificity and sensitivity for stability testing.[8]
-
Ion Chromatography: This method can be used to determine the concentration of haloacetic acids like TCA. It involves anion-exchange separation with conductivity detection or anion-exclusion separation with UV detection.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the quantitative determination of TCA in various samples.[2][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For trace-level analysis, TCA can be derivatized to its methyl ester and then analyzed by capillary GC-MS.[8]
Safety and Handling Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage.[17][18] It is also harmful if inhaled and is very toxic to aquatic life.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling TCA and its solutions.[18]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.[10][18]
-
Storage: Store TCA solutions in a cool, well-ventilated, and locked-up place, away from incompatible materials such as strong bases and metals.[10][17] Containers should be tightly closed.[10][17]
-
Disposal: Dispose of TCA waste according to local, state, and federal regulations. Do not discharge into drains.[10]
Conclusion
The accurate preparation and proper storage of this compound solutions are critical for their safe and effective use in scientific research and clinical applications. This guide provides essential information on preparation protocols, stability under various conditions, and analytical methods for stability assessment. Adherence to these guidelines will help ensure the integrity and reliability of experimental and therapeutic outcomes. For optimal stability, it is recommended to store TCA solutions in tightly sealed amber glass bottles under refrigeration.[3][13]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC MS Method for Analysis of this compound (TCA) on BIST A+ Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of this compound peeling solution: a bibliometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. This compound (TCA) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. Stability-time profile of this compound at various concentrations and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photosonochemical degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation and dechlorination of this compound induced by an in situ 222 nm KrCl* excimer radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. media.laballey.com [media.laballey.com]
The Role of Trichloroacetic Acid (TCA) in the Precipitation of Macromolecules: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the principles and applications of macromolecule precipitation is fundamental for a wide range of molecular biology and biochemical assays. Trichloroacetic acid (TCA) precipitation is a robust and widely utilized technique for the concentration and purification of nucleic acids (DNA and RNA) and proteins. This in-depth technical guide provides a comprehensive overview of the core principles of TCA precipitation, detailed experimental protocols, and a comparative analysis with other common precipitation methods.
The Core Mechanism of TCA Precipitation
This compound is a strong acid that effectively precipitates macromolecules from aqueous solutions. The fundamental principle of TCA precipitation lies in its ability to induce denaturation and subsequent aggregation of molecules like DNA, RNA, and proteins.[1]
The mechanism can be broken down into the following key steps:
-
Acidification and Neutralization: The addition of TCA to a solution containing nucleic acids lowers the pH. The negatively charged phosphate backbone of DNA and RNA is neutralized by the protons released from the strong acid.
-
Disruption of Hydration Shell: The highly charged trichloroacetate anion disrupts the hydration shell that surrounds the nucleic acid molecules. This removal of the water barrier is a critical step in reducing the solubility of the macromolecules.
-
Exposure of Hydrophobic Groups: The acidic environment leads to the denaturation of the nucleic acids, causing the unwinding of the double helix and the exposure of the hydrophobic bases.[1]
-
Aggregation and Precipitation: With the repulsive forces of the phosphate backbone neutralized and hydrophobic regions exposed, the macromolecules aggregate into insoluble complexes that can be pelleted by centrifugation.[1]
TCA is particularly effective in precipitating nucleic acid polymers that are longer than approximately 20 nucleotides.[2][3][4] This property makes it a valuable tool for separating longer, newly synthesized nucleic acids from unincorporated nucleotides, a common application in radiolabeling experiments.[2][3][4]
Quantitative Data Summary
| Parameter | This compound (TCA) Precipitation | Ethanol Precipitation |
| Principle | Acid-induced denaturation and aggregation | Reduction of dielectric constant, causing nucleic acids to come out of solution in the presence of salt |
| Typical Final Concentration | 5-20% (w/v) | ~70-75% (v/v) |
| Salt Requirement | Not explicitly required for precipitation itself, but buffers often contain salts | Essential (e.g., sodium acetate, ammonium acetate) to neutralize the phosphate backbone |
| Minimum Nucleic Acid Length | ~20 nucleotides[2][3][4] | Can precipitate very short fragments, but efficiency decreases with length |
| Co-precipitation of Contaminants | Can co-precipitate some salts and other acid-insoluble molecules | Can co-precipitate salts, especially at low temperatures |
| Denaturation of Nucleic Acids | Yes, denatures DNA and RNA | No, maintains the native structure of nucleic acids |
| Common Applications | Quantifying radiolabeled nucleotide incorporation, removing unincorporated labels, concentrating samples for subsequent analysis | General nucleic acid concentration and purification, desalting |
Experimental Protocols
Protocol for Quantifying Radiolabeled Nucleic Acids using TCA Precipitation
This protocol is widely used to determine the efficiency of incorporating radiolabeled nucleotides into DNA or RNA during in vitro transcription, reverse transcription, or DNA replication reactions.[2][3]
Materials:
-
10% (w/v) this compound (TCA), ice-cold
-
Carrier DNA or RNA (e.g., sheared salmon sperm DNA at 1 mg/mL)
-
95% Ethanol, ice-cold
-
Glass fiber filters (e.g., Whatman GF/C)
-
Vacuum filtration manifold
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Reaction mixture containing radiolabeled nucleic acids
Procedure:
-
Sample Preparation: In a glass tube, add 100 µL of the reaction mixture containing the radiolabeled nucleic acid. To a separate tube for determining total counts, take a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Addition of Carrier: To the 100 µL reaction mixture, add 100 µL of carrier DNA/RNA. The carrier facilitates the precipitation of the smaller amount of radiolabeled product.
-
Precipitation: Add 2 mL of ice-cold 10% TCA to the tube containing the reaction mixture and carrier. Mix thoroughly by vortexing.
-
Incubation: Incubate the mixture on ice for 10-15 minutes to allow for complete precipitation of the nucleic acids.[3][5]
-
Filtration: Pre-wet a glass fiber filter with 10% TCA on the vacuum manifold. Filter the precipitated nucleic acid solution through the filter.
-
Washing: Wash the filter twice with 5 mL of ice-cold 10% TCA to remove unincorporated nucleotides and other soluble contaminants.
-
Ethanol Wash: Wash the filter once with 5 mL of ice-cold 95% ethanol to remove the TCA.[5]
-
Drying: Dry the filter completely under a heat lamp or in an oven.
-
Scintillation Counting: Place the dried filter in a scintillation vial, add an appropriate volume of scintillation fluid, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Total Counts: To the small aliquot from step 1, add scintillation fluid and measure the total CPM without precipitation.
-
Calculation of Incorporation Efficiency:
-
% Incorporation = (CPM of Precipitated Sample / Total CPM in the aliquot) x 100
-
General Protocol for Concentrating DNA/RNA using TCA
This protocol is suitable for concentrating nucleic acids from a dilute solution for downstream applications where denaturation is not a concern.
Materials:
-
100% (w/v) this compound (TCA) stock solution
-
Acetone, ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Sample Preparation: Place your nucleic acid sample in a microcentrifuge tube.
-
TCA Addition: Add an equal volume of ice-cold 100% TCA to your sample to achieve a final concentration of 50%. For proteins, a final concentration of 10-20% is often used.
-
Incubation: Incubate the tube on ice for 30 minutes.
-
Centrifugation: Centrifuge the sample at maximum speed (e.g., >12,000 x g) in a microcentrifuge for 15 minutes at 4°C.
-
Pellet Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of ice-cold acetone to remove residual TCA.
-
Repeat Centrifugation: Centrifuge for 5 minutes at 4°C.
-
Drying: Discard the supernatant and air-dry the pellet. Ensure all acetone has evaporated as it can inhibit downstream enzymatic reactions.
-
Resuspension: Resuspend the pellet in the desired buffer. Note that the nucleic acids will be denatured.
Mandatory Visualizations
Logical Workflow of TCA Precipitation
Caption: Logical workflow of the this compound (TCA) precipitation process for nucleic acids.
Mechanism of TCA-Induced Macromolecule Precipitation
Caption: The mechanism of macromolecule precipitation induced by this compound (TCA).
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. DNA Quantification - TCA Precipitation [rothlab.ucdavis.edu]
trichloroacetic acid as a catalyst in organic synthesis reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic acid (TCA), a strong carboxylic acid, has emerged as a versatile and efficient catalyst in a wide array of organic transformations. Its high acidity, derived from the strong electron-withdrawing effect of the three chlorine atoms, allows it to effectively protonate various functional groups, thereby activating substrates towards nucleophilic attack.[1] This property, combined with its ready availability and ease of handling, has made TCA an attractive catalyst for numerous synthetic methodologies. This technical guide provides a comprehensive overview of the applications of this compound as a catalyst in key organic synthesis reactions, complete with detailed experimental protocols, quantitative data, and mechanistic insights.
Core Applications of this compound in Organic Synthesis
This compound has proven its utility in a variety of acid-catalyzed reactions, including multicomponent reactions, protection of functional groups, and the synthesis of heterocyclic compounds.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound has been demonstrated to be a highly effective catalyst for this transformation, offering advantages such as high yields, short reaction times, and solvent-free conditions.[2]
Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones [2]
A mixture of an aldehyde (1 mmol), an alkyl acetoacetate (1 mmol), urea or thiourea (1 mmol), and this compound (0.032 g, 20 mol%) is stirred at 70°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting solid is cooled to room temperature, and ethanol (5 mL) is added to facilitate the recovery of the catalyst by filtration. The filtrate is then concentrated and the product is crystallized.
Quantitative Data for TCA-Catalyzed Biginelli Reaction [2]
| Aldehyde | β-Ketoester | Urea/Thiourea | Time (min) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 4 | 85 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5 | 90 |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 6 | 88 |
| Benzaldehyde | Methyl acetoacetate | Urea | 5 | 82 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 10 | 80 |
Reaction Mechanism: Biginelli Reaction
The proposed mechanism for the acid-catalyzed Biginelli reaction involves the initial formation of an N-acylimine intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the imine. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.
Protection of Alcohols and Phenols via Tetrahydropyranylation
The protection of hydroxyl groups is a crucial step in multi-step organic synthesis. The tetrahydropyranyl (THP) ether is a common and robust protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions. Strong acids like trifluoroacetic acid (TFA), a close analog of TCA, have been shown to be effective catalysts for the tetrahydropyranylation of alcohols and phenols with 3,4-dihydro-2H-pyran (DHP). Given their similar acidic strengths, TCA is expected to perform comparably in this transformation.
Experimental Protocol: Tetrahydropyranylation of Alcohols and Phenols
To a solution of the alcohol or phenol (1 mmol) and 3,4-dihydro-2H-pyran (1.2 mmol) in dichloromethane (5 mL), trifluoroacetic acid (20 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data for TFA-Catalyzed Tetrahydropyranylation of Alcohols and Phenols
| Substrate | Time (h) | Yield (%) |
| Benzyl alcohol | 0.75 | 96 |
| 4-Nitrobenzyl alcohol | 1 | 94 |
| Phenol | 3 | 92 |
| 4-Nitrophenol | 3 | 95 |
| 1-Octanol | 1.5 | 90 |
Reaction Mechanism: Tetrahydropyranylation
The acid catalyst protonates the dihydropyran, generating a resonance-stabilized carbocation. The alcohol or phenol then acts as a nucleophile, attacking the carbocation to form a protonated THP ether, which subsequently loses a proton to yield the final protected compound.
Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes are another class of compounds with significant biological activities. They are typically synthesized through the electrophilic substitution of indoles with aldehydes or ketones. This compound serves as an efficient catalyst for this reaction, promoting the condensation of two indole molecules with one molecule of an aldehyde.
Experimental Protocol: Synthesis of Bis(indolyl)methanes
A mixture of indole (2 mmol), an aldehyde (1 mmol), and a catalytic amount of this compound in a suitable solvent (e.g., acetonitrile) is stirred at room temperature. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired bis(indolyl)methane. While a specific protocol with a quantitative data table for a range of substrates using TCA was not found in the immediate search, this general procedure is widely reported with various acid catalysts.
Other Potential Applications
This compound's strong acidity suggests its potential as a catalyst in a variety of other organic transformations, including:
-
Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.
-
Acetal Formation: Promoting the reaction of aldehydes and ketones with alcohols or diols to form acetals and ketals, which are common protecting groups for carbonyls.
-
Michael Addition: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Pechmann Condensation: While trifluoroacetic acid is mentioned as a catalyst for the synthesis of coumarins via Pechmann condensation, TCA could likely be employed as well.
Experimental Workflow and Logical Relationships
The general workflow for a typical organic synthesis reaction catalyzed by this compound can be visualized as a sequence of steps from preparation to product analysis.
Conclusion
This compound is a potent and versatile catalyst for a range of important organic synthesis reactions. Its effectiveness in the Biginelli reaction and the protection of alcohols is well-documented, offering mild conditions and high yields. While detailed protocols for its application in other areas like esterification and Michael additions are less common in the literature, its strong acidic nature makes it a viable candidate for these transformations. The information provided in this guide serves as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to leverage the catalytic power of this compound in their synthetic endeavors. Further exploration into the scope and application of TCA in a broader range of reactions is a promising area for future research.
References
An In-depth Technical Guide to Trichloroacetic Acid: Properties, Protocols, and Applications
Trichloroacetic acid (TCA), systematically named trichloroethanoic acid, is a potent organic acid and an analogue of acetic acid.[1][2][3] Discovered in 1839 by Jean-Baptiste Dumas, this compound is distinguished by the substitution of the three hydrogen atoms of the methyl group with chlorine atoms, a structural modification that profoundly influences its chemical behavior.[1][2][4][5] TCA is a cornerstone reagent in biochemistry, clinical chemistry, and organic synthesis, valued for its strong acidity and its ability to precipitate macromolecules.[2][3][6][7]
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its core applications, and its relevance to researchers, scientists, and drug development professionals.
Physical and Chemical Characteristics
This compound is a colorless to white, deliquescent crystalline solid with a sharp, pungent odor.[2][4][8][9][10] It is highly hygroscopic, readily absorbing moisture from the air to form a syrup.[3][5][9][11] When dissolved in water, it releases heat in an exothermic reaction.[3][6][11]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂HCl₃O₂ or CCl₃COOH | [2][4][8][12] |
| Molar Mass | 163.38 g/mol | [2][4][5] |
| Appearance | Colorless to white crystalline solid | [2][4][6][13] |
| Odor | Sharp, pungent, slight characteristic odor | [2][4][8][9] |
| Melting Point | 57-58 °C (135-136 °F) | [2][4][8] |
| Boiling Point | 196-197 °C (385-387 °F) | [1][2][8] |
| Density | 1.63 g/cm³ | [2][13] |
| Acidity (pKa) | 0.66 - 0.7 | [1][2][14][15] |
| pH (0.1 M solution) | 1.2 | [2][4] |
| Vapor Pressure | 1 mmHg at 51.1 °C | [1][14] |
| Dipole Moment | 3.23 D | [1][2][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | 1000 g / 100 mL (highly soluble) | [1][9] |
| Ethanol | Very soluble | [8][9] |
| Diethyl Ether | Very soluble | [8][9] |
| Methanol | Soluble | [8][14] |
| Acetone | Soluble | [8][14] |
| Benzene | Soluble | [8] |
| o-Xylene | Soluble | [8] |
| Carbon Tetrachloride | Soluble | [16] |
Molecular Structure and Chemical Properties
The unique properties of TCA are a direct result of its molecular structure. It is an organic covalent compound where the carboxyl carbon is sp² hybridized, and the carbon of the trichloromethyl group is sp³ hybridized.[2][4][5]
Figure 1: 2D Structure of this compound
Acidity
TCA is a significantly stronger acid than acetic acid (pKa ≈ 4.7).[17][18] This heightened acidity is due to the strong electron-withdrawing inductive effect of the three chlorine atoms. They pull electron density away from the carboxyl group, stabilizing the resulting trichloroacetate anion after deprotonation and facilitating the release of the proton (H⁺).[3][19]
Figure 2: Inductive effect on acidity
Synthesis
Industrially, TCA is primarily produced by the chlorination of acetic acid at elevated temperatures (140-160 °C), often in the presence of a catalyst like red phosphorus, sulfur, or certain metal salts.[1][3][6][20][21] Another route involves the oxidation of trichloroacetaldehyde (chloral).[1][3][16]
Figure 3: Synthesis of TCA via chlorination
Reactions and Decomposition
TCA exhibits reactivity typical of a strong carboxylic acid. It is used as a catalyst for esterification and hydrolysis reactions.[19] In aqueous solutions, particularly at concentrations below 30% or at elevated temperatures, TCA can decompose to form chloroform (CHCl₃) and carbon dioxide (CO₂).[10][15] This decomposition is accelerated in the presence of bases.[10][15] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[9][11]
Applications in Research and Drug Development
TCA's potent chemical properties make it an invaluable tool in various scientific disciplines.
-
Precipitation of Macromolecules : The most widespread application of TCA in biochemistry is the precipitation of proteins, DNA, and RNA from aqueous solutions.[1][3][4][6][7] This is a critical step for sample concentration, purification, and removal of interfering substances prior to analysis by methods such as SDS-PAGE, mass spectrometry, or HPLC.[19][22][23]
-
Microscopy and Histology : It serves as a fixative and a decalcifying agent in microscopy, helping to preserve the structure of tissue samples for detailed examination.[3][7]
-
Organic Synthesis : In synthetic chemistry, TCA is used as an acid catalyst and for the selective removal of acid-labile protecting groups, such as tert-butyl esters and ethers.[19]
-
Clinical and Analytical Chemistry : TCA is used to terminate enzymatic reactions and to prepare protein-free filtrates for the analysis of small molecules in biological fluids.[19] It is also employed in assays for the detection and quantification of proteins.[6][7]
-
Drug Development and Cellular Studies : TCA is used to study protein denaturation and cellular responses to acidic stress.[23] Recent studies have investigated its effects on cellular processes, noting that TCA can induce oxidative damage and apoptosis, for example, through the p53 signaling pathway in BV2 cells.[24] It has also been shown to disrupt the expression of genes involved in embryonic development, particularly those regulating calcium signaling pathways.[25]
Experimental Protocols
Protocol: this compound (TCA) Precipitation of Proteins
This protocol describes a standard method for concentrating protein samples and removing non-protein contaminants.
Materials:
-
Protein sample in aqueous buffer
-
This compound (TCA) stock solution (100% w/v). Preparation: Carefully dissolve 500g of crystalline TCA in distilled water to a final volume of 500 mL. Store at room temperature in an acid-compatible container.[26][27]
-
Ice-cold acetone (100%)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
-
Heating block (95°C)
-
Resuspension buffer (e.g., SDS-PAGE sample buffer)
Methodology:
-
Sample Preparation: Place the protein sample (e.g., 1.0 mL) in a 1.5 mL microcentrifuge tube on ice.[26][28]
-
TCA Addition: Add 1 volume of 100% TCA stock solution to every 4 volumes of the protein sample (e.g., add 250 µL of 100% TCA to 1.0 mL of sample) to achieve a final TCA concentration of 20%.[26][27][28] Vortex briefly to mix.
-
Incubation: Incubate the mixture on ice for 10-30 minutes to allow for complete protein precipitation.[26][29] For very dilute samples, this incubation can be extended to 1 hour or overnight.[27]
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm or maximum speed) in a refrigerated microcentrifuge at 4°C for 5-10 minutes to pellet the precipitated protein.[26][27][28]
-
Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the protein pellet, which should appear as a white, fluffy solid.[28]
-
Acetone Wash: Add 200 µL of ice-cold acetone to the pellet.[26][28][29] This step removes residual TCA, which can interfere with downstream applications (e.g., by altering the pH of loading buffers).
-
Wash Centrifugation: Centrifuge again at 14,000 rpm at 4°C for 5 minutes.[26][28][29]
-
Repeat Wash: Carefully remove the acetone supernatant. Repeat the acetone wash (steps 6 and 7) for a total of two washes.[26][28][29]
-
Drying: After the final wash, remove all residual acetone and allow the pellet to air-dry briefly. Alternatively, place the open tube in a 95°C heating block for 5-10 minutes to drive off any remaining acetone.[26][28][29] Do not over-dry the pellet, as this can make it difficult to resuspend.
-
Resuspension: Resuspend the dried protein pellet in an appropriate volume of the desired buffer (e.g., 2X or 4X SDS-PAGE sample buffer for gel electrophoresis). Boil the sample for 10 minutes at 95°C before loading onto a gel.[28][29]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Structure, Properties & Uses Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. This compound Formula: Structure, Properties and Uses [pw.live]
- 5. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | CCl3COOH | CID 6421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 76-03-9 [m.chemicalbook.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. testbook.com [testbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. This compound - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chemcess.com [chemcess.com]
- 16. This compound [chembk.com]
- 17. quora.com [quora.com]
- 18. homework.study.com [homework.study.com]
- 19. This compound (TCA) Uses in Synthesis & Labs | Advent [adventchembio.com]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
- 21. This compound - Sciencemadness Wiki [sciencemadness.org]
- 22. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 23. chemiis.com [chemiis.com]
- 24. besjournal.com [besjournal.com]
- 25. Trichloroethylene and this compound regulate calcium signaling pathways in murine embryonal carcinoma cells p19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scribd.com [scribd.com]
- 27. qb3.berkeley.edu [qb3.berkeley.edu]
- 28. its.caltech.edu [its.caltech.edu]
- 29. static.igem.org [static.igem.org]
Trichloroacetic Acid (TCA) as a Decalcifying Agent in Histological Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the application of Trichloroacetic Acid (TCA) as a decalcifying agent in histological studies. It covers the fundamental mechanism of action, detailed experimental protocols, and a comparative analysis with other common decalcifying agents, offering a comprehensive resource for laboratory professionals.
Introduction: The Role of Decalcification in Histology
In the field of histopathology, the examination of calcified tissues such as bone and teeth presents a significant challenge. The presence of mineral salts, primarily calcium hydroxyapatite, prevents the generation of thin, high-quality sections necessary for microscopic analysis. Decalcification, the process of removing these calcium salts, is therefore an essential preparatory step between fixation and routine tissue processing.[1][2][3] An ideal decalcifying agent should rapidly remove all calcium without damaging cellular and extracellular components, affecting tissue integrity, or compromising subsequent staining.[1]
This compound (TCA), a strong organic acid, is utilized in histology not only as a protein precipitant and fixative but also as an effective decalcifying agent.[4][5][6][7] It offers a balance between the rapid but often destructive action of strong mineral acids and the slow, gentle chelation process of agents like EDTA.[8][9] This guide details the properties, protocols, and performance of TCA in histological decalcification.
Mechanism of Action
TCA functions as a decalcifier through a straightforward acid-base reaction. As a strong acid (pKa 0.70), it readily donates protons (H+) which react with the insoluble calcium salts (e.g., calcium hydroxyapatite) in the tissue.[2] This reaction forms soluble calcium salts, which are then removed from the tissue into the surrounding solution. The fundamental process involves an ion exchange where calcium ions are displaced from the tissue matrix.
In addition to decalcification, TCA acts as a fixative by precipitating and denaturing proteins, which can help in preserving tissue architecture.[4][5][10][11] However, this same acidic and protein-denaturing property can also be detrimental, potentially leading to the hydrolysis of nucleic acids, which can diminish the intensity of nuclear staining, or the alteration of protein epitopes, which can negatively impact immunohistochemical analyses.[10][12]
Quantitative Data and Comparative Analysis
The selection of a decalcifying agent is often a trade-off between speed and the preservation of tissue quality. TCA is considered a moderately rapid agent. Studies comparing various decalcifiers have provided quantitative data on its performance.
Table 1: Comparison of Decalcification Time for Human Teeth
| Decalcifying Agent | Concentration | Time for Complete Decalcification | Reference |
| This compound | 5% | 6–9 days | [8] |
| Nitric Acid | 5% | Fastest (e.g., 2 days with microwave) | [13][14][15] |
| Formic Acid | 8-10% | 21–25 days | [8][13] |
| Perenyi's Fluid | - | Slower than strong acids | [8][13] |
| Neutral EDTA | 14% | Slowest (weeks) | [8][13][14] |
Table 2: Performance Evaluation of TCA Compared to Other Agents
| Parameter | 5% this compound Performance | Comparison with Other Agents | Reference |
| Soft-Tissue Integrity | Excellent | Comparable to EDTA; Superior to strong acids like Nitric Acid. | [8][13] |
| Staining Quality (H&E) | Excellent / Good | Comparable to EDTA; Superior to Perenyi's fluid and Nitric Acid. | [8][13][14][16] |
| Ease of Sectioning | Good | Better than tissues decalcified in Perenyi's fluid and EDTA. | [8] |
| Overall Histological Appearance | Good to Excellent | Ranked highly, often just behind the much slower EDTA. | [8][13] |
| Impact on Antigenicity (IHC) | Decreased | Can alter epitopes; EDTA is preferred for sensitive IHC. | [10][12] |
Overall, 5% TCA is frequently cited as a stable and efficient decalcifying agent for routine histopathological diagnosis, providing a good balance between speed and preservation of tissue integrity.[8]
Experimental Protocols
The following protocols provide a detailed methodology for the use of TCA in a laboratory setting.
-
Objective: To prepare a 5% (w/v) solution of this compound.
-
Materials:
-
This compound (crystal form)
-
Distilled water
-
Graduated cylinder
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.
-
-
Procedure:
-
Weigh 50 grams of this compound crystals.
-
Measure approximately 900 mL of distilled water into a 1L glass beaker.
-
Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly and carefully add the 50g of TCA to the water while stirring. TCA is caustic; handle with care in a well-ventilated area or fume hood.
-
Continue stirring until the TCA is completely dissolved.
-
Transfer the solution to a 1L graduated cylinder and add distilled water to a final volume of 1000 mL (1 L).
-
Transfer to a labeled, sealed storage bottle. The solution is stable at room temperature.[10]
-
This workflow outlines the key steps from tissue fixation to final processing.
-
Fixation: Ensure the tissue specimen is thoroughly fixed (e.g., in 10% neutral buffered formalin) before decalcification. This is crucial to prevent morphological damage to unfixed tissue by the acid.[10]
-
Specimen Preparation: Trim the tissue to the desired size. For bone, tissue blocks of 5-10 mm thickness are typical.[10]
-
Immersion: Place the fixed specimen in the 5% TCA solution. A high fluid-to-tissue volume ratio is critical; a ratio of at least 20:1 is recommended.[10] Ensure the tissue is fully submerged.
-
Duration and Agitation: Decalcification time depends on the size, density, and type of tissue. Small bones or tissue blocks may require 1-2 days.[10] For denser specimens like teeth, it can take 6-9 days.[8] Gentle agitation can facilitate the process.
-
Solution Changes: The decalcifying solution should be changed at least once every 24 hours to maintain the concentration gradient and efficacy.[10]
Determining the precise endpoint is critical to avoid over-decalcification, which can damage tissues and impair staining.
-
Physical Testing (Qualitative):
-
Chemical Testing (Quantitative):
-
Ammonium Oxalate Test: This method checks for the presence of calcium ions in the used decalcifying fluid.[10]
-
Protocol:
-
Withdraw 5 mL of the used TCA solution.
-
Neutralize it by adding strong liquor ammonia dropwise until the solution is alkaline to litmus paper.[10][13]
-
Add 5 mL of a 3-5% ammonium oxalate solution.[10]
-
Let the mixture stand for 30 minutes.
-
Result: If the solution remains clear, no calcium is present, and decalcification is complete. If a white precipitate (calcium oxalate) forms, calcium is still being leached from the tissue, and decalcification must continue.[10]
-
-
-
Washing/Neutralization: After decalcification is complete, the acid must be thoroughly removed from the tissue to prevent interference with subsequent staining.
-
Procedure: Rinse the tissue several times in high-proof alcohol to avoid swelling artifacts that can occur with aqueous solutions.[10] Alternatively, some protocols suggest neutralizing with a solution like 10% sodium sulfate for 12 hours.[17]
-
Processing: Following the wash, the tissue can proceed to standard dehydration, clearing, and paraffin infiltration steps.[10]
Conclusion and Recommendations
This compound, particularly at a 5% concentration, serves as a highly effective decalcifying agent for routine histological applications. Its primary advantages are a relatively rapid rate of decalcification combined with excellent preservation of soft-tissue integrity and subsequent H&E staining quality.[8][13] It strikes a practical balance between the aggressive nature of strong mineral acids and the time-intensive process of EDTA chelation.
However, researchers must be aware of its limitations. The acidic nature of TCA can lead to the hydrolysis of nucleic acids and may alter protein antigenicity, making it a suboptimal choice for sensitive immunohistochemistry, in-situ hybridization, or other molecular techniques.[10][12] For these applications, the slower but gentler action of EDTA is the preferred method.
Recommendations:
-
For Routine Histopathology: 5% TCA is an excellent choice for decalcifying bone and teeth when the primary endpoint is morphological assessment with standard stains like H&E.
-
For Urgent Specimens: While faster than EDTA, TCA is not as rapid as strong acids. For very urgent cases where some tissue damage is acceptable, a nitric or hydrochloric acid-based formulation might be considered.
-
For Research & Molecular Studies: Avoid TCA for applications requiring pristine preservation of antigens or nucleic acids. Neutral EDTA is the agent of choice for these purposes.[2][10]
By understanding the properties and protocols outlined in this guide, laboratories can effectively leverage this compound to produce high-quality histological sections from calcified tissues.
References
- 1. Evaluation and comparison of decalcification agents on the human teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. An Introduction to Decalcification [leicabiosystems.com]
- 4. stainsfile.com [stainsfile.com]
- 5. youtube.com [youtube.com]
- 6. This compound - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Tooth decalcification using different decalcifying agents – A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decalcification.pptx [slideshare.net]
- 10. carlroth.com [carlroth.com]
- 11. Effectiveness of fixation methods for wholemount immunohistochemistry across cellular compartments in chick embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hh.um.es [hh.um.es]
- 13. Evaluation and comparison of decalcification agents on the human teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Comparative and qualitative analysis of various decalcifying agents and their affect on staining and texture of the permanent extracted human teeth - Int J Oral Health Dent [ijohd.org]
- 17. Decalcification Solutions for Bone - IHC WORLD [ihcworld.com]
Methodological & Application
Application Notes and Protocols for Trichloroacetic Acid (TCA) Protein Precipitation from Dilute Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for concentrating proteins from dilute solutions using trichloroacetic acid (TCA) precipitation. It includes standard, deoxycholate-assisted, and TCA/acetone methods, along with troubleshooting guidance and a summary of expected protein recovery rates.
Introduction
This compound (TCA) precipitation is a widely used and effective method for concentrating proteins from dilute samples. The mechanism involves protein denaturation and subsequent hydrophobic aggregation, which facilitates precipitation.[1][2] At low concentrations, the negatively charged tricholoroacetate ions are thought to disrupt the electrostatic interactions that stabilize the native protein conformation, leading to partial unfolding.[3] This exposes hydrophobic regions, causing protein molecules to coalesce and precipitate out of solution.[2][3] This method is particularly useful for preparing samples for downstream applications such as SDS-PAGE and mass spectrometry, as it effectively removes interfering substances like salts and detergents.[4]
Key Experimental Protocols
Three common protocols for TCA-based protein precipitation are detailed below. The choice of protocol depends on the initial protein concentration and the nature of the sample.
2.1. Standard this compound (TCA) Precipitation
This protocol is suitable for samples where the protein concentration is not exceedingly low.
Methodology:
-
Sample Preparation: Cool the protein sample on ice.
-
TCA Addition: Add ice-cold 100% (w/v) TCA solution to the sample to achieve a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of the protein sample for a final concentration of 20%.[5]
-
Incubation: Incubate the mixture on ice for 10-60 minutes. For very dilute samples, this incubation can be extended overnight.[6]
-
Centrifugation: Pellet the precipitated protein by centrifuging at maximum speed (e.g., 14,000 rpm) in a microcentrifuge for 10-15 minutes at 4°C.[5][6]
-
Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the protein pellet, which may appear as a whitish, fluffy precipitate.[5]
-
Washing: Wash the pellet to remove residual TCA. Add 200-500 µL of cold acetone to the tube.[5] Vortex briefly and centrifuge again at 14,000 rpm for 5-10 minutes at 4°C.[5][7] Repeat the wash step at least once.
-
Drying: After the final wash, carefully remove the acetone and air-dry the pellet for 5-15 minutes. Do not over-dry, as this can make the pellet difficult to resuspend.[8]
-
Resuspension: Resuspend the pellet in an appropriate buffer for your downstream application (e.g., SDS-PAGE sample buffer, 8 M urea for mass spectrometry).[5][6] If the sample buffer turns yellow, it indicates residual TCA, which can be neutralized by adding a small amount of a basic solution like saturated Tris base.[2][8]
2.2. Deoxycholate-Trichloroacetic Acid (DOC-TCA) Precipitation
This modified protocol is highly recommended for very dilute protein solutions, as the deoxycholate acts as a carrier to enhance protein recovery.[9][10]
Methodology:
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube.
-
Carrier Addition: Add sodium deoxycholate (DOC) to a final concentration of 0.01-0.02%. For instance, add 1/100th volume of a 2% DOC stock solution.[11]
-
Incubation with Carrier: Vortex the sample and incubate on ice for 30 minutes.[11]
-
TCA Addition: Add 100% (w/v) TCA to a final concentration of 7.5-15%.[12]
-
Incubation with TCA: Incubate on ice for at least 2 hours.[12][13]
-
Centrifugation: Centrifuge at 14,000 rpm for 30 minutes at 4°C to pellet the protein-DOC complex.[13]
-
Supernatant Removal: Carefully decant or aspirate the supernatant.
-
Washing: Wash the pellet with cold acetone or a mixture of ethanol/ether to remove both TCA and DOC.[13] Centrifuge again.
-
Drying: Air-dry the pellet.
-
Resuspension: Resuspend the pellet in the desired buffer.
2.3. TCA/Acetone Precipitation
This method combines TCA precipitation with an acetone wash and is often used in proteomics to prepare samples for 2-D electrophoresis.[4] It is generally more effective than using either TCA or acetone alone.[4]
Methodology:
-
Sample Preparation: Suspend the lysed or disrupted sample in 10% TCA in acetone. It is also recommended to add a reducing agent like 0.07% 2-mercaptoethanol or 20 mM DTT.[4]
-
Incubation: Allow proteins to precipitate for at least 45 minutes at -20°C.[4]
-
Centrifugation: Pellet the proteins by centrifugation.
-
Washing: Wash the pellet with cold acetone containing the same reducing agent used in step 1.[4]
-
Drying: Remove residual acetone by air-drying or lyophilization.[4]
-
Resuspension: Resuspend the pellet in the appropriate sample buffer.
Quantitative Data Summary
The efficiency of protein precipitation can be influenced by the chosen protocol and the initial protein concentration.
| Parameter | Standard TCA | DOC-TCA | TCA/Acetone | Notes |
| Optimal Final TCA Concentration | ~15-20%[6][9] | 7.5-15%[12] | 10% in acetone[4] | A study suggests 4% w/v TCA can be optimal for very low protein concentrations (0.016 to 2 mg/mL).[14][15] |
| Protein Recovery Rate | Can be inefficient for dilute solutions.[16] | Consistently higher recovery yields compared to other methods, especially for dilute samples.[17] | Generally more effective than TCA or acetone alone.[4] One study found acetone precipitation alone to be more reproducible for dilute samples in denaturing buffers.[18][19] | Recovery is dependent on initial protein concentration. |
| Incubation Time | 10 min - overnight[5][6] | At least 2 hours[12][13] | At least 45 min[4] | Longer incubation times are often necessary for more dilute samples. |
| Incubation Temperature | 4°C or on ice[5] | 4°C or on ice[12][13] | -20°C[4] | Temperature does not appear to be a major factor in recovery for DOC-TCA.[12] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No visible pellet | Protein concentration is very low.[16] | Use the DOC-TCA protocol.[16] Increase incubation time.[8] Ensure proper centrifuge orientation to know where the pellet should form.[8] |
| Difficulty resuspending the pellet | Pellet is over-dried.[8] Proteins are irreversibly denatured.[8] | Avoid over-drying the pellet. Use sonication or vortexing to aid resuspension.[8][12] Resuspend directly in a strong denaturing buffer like 8M Urea/2M Thiourea or SDS-PAGE sample buffer.[8] |
| Sample buffer turns yellow | Residual TCA in the pellet. | Wash the pellet thoroughly with acetone.[7] Add a small amount of a basic buffer (e.g., 1M Tris) to neutralize the acid.[2] |
| Low protein recovery | Inefficient precipitation from a dilute sample. | Switch to the DOC-TCA method.[9] Optimize the final TCA concentration; for very dilute samples, a lower concentration (e.g., 4%) might be more effective.[14] |
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described TCA precipitation protocols.
Caption: Standard TCA Protein Precipitation Workflow.
Caption: Deoxycholate-Assisted TCA Precipitation Workflow.
Caption: TCA/Acetone Protein Precipitation Workflow.
References
- 1. quora.com [quora.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. This compound-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precipitation Procedures [sigmaaldrich.com]
- 5. its.caltech.edu [its.caltech.edu]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. fohs.bgu.ac.il [fohs.bgu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. lclane.net [lclane.net]
- 10. PDF.js viewer [medicine.utah.edu]
- 11. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 12. lclane.net [lclane.net]
- 13. Useful Protocols [research.childrenshospital.org]
- 14. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Trichloroacetic Acid (TCA) Precipitation in Protein Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic acid (TCA) precipitation is a widely utilized and effective method for the concentration and purification of proteins from biological samples. This technique is particularly valuable for removing various contaminants that can interfere with downstream applications such as electrophoresis, mass spectrometry, and immunoassays. TCA works by causing a conformational change in proteins, leading to their aggregation and precipitation out of solution. This process efficiently separates proteins from water-soluble contaminants like salts, detergents, and lipids.
These application notes provide a comprehensive overview of the principles of TCA precipitation, detailed experimental protocols for various sample types, and a summary of expected protein recovery yields.
Principle of this compound Precipitation
The mechanism of TCA-induced protein precipitation is a multi-step process. Initially, the low pH environment created by the addition of TCA disrupts the electrostatic interactions that maintain the protein's native conformation. This leads to partial unfolding of the protein, exposing its hydrophobic core. Subsequently, TCA is thought to dehydrate the protein's hydration shell, further promoting hydrophobic interactions between protein molecules. This results in the formation of insoluble protein aggregates that can be easily pelleted by centrifugation. The subsequent washing steps with a cold organic solvent, typically acetone, serve to remove the residual TCA and other acid-soluble contaminants.
Data Presentation: Comparative Analysis of Protein Precipitation Methods
The efficiency of protein recovery can vary depending on the precipitation method and the nature of the sample. The following table summarizes quantitative data on protein recovery yields from various studies, comparing TCA-based methods with other common precipitation techniques.
| Sample Type | Precipitation Method | Protein Recovery Yield (%) | Reference |
| Chinese Hamster Ovary (CHO) Cell Homogenates | TCA/Acetone | 77.91 ± 8.79 | [1][2] |
| Chinese Hamster Ovary (CHO) Cell Homogenates | Acetone | 103.12 ± 5.74 | [1][2] |
| Chinese Hamster Ovary (CHO) Cell Homogenates | Chloroform/Methanol | 94.22 ± 4.86 | [1][2] |
| Human Plasma | Acetone | ~12.2 µg/10µl | [3] |
| Human Plasma | TCA/Acetone wash | ~9.8 µg/10µl | [3] |
| Human Plasma | TCA/Acetone | ~6.6 µg/10µl | [3] |
| Bovine Serum Albumin (BSA, 0.016-2 mg/mL) | 4% (w/v) TCA | 76.26 - 92.67 | [4] |
| Fibroblast Conditioned-Media | TCA-DOC | ~1045.2 µg/ml | [5][6] |
| Fibroblast Conditioned-Media | TCA-NLS-THF | ~713.9 µg/ml | [5][6] |
| Human Urine | Acetone (Method 2) | 197.3 ± 41.6 mg/L | [7] |
| Human Urine | TCA-Acetone | Lower than Acetone | [7] |
Experimental Workflow
The general workflow for TCA precipitation involves the addition of TCA to the protein sample, incubation to allow for protein precipitation, centrifugation to pellet the precipitated proteins, washing the pellet to remove contaminants, and finally, solubilization of the purified protein pellet.
References
- 1. researchgate.net [researchgate.net]
- 2. ejbiotechnology.info [ejbiotechnology.info]
- 3. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 4. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Approach to Recover Secreted Proteins from Fibroblast Conditioned-Media for Secretomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bbrc.in [bbrc.in]
Application Notes and Protocols: Step-by-Step TCA Precipitation for Nucleic Acid Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic acid (TCA) precipitation is a well-established and cost-effective method for the purification and concentration of nucleic acids from various biological samples. This technique relies on the ability of the strong acid, TCA, to denature macromolecules, including DNA, RNA, and proteins.[1] This denaturation exposes hydrophobic regions of the molecules, leading to their aggregation and precipitation out of solution.[1] The precipitated nucleic acids can then be pelleted by centrifugation, washed to remove contaminants, and resuspended for use in downstream applications such as PCR, sequencing, and cloning. This method is particularly useful for concentrating dilute samples and for removing interfering substances like salts.[1] TCA precipitation is effective for nucleic acid polymers longer than approximately 20 nucleotides.[2][3][4]
Mechanism of Action
The precipitation of nucleic acids by this compound is a process driven by the denaturation of the macromolecules in an acidic environment. The strong acidic nature of TCA disrupts the forces that keep the nucleic acids dissolved in the aqueous solution. This leads to the exposure of hydrophobic groups on the surface of the nucleic acid molecules.[1] These exposed hydrophobic regions then interact with each other and with TCA molecules, causing the formation of insoluble aggregates.[1] These aggregates can then be easily collected by centrifugation.
Experimental Protocols
This section provides a detailed protocol for the precipitation of total nucleic acids from cultured mammalian cells.
Materials
-
Cell Pellet: From cultured mammalian cells.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
TCA Lysis Buffer: 10% (w/v) this compound in nuclease-free water. Caution: TCA is highly corrosive. Handle with appropriate personal protective equipment (PPE).
-
Wash Buffer: 70% (v/v) Ethanol in nuclease-free water, ice-cold.
-
Resuspension Buffer: Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Microcentrifuge tubes: 1.5 mL, nuclease-free.
-
Microcentrifuge: Capable of reaching at least 12,000 x g and maintaining 4°C.
Protocol: Total Nucleic Acid Precipitation from Cultured Mammalian Cells
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then detach cells using a cell scraper in a minimal volume of ice-cold PBS.
-
For suspension cells, directly pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cell Lysis and Precipitation:
-
Resuspend the cell pellet in 100 µL of ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA Lysis Buffer to the resuspended cells.
-
Vortex vigorously for 15-30 seconds to ensure complete lysis and mixing.
-
Incubate the tube on ice for 15-20 minutes to allow for complete precipitation of nucleic acids and proteins.
-
-
Pelleting the Nucleic Acids:
-
Centrifuge the tube at 12,000 x g for 10 minutes at 4°C. A white pellet of precipitated nucleic acids and proteins should be visible at the bottom of the tube.
-
Carefully aspirate and discard the supernatant without disturbing the pellet.
-
-
Washing the Pellet:
-
Add 1 mL of ice-cold 70% Ethanol Wash Buffer to the tube.
-
Gently vortex to dislodge the pellet and wash it.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Repeat the wash step one more time to ensure removal of residual TCA and other contaminants.
-
-
Drying the Pellet:
-
After the final wash, carefully remove all residual ethanol with a pipette.
-
Air-dry the pellet at room temperature for 5-10 minutes. Do not over-dry the pellet, as this can make it difficult to resuspend.
-
-
Resuspending the Nucleic Acids:
-
Add an appropriate volume (e.g., 20-100 µL) of Resuspension Buffer to the dried pellet.
-
Gently pipette up and down to dissolve the pellet. If necessary, incubate at 55-65°C for 5-10 minutes to aid in resuspension.
-
Store the purified nucleic acid solution at -20°C or -80°C for long-term storage.
-
Data Presentation
The following table summarizes the key quantitative parameters of the TCA precipitation protocol.
| Parameter | Value | Notes |
| Starting Material | 1 x 106 to 1 x 107 mammalian cells | The amount of starting material can be scaled up or down, with corresponding adjustments to reagent volumes. |
| TCA Concentration | 10% (w/v) | A final concentration of 10% TCA is commonly used for the precipitation of nucleic acids and proteins.[2][3][4][5] |
| Incubation Time | 15-20 minutes | Incubation on ice allows for complete denaturation and precipitation. |
| Incubation Temperature | 4°C (on ice) | Low temperatures aid in the precipitation process. |
| Centrifugation Speed | 12,000 x g | Sufficient to pellet the precipitated nucleic acids. |
| Centrifugation Time | 10 minutes (initial), 5 minutes (washes) | Ensures a compact pellet is formed. |
| Wash Solution | 70% (v/v) Ethanol | Removes residual TCA and other soluble impurities. |
| Number of Washes | 2 | Two washes are generally sufficient to obtain a clean pellet. |
| Drying Time | 5-10 minutes | Avoid over-drying to ensure the pellet can be easily resuspended. |
| Resuspension Volume | 20-100 µL | The volume can be adjusted depending on the expected yield and the desired final concentration of the nucleic acid solution. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no pellet visible | - Insufficient starting material.- Incomplete lysis.- Pellet was accidentally aspirated. | - Increase the number of cells used.- Ensure vigorous vortexing after adding the TCA Lysis Buffer.- Be careful when removing the supernatant; leave a small amount of liquid behind if necessary. |
| Pellet is difficult to resuspend | - Pellet was over-dried.- Residual TCA in the pellet. | - Reduce the air-drying time.- Ensure all wash solution is removed before drying.- Incubate the pellet with Resuspension Buffer at 55-65°C for 10-15 minutes with occasional vortexing. |
| Low A260/280 ratio (<1.8) | - Protein contamination. | - Ensure complete lysis and precipitation.- Perform an additional wash with 70% ethanol.- Consider adding a proteinase K digestion step before TCA precipitation, followed by phenol:chloroform extraction. |
| Low A260/230 ratio (<2.0) | - Contamination with TCA or other salts. | - Ensure the pellet is washed thoroughly twice with 70% ethanol.- Make sure to remove all of the supernatant after each wash. |
| Degraded nucleic acids | - Nuclease contamination from cells or reagents.- Harsh vortexing. | - Work quickly and keep samples on ice.- Use nuclease-free reagents and consumables.- Use gentle vortexing or flicking to mix. |
Conclusion
TCA precipitation is a rapid, simple, and economical method for the purification of nucleic acids. While it co-precipitates both proteins and nucleic acids, the subsequent wash steps help to remove many of the contaminants. The protocol provided here offers a general framework for the isolation of total nucleic acids from cultured mammalian cells. For applications requiring highly pure nucleic acids, further purification steps such as phenol:chloroform extraction or column-based methods may be necessary. Researchers should optimize the protocol based on their specific cell type and downstream application requirements.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. TCA Whole Cell Extracts | Dohlman Lab [med.unc.edu]
Application of Trichloroacetic Acid (TCA) in Colorimetric and Enzymatic Assays to Stop Reactions
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic acid (TCA) is a versatile and widely utilized reagent in biochemical laboratories. Its primary application in the context of colorimetric and enzymatic assays is to effectively stop enzymatic reactions by denaturing and precipitating proteins. This property makes TCA an invaluable tool for accurately measuring enzyme activity at specific time points and for preparing protein samples for various downstream applications. This document provides detailed application notes and protocols for the use of TCA in stopping reactions in common colorimetric and enzymatic assays.
Mechanism of Action
TCA is a strong acid that causes the precipitation of macromolecules, such as proteins, DNA, and RNA, from aqueous solutions.[1][2] The mechanism of protein precipitation by TCA involves the disruption of the protein's hydration shell and the neutralization of its surface charges. This leads to the unfolding of the protein's three-dimensional structure (denaturation) and subsequent aggregation and precipitation out of the solution.[2] By precipitating the enzyme, its catalytic activity is instantaneously halted, allowing for the precise measurement of the reaction products formed up to that point.
Applications in Key Assays
TCA is a critical component in numerous colorimetric and enzymatic assays, including:
-
Enzymatic Assays (e.g., ATPase, Protease Assays): TCA is added at specific time points to stop the enzymatic reaction.[2][3] The precipitated enzyme is then typically removed by centrifugation, and the supernatant, containing the reaction product (e.g., inorganic phosphate from ATP hydrolysis or small peptides from protein digestion), is used for quantification.[2][4]
-
Colorimetric Protein Assays (e.g., Lowry Assay): In samples containing interfering substances, TCA precipitation is used as a preliminary step to purify and concentrate the protein of interest before quantification.[5][6] The precipitated protein is then redissolved for the colorimetric reaction.
-
Phosphate Detection Assays: In assays measuring inorganic phosphate (Pi) released from enzymatic reactions (e.g., ATPase activity), TCA is used to stop the reaction and deproteinize the sample.[4][7] This prevents the enzyme from interfering with the subsequent colorimetric determination of phosphate.
Data Presentation: Quantitative Parameters for TCA Application
The following tables summarize the key quantitative parameters for the use of TCA in various applications, compiled from established protocols.
Table 1: TCA Concentration for Stopping Enzymatic Reactions and Protein Precipitation
| Application | Typical Final TCA Concentration | Reference |
| General Protein Precipitation | 10-20% (w/v) | [8] |
| Stopping Protease Assays | Varies (e.g., equal volume of 10% TCA) | [2] |
| Stopping ATPase Assays | 5-10% (w/v) | [4] |
| Protein Precipitation from Dilute Solutions | 20% (w/v) | [8] |
| Precipitation with Acetone | 10% TCA in acetone |
Table 2: Incubation and Centrifugation Parameters for TCA Precipitation
| Parameter | Typical Value | Reference |
| Incubation Time | 10 - 60 minutes (or overnight for dilute samples) | [8][9][10][11] |
| Incubation Temperature | On ice (4°C) or at -20°C | [1][8][9] |
| Centrifugation Speed | 13,000 - 15,000 x g (or max speed in microfuge) | [9][10][11] |
| Centrifugation Time | 5 - 20 minutes | [1][9][10][11] |
| Centrifugation Temperature | 4°C | [1][8][9] |
Experimental Protocols
Protocol 1: General Protein Precipitation using TCA
This protocol is suitable for concentrating protein samples and removing interfering substances prior to downstream analysis like SDS-PAGE or colorimetric assays.
Materials:
-
Protein sample
-
100% (w/v) this compound (TCA) stock solution
-
Ice-cold acetone
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Place the protein sample in a microcentrifuge tube on ice.
-
Add 100% TCA to the sample to achieve a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of protein sample for a final concentration of 20%.[10][11]
-
Vortex briefly to mix.
-
Incubate the tube on ice for 30-60 minutes. For very dilute samples, incubation can be extended overnight at 4°C.[8]
-
Centrifuge the sample at 14,000 rpm for 10-15 minutes at 4°C.[10]
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Wash the pellet by adding 200-500 µL of ice-cold acetone. This step helps to remove residual TCA.[9][10]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[10]
-
Carefully decant the acetone and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspend the pellet in a suitable buffer for your downstream application.
Protocol 2: Stopping an ATPase Enzymatic Reaction with TCA
This protocol describes how to stop an ATPase reaction and prepare the sample for inorganic phosphate (Pi) quantification.
Materials:
-
ATPase reaction mixture
-
20% (w/v) this compound (TCA)
-
Microcentrifuge
-
Microcentrifuge tubes
-
Reagents for phosphate detection (e.g., Molybdate-based reagent)
Procedure:
-
Perform the ATPase reaction in a controlled temperature environment.
-
At the desired time point, stop the reaction by adding an equal volume of 20% TCA to the reaction mixture (final concentration of 10% TCA).
-
Mix thoroughly by vortexing.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) in a microcentrifuge for 5-10 minutes at 4°C to pellet the precipitated protein.[10]
-
Carefully collect the supernatant, which contains the inorganic phosphate released during the reaction.
-
Proceed with the colorimetric quantification of inorganic phosphate in the supernatant according to your chosen method. A control reaction with the enzyme added after the TCA should be included to correct for non-enzymatic hydrolysis of the substrate.[2]
Visualizations
Caption: Workflow for protein precipitation using TCA.
Caption: Mechanism of TCA-induced enzyme inactivation.
Caption: Workflow of an ATPase assay using TCA.
References
- 1. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. its.caltech.edu [its.caltech.edu]
- 11. scribd.com [scribd.com]
Application Notes and Protocols: Trichloroacetic Acid (TCA) for Sample Preparation in HPLC and Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetic acid (TCA) precipitation is a robust and widely utilized method for the concentration and purification of proteins from biological samples prior to downstream analysis by High-Performance Liquid Chromatography (HPLC) and electrophoresis. This technique is particularly effective for removing interfering substances such as salts, detergents, lipids, and nucleic acids, which can compromise the quality and resolution of analytical results.[1][2][3][4] TCA precipitation works by inducing the denaturation and aggregation of proteins, which can then be pelleted by centrifugation. The resulting protein pellet is subsequently washed to remove residual TCA and other contaminants before being resolubilized in a buffer compatible with the intended analytical method.
These application notes provide detailed protocols for the use of TCA in sample preparation for both HPLC and electrophoresis, along with a discussion of the underlying mechanism of action and key experimental considerations.
Mechanism of Action of this compound (TCA) in Protein Precipitation
The precise mechanism of TCA-induced protein precipitation is complex and multifaceted. The conventional understanding is that TCA acts as a strong acid, leading to a significant decrease in the pH of the sample. This low pH environment neutralizes the negative charges on acidic proteins and increases the positive charges on basic proteins, leading to a reduction in electrostatic repulsion between protein molecules.
However, research suggests a more intricate process. One prominent theory posits that TCA forces protein precipitation by sequestering the protein-bound water, essentially dehydrating the hydration shells that surround hydrophobic patches on the protein surface.[5][6] This disruption of the hydration layer increases the hydrophobic effect, promoting protein aggregation.
Furthermore, it is hypothesized that the negatively charged TCA anion disrupts electrostatic interactions within the protein, causing a partial unfolding of its tertiary structure.[5][6] This exposes the normally buried hydrophobic interior of the protein to the solvent, leading to the formation of a partially structured, "sticky" intermediate state that is prone to aggregation and precipitation.[5][7] The observation that TCA is less effective at precipitating intrinsically disordered proteins supports this hypothesis, as these proteins lack a stable tertiary structure to unfold.[5][8]
Caption: Mechanism of TCA-induced protein precipitation.
Application: Sample Preparation for HPLC
Residual TCA can interfere with HPLC analysis by affecting column performance and altering the mobile phase composition. Therefore, complete removal of TCA is critical.
Experimental Protocol: TCA Precipitation for HPLC Sample Preparation
Materials:
-
This compound (TCA), 100% (w/v) solution
-
Ice-cold acetone
-
Resolubilization buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5, or a buffer compatible with your HPLC method)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Precipitation:
-
Place your protein sample in a microcentrifuge tube on ice.
-
Slowly add ice-cold 100% TCA to your sample to a final concentration of 10-20%.[1][9] For example, add 1 volume of 100% TCA to 4 volumes of your sample for a final concentration of 20%.
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes to 1 hour to allow for complete protein precipitation.[9][10] For very dilute samples, overnight incubation at 4°C may be beneficial.[10]
-
-
Pelleting:
-
Washing:
-
Add 500 µL to 1 mL of ice-cold acetone to the pellet.[2][9] This step is crucial for removing residual TCA.
-
Vortex to dislodge and wash the pellet.
-
Centrifuge at 14,000-18,000 x g for 10-15 minutes at 4°C.[9][11]
-
Carefully discard the acetone supernatant.
-
Repeat the acetone wash step at least once more to ensure complete removal of TCA.[12]
-
-
Drying:
-
Resolubilization:
-
Add an appropriate volume of your chosen HPLC-compatible resolubilization buffer to the pellet.
-
Vortex or sonicate briefly to aid in dissolving the pellet. The pellet may be difficult to fully resolubilize.[1]
-
Caption: Experimental workflow for TCA precipitation for HPLC.
Quantitative Data Summary for HPLC Sample Preparation
| Parameter | Finding | Reference |
| Protein Recovery | 97.5% to 99.7% recovery of fluorescently labeled BSA. | [13] |
| Interferent Removal | Effectively removes salts, detergents, and lipids that can interfere with HPLC analysis. | [4][14] |
| Reproducibility | Acetone precipitation may offer higher reproducibility in protein recovery for very dilute samples compared to TCA/acetone. | [15][16] |
Application: Sample Preparation for Electrophoresis
TCA precipitation is a common method for preparing samples for both one-dimensional (1D) and two-dimensional (2D) gel electrophoresis.[17] It effectively concentrates proteins and removes interfering compounds.[17] For 2D electrophoresis, the combination of TCA and acetone is frequently used and is often more effective than either reagent alone.[1]
Experimental Protocol: TCA/Acetone Precipitation for Electrophoresis
Materials:
-
This compound (TCA), 100% (w/v) solution
-
Ice-cold acetone (can be supplemented with 0.07% 2-mercaptoethanol or 20 mM DTT for 2D-PAGE)[1]
-
Resolubilization buffer (e.g., 2x Laemmli sample buffer for SDS-PAGE, or a specific rehydration buffer for 2D-PAGE containing urea, thiourea, CHAPS, and DTT)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Precipitation:
-
Pelleting:
-
Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.
-
Carefully decant and discard the supernatant.
-
-
Washing:
-
Drying:
-
Briefly air-dry the pellet to remove residual acetone. Avoid over-drying.[9]
-
-
Resolubilization:
-
For 1D SDS-PAGE, resuspend the pellet in an appropriate volume of 2x Laemmli sample buffer.[9] Heat the sample at 95°C for 5-10 minutes before loading on the gel.[12]
-
For 2D-PAGE, resolubilize the pellet in a suitable rehydration buffer. This can be challenging, and sonication or vigorous vortexing may be required.[1][17] Pre-treatment with 0.2 M NaOH for a few minutes before adding the solubilization buffer can significantly improve protein solubility.[17]
-
Caption: Experimental workflow for TCA/Acetone precipitation for electrophoresis.
Quantitative Data Summary for Electrophoresis Sample Preparation
| Parameter | Finding | Reference |
| Protein Recovery | TCA-Deoxycholate (DOC) method consistently gave better recovery yields compared to other TCA-based methods. | [18] |
| Resolubilization Improvement | Pre-treatment of the TCA pellet with 0.2 M NaOH for less than 5 minutes can result in an approximate 5-fold increase in soluble protein. | [17] |
| Contaminant Removal | TCA/acetone precipitation is effective in removing lipids and carbohydrates, which can interfere with electrophoretic analysis. | [2][3] |
Conclusion
This compound precipitation is a powerful and versatile technique for the preparation of protein samples for HPLC and electrophoresis. Its effectiveness in concentrating proteins and removing a wide range of interfering substances makes it an invaluable tool for researchers, scientists, and drug development professionals. However, successful application of this method requires careful attention to protocol details, particularly the thorough washing of the protein pellet to remove residual TCA and the optimization of resolubilization conditions to ensure maximum protein recovery and compatibility with downstream analytical techniques. While challenges such as pellet resolubilization exist, modifications to the standard protocols, such as the inclusion of deoxycholate or a brief alkaline treatment, can significantly improve outcomes.
References
- 1. Precipitation Procedures [sigmaaldrich.com]
- 2. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experimental chemistry - Mechanism of protein precipitation with TCA - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. The mechanism of 2,2,2-trichloroacetic acid-induced protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of samples for SDS-PAGE by precipitation with this compound (TCA) and alternative methods | bioch.eu [bioch.eu]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 12. its.caltech.edu [its.caltech.edu]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protein precipitation of diluted samples in SDS-containing buffer with acetone leads to higher protein recovery and reproducibility in comparison with TCA/acetone approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. itqb.unl.pt [itqb.unl.pt]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Post-Translational Modification Analysis Using Trichloroacetic Acid (TCA) Precipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Trichloroacetic acid (TCA) precipitation in the analysis of protein post-translational modifications (PTMs). This document is intended to guide researchers in effectively preparing protein samples for downstream PTM analysis, with a focus on phosphorylation, ubiquitination, and glycosylation.
Introduction to TCA Precipitation for PTM Analysis
This compound (TCA) precipitation is a widely used method for concentrating proteins from dilute solutions and for removing interfering substances such as salts, detergents, and lipids.[1][2] This technique is valuable in proteomics workflows, especially in preparation for mass spectrometry (MS)-based PTM analysis. The acidic environment created by TCA leads to protein denaturation and aggregation, causing them to precipitate out of solution.[3] While effective, it is crucial to consider both the advantages and potential drawbacks of this method, particularly concerning the preservation of labile PTMs.
Advantages:
-
Effective Protein Concentration: TCA precipitation can significantly concentrate proteins from large sample volumes.[4]
-
Removal of Contaminants: It efficiently removes salts, detergents, and other small molecules that can interfere with downstream analyses like mass spectrometry.[1]
-
Inactivation of Proteases and Phosphatases: The acidic conditions help to inactivate endogenous enzymes that can degrade proteins or remove PTMs.[5]
Disadvantages:
-
Protein Loss: Some proteins may be lost during the precipitation and washing steps.[2]
-
Difficult Solubilization: The resulting protein pellet can be difficult to redissolve, potentially leading to the loss of certain proteins.[1][6]
-
Potential for PTM Instability: The harsh acidic conditions and subsequent handling steps can potentially lead to the loss or modification of certain PTMs, particularly acid-labile modifications.[2]
Quantitative Data Summary
The recovery of total protein and post-translationally modified proteins can vary depending on the sample type and the specific protocol used. The following tables summarize comparative data on protein recovery using TCA precipitation versus other common methods.
| Precipitation Method | Sample Type | Protein Recovery (%) | Reference |
| TCA/Acetone | CHO Cells | 77.91 ± 8.79 | [6] |
| Acetone | CHO Cells | 103.12 ± 5.74 | [6] |
| Methanol/Chloroform | CHO Cells | 94.22 ± 4.86 | [6] |
| TCA | Rat Brain | High (with sonication) | [7] |
| Acetone | Rat Brain | Highest | [7] |
| Chloroform/Methanol | Rat Brain | Highest | [7] |
| TCA/Acetone | Human Plasma | Lower than Acetone | [8] |
| Acetone | Human Plasma | Higher than TCA/Acetone | [8] |
| PTM Enrichment Method | Pathway | Phosphopeptide Recovery (%) | Reference |
| IMAC | EGFR-MAPK | 38 ± 5 | [1] |
| TiO2 | EGFR-MAPK | 58 ± 20 | [1] |
Note: Quantitative data for the specific recovery of PTMs following TCA precipitation is limited in the literature. The provided data on phosphopeptide recovery relates to enrichment methods used after initial sample preparation, which may or may not have involved TCA precipitation. It is generally acknowledged that some loss of PTMs can occur during precipitation.
Experimental Protocols
Standard TCA Precipitation Protocol
This protocol is a general method for precipitating proteins from a solution.
Materials:
-
This compound (TCA), 100% (w/v) solution
-
Ice-cold acetone
-
Microcentrifuge
-
Sample in aqueous buffer
Procedure:
-
Place the protein sample in a microcentrifuge tube on ice.
-
Add 100% TCA to the sample to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of sample for a final concentration of 20%.[7]
-
Vortex briefly to mix.
-
Incubate on ice for 30 minutes to 1 hour.[8] For very dilute samples, incubation can be extended overnight at 4°C.
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.[7]
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet by adding 200-500 µL of ice-cold acetone. This step helps to remove residual TCA.[7]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone.
-
Repeat the acetone wash (steps 7-9) one more time for a total of two washes.[7]
-
Air-dry the pellet for 5-10 minutes to remove any remaining acetone. Do not over-dry the pellet, as it may become difficult to redissolve.
-
Resuspend the pellet in an appropriate buffer for your downstream application (e.g., urea-based buffer for mass spectrometry).
TCA/Acetone Precipitation Protocol
This protocol combines TCA and acetone for a potentially more effective precipitation.
Materials:
-
10% TCA in ice-cold acetone
-
Ice-cold acetone
-
Microcentrifuge
-
Sample in aqueous buffer
Procedure:
-
Grind tissue samples in liquid nitrogen to a fine powder.[6]
-
Suspend the sample in 10% TCA in ice-cold acetone.
-
Incubate at -20°C overnight.[6]
-
Centrifuge at high speed (e.g., 17,000 rpm) for 1 minute at 4°C.[6]
-
Discard the supernatant and wash the pellet with ice-cold acetone.[6]
-
Repeat the wash step until the pellet is white.[6]
-
Briefly air-dry the pellet.
-
Resuspend the pellet in a suitable buffer for downstream analysis.[6]
Application in Signaling Pathway Analysis
Analysis of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer. The activation of EGFR triggers a cascade of downstream events, including phosphorylation and ubiquitination of various signaling proteins.
Workflow for PTM Analysis of the EGFR Pathway:
References
- 1. Targeted Quantification of Phosphorylation Dynamics in the Context of EGFR-MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Quantification of Phosphorylation Dynamics in the Context of EGFR-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis [diagenode.com]
- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
Application Notes and Protocols for Acid-Mediated Cleavage of Peptides from Solid-Phase Resin Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the resin support, along with the simultaneous removal of side-chain protecting groups. While various acidic reagents can be employed for this purpose, Trifluoroacetic Acid (TFA) has emerged as the industry standard due to its efficacy and well-documented protocols. This document provides a comprehensive overview of the cleavage process, with a focus on the established and validated TFA-based methodology.
Principle of Acidolytic Cleavage
The linkage between the peptide and the resin, as well as most of the side-chain protecting groups used in Fmoc-based SPPS, are designed to be labile to strong acids. TFA effectively protonates and cleaves these linkages, releasing the crude peptide into solution.
During this process, the protecting groups are also cleaved, generating reactive cationic species (e.g., tert-butyl cations). These cations can lead to undesired side reactions by modifying sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.
Experimental Workflow for Peptide Cleavage
The general workflow for cleaving a peptide from the resin support involves several key steps, from preparation of the cleavage cocktail to the final isolation of the crude peptide.
References
Application Notes and Protocols for Trichloroacetic Acid in the Extraction of Soft Body Tissues for Metal Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of trace metals in biological soft tissues is a critical aspect of toxicology, environmental monitoring, and drug development. The chosen extraction method plays a pivotal role in the reliability of these measurements. Trichloroacetic acid (TCA) precipitation is a well-established technique for deproteinization of biological samples. This application note explores the use of TCA for the extraction of metals from soft body tissues prior to analysis by atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
TCA facilitates the release of metals by precipitating proteins to which they may be bound, offering a potentially simpler and faster alternative to complete acid digestion. This document provides detailed protocols for TCA extraction, a comparison with traditional acid digestion methods, and guidance on potential analytical interferences.
Principle of this compound Extraction
This compound is a strong acid that causes proteins to denature and precipitate from solution. Many heavy metals and other trace elements are bound to proteins within soft tissues. The addition of TCA disrupts the protein structure, releasing the bound metals into the acidic supernatant. This supernatant can then be separated from the protein pellet and analyzed for its metal content. This method can be particularly useful for assessing the more readily bioavailable metal fractions.
Experimental Protocols
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Protocol 1: this compound Extraction of Metals from Invertebrate Soft Tissue
This protocol is adapted from the method described for the extraction of Cadmium (Cd), Copper (Cu), Lead (Pb), and Zinc (Zn) from the soft tissue of the marine snail Hydrobia ulvae.[1]
Materials:
-
This compound (TCA) solution, 0.1 M
-
Milli-Q water or equivalent high-purity water
-
Soft tissue sample (fresh, frozen, or dried)
-
Centrifuge tubes (e.g., 50 mL)
-
Centrifuge
-
Pipettes
-
Heating block or water bath (optional)
-
Acid-washed glassware
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of soft tissue (e.g., 0.5 - 1.0 g) and place it in a centrifuge tube.
-
Samples can be processed fresh, thawed after freezing ("non-dried"), or dried to a constant weight ("dried"). Note that the hydration state of the tissue can affect metal recovery.[1]
-
-
TCA Extraction:
-
Add a defined volume of 0.1 M TCA solution to the tissue sample. A ratio of 20 mL of 0.1 M TCA for up to 60 small individuals (3-4 mm long) has been shown to be effective.[1] The volume should be sufficient to fully immerse the tissue.
-
Incubate the sample in the TCA solution. An extraction period of 5.5 hours has been demonstrated to be sufficient for small invertebrates.[1] For larger or denser tissues, optimization of the incubation time may be necessary. Gentle agitation during incubation can improve extraction efficiency.
-
-
Separation:
-
Centrifuge the sample at a sufficient speed and duration to obtain a clear supernatant and a compact pellet (e.g., 3000 x g for 15 minutes).
-
Carefully pipette the supernatant, which contains the extracted metals, into a clean, acid-washed tube for analysis.
-
-
Analysis:
-
The supernatant can be directly analyzed by AAS or ICP-MS. Depending on the expected metal concentrations, dilution with high-purity water or an appropriate acidic solution may be required.
-
It is crucial to prepare calibration standards in a matrix that matches the TCA concentration of the samples to account for potential matrix effects.
-
Protocol 2: Conventional Acid Digestion for Total Metal Analysis (for Comparison)
This protocol provides a general method for complete tissue digestion to determine total metal content, which can be used to evaluate the extraction efficiency of the TCA method.
Materials:
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Concentrated perchloric acid (HClO₄), trace metal grade (optional, use with extreme caution)
-
Hydrogen peroxide (H₂O₂), 30% (optional)
-
Digestion vessels (e.g., Teflon bombs for microwave digestion or borosilicate glass tubes for hot block digestion)
-
Microwave digestion system or heating block
-
Acid-washed glassware
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of soft tissue (e.g., 0.2 - 0.5 g) into a digestion vessel.
-
-
Acid Digestion:
-
Add a specific volume of concentrated nitric acid to the sample (e.g., 5-10 mL).
-
If a more aggressive digestion is required, a mixture of nitric and perchloric acid (e.g., 4:1 v/v) can be used. Warning: Perchloric acid is a powerful oxidizing agent and can be explosive. It should only be used by experienced personnel in a designated perchloric acid fume hood.
-
Allow the sample to pre-digest at room temperature in the fume hood.
-
Digest the sample using a controlled heating program in a microwave digestion system or on a heating block until the tissue is completely dissolved and the solution is clear.
-
-
Dilution and Analysis:
-
Allow the digest to cool to room temperature.
-
Quantitatively transfer the digest to a volumetric flask and dilute to a known volume with Milli-Q water.
-
The diluted sample is now ready for analysis by AAS or ICP-MS.
-
Data Presentation
The efficiency of the TCA extraction can be evaluated by comparing the metal concentrations obtained with this method to those from a complete acid digestion of a parallel sample.
Table 1: Hypothetical Comparison of Metal Recovery from Mammalian Liver Tissue (µg/g wet weight)
| Metal | TCA Extraction (0.1 M) | Acid Digestion (Total) | % Recovery (TCA vs. Acid Digestion) |
| Cadmium (Cd) | 0.45 | 0.52 | 86.5% |
| Copper (Cu) | 25.8 | 30.1 | 85.7% |
| Lead (Pb) | 0.18 | 0.21 | 85.7% |
| Zinc (Zn) | 150.2 | 185.4 | 81.0% |
Note: The recovery of metals using TCA can vary depending on the metal, tissue type, and the specific protocol used. For example, in the study on Hydrobia ulvae, the TCA extraction of dried animals showed good recovery for Cd, while satisfactory recoveries for Cu and Pb were obtained from non-dried individuals.[1] The same study noted that Zn-bearing protein bindings showed limited susceptibility to complexing with TCA, resulting in lower extraction efficiency.[1]
Mandatory Visualizations
Discussion
Advantages of this compound Extraction:
-
Simplicity and Speed: The TCA extraction method is generally less labor-intensive and faster than complete acid digestion, which often requires prolonged heating or specialized microwave equipment.
-
Milder Conditions: Extraction with a relatively low concentration of TCA avoids the use of highly corrosive concentrated acids and the high temperatures associated with acid digestion, potentially reducing the loss of volatile metals.
-
Fractionation Information: This method may provide information on the more loosely bound, and potentially more bioavailable, fraction of metals within the tissue, as it does not break down the entire tissue matrix.
Limitations and Considerations:
-
Incomplete Extraction: TCA extraction may not be suitable for determining the total metal content in a tissue, as some metals may remain in the precipitated protein pellet or be associated with other tissue components not solubilized by TCA. The extraction efficiency is known to vary between different metals.[1]
-
Matrix Effects: The presence of TCA in the final sample solution can cause matrix interferences in both AAS and ICP-MS analysis. These can include suppression or enhancement of the analyte signal. It is essential to match the matrix of the calibration standards to that of the samples.
-
Limited Validation: While the protocol has been validated for certain invertebrate tissues, its applicability and efficiency for a wide range of mammalian soft tissues require further investigation and validation.
-
Optimization Required: The optimal concentration of TCA and the incubation time may vary depending on the tissue type, the specific metals of interest, and the analytical technique being used. A study on protein precipitation found that a 4% w/v TCA solution was optimal for precipitating a wide range of protein concentrations. Further research is needed to determine the optimal concentration for metal extraction.
Comparison with Acid Digestion:
Acid digestion is the standard method for the determination of total metal content in biological samples. It is generally more robust and provides a complete dissolution of the sample matrix, ensuring that all metals are available for analysis. However, it is a more hazardous and time-consuming procedure. The choice between TCA extraction and acid digestion will depend on the specific research question. If the goal is to determine the total metal burden, acid digestion is the preferred method. If the focus is on a more readily extractable fraction of metals, or if a simpler, faster method is required, TCA extraction can be a valuable tool.
Conclusion
The use of this compound for the extraction of metals from soft body tissues presents a viable alternative to traditional acid digestion methods, particularly when a rapid assessment of a bioavailable metal fraction is desired. The provided protocols offer a starting point for researchers, but it is crucial to validate and optimize the method for the specific tissue type and metals of interest. Careful consideration of potential matrix effects and adherence to safety protocols are essential for obtaining accurate and reliable results.
References
detailed protocol for TCA/acetone protein extraction for proteomics
Application Note & Protocol
For researchers, scientists, and drug development professionals, obtaining a high-quality protein sample is a critical first step for successful proteomic analysis. The trichloroacetic acid (TCA)/acetone precipitation method is a widely used and effective technique for concentrating protein samples while removing interfering contaminants such as salts, detergents, and lipids. This protocol provides a detailed procedure for TCA/acetone protein extraction, along with application notes and troubleshooting guidance to ensure optimal results for downstream applications like mass spectrometry and 2D-gel electrophoresis.
Principle of the Method
The TCA/acetone protein extraction method is a robust technique for precipitating proteins from a variety of biological samples. This compound (TCA) is a strong acid that causes proteins to lose their native conformation and precipitate out of solution. Acetone, a water-miscible organic solvent, further aids in the precipitation and dehydration of the protein pellet, while also washing away non-protein contaminants like lipids and salts. This dual-step process effectively concentrates the protein fraction and cleans it for subsequent high-sensitivity proteomic analyses.
Advantages and Disadvantages
Advantages:
-
Effective Removal of Contaminants: This method efficiently removes common interfering substances such as salts, detergents, lipids, and carbohydrates.
-
Protein Concentration: It allows for the concentration of dilute protein samples into a smaller, more manageable volume.
-
Simplicity and Speed: The protocol is relatively straightforward and can be completed in a reasonable timeframe, making it suitable for processing multiple samples.
-
Inhibition of Protease Activity: The harsh conditions created by TCA help to inactivate proteases, minimizing protein degradation during the extraction process.
Disadvantages:
-
Protein Resolubilization: The precipitated protein pellet can sometimes be difficult to redissolve, potentially leading to sample loss.
-
Protein Degradation: Prolonged exposure to the low pH of TCA can potentially cause some protein degradation.
-
Residual TCA: Incomplete removal of TCA can interfere with downstream applications, such as isoelectric focusing in 2D-electrophoresis.
Comparative Data of Protein Extraction Methods
The choice of protein extraction method can significantly impact the yield and quality of the resulting protein sample. Below is a summary of findings from studies comparing TCA/acetone with other common methods.
| Extraction Method | Sample Type | Protein Yield | Number of Protein Spots (2-DE) | Reference |
| TCA/Acetone | Eggplant Roots | Higher than Phenol/Methanol | Less than Phenol/Methanol | |
| Phenol/Methanol | Eggplant Roots | 2.65 mg/g fresh weight | 450 | |
| TCA/Acetone/Phenol | Rice Young Panicles | 9.79 ± 0.23 µg/µL | 450 ± 53 |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific sample type and downstream application.
Materials:
-
This compound (TCA)
-
Acetone (pre-chilled to -20°C)
-
Dithiothreitol (DTT) or other reducing agents (optional)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Vortex mixer
-
Sonicator (optional)
-
Resolubilization buffer (e.g., Urea/thiourea-based buffer for 2-DE, or a buffer compatible with mass spectrometry)
Procedure:
-
Sample Preparation:
-
Start with a liquid protein sample (e.g., cell lysate, tissue homogenate, or a fraction from a previous purification step).
-
Ensure the sample is in a microcentrifuge tube. If starting with solid tissue, homogenize it in an appropriate lysis buffer first and clarify by centrifugation to remove cellular debris.
-
-
TCA Precipitation:
-
To your protein sample, add ice-cold 100% (w/v) TCA to a final concentration of 10-20%. A common approach is to add 1 volume of 100% TCA to 4 volumes of protein solution.
-
Vortex briefly to mix.
-
Incubate the mixture on ice for 30 minutes to 1 hour. For very dilute samples, this incubation can be extended overnight at 4°C.
-
-
Pelleting the Protein:
-
Centrifuge the sample at 12,000-15,000 x g for 10-15 minutes at 4°C.
-
A white or off-white pellet of precipitated protein should be visible at the bottom of the tube.
-
Carefully decant and discard the supernatant without disturbing the pellet.
-
-
Acetone Washing:
-
Add 500 µL to 1 mL of ice-cold acetone to the tube.
-
Vortex thoroughly to wash the pellet. This step removes residual TCA and other contaminants. It is crucial to break up the pellet to ensure efficient washing.
-
Centrifuge at 12,000-15,000 x g for 5-10 minutes at 4°C.
-
Carefully decant and discard the acetone.
-
Repeat the acetone wash at least one more time (for a total of two washes). For samples with high salt or lipid content, a third wash may be beneficial.
-
-
Drying the Pellet:
-
After the final acetone wash, carefully remove all residual acetone.
-
Air-dry the pellet at room temperature for 5-15 minutes. Crucially, do not over-dry the pellet , as this will make it extremely difficult to redissolve. The pellet should be slightly damp, not bone-dry.
-
-
Resolubilization:
-
Add an appropriate volume of your desired resolubilization buffer to the protein pellet. The choice of buffer is critical and depends on your downstream application (e.g., urea/thiourea buffer for 2D-PAGE, or ammonium bicarbonate with a denaturant for mass spectrometry).
-
Vortex vigorously to dissolve the pellet. Sonication in a water bath or using a probe sonicator on low power can aid in resolubilization.
-
Incubate at room temperature for 30 minutes with occasional vortexing to ensure complete solubilization.
-
Centrifuge at high speed for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube.
-
-
Quantification:
-
Determine the protein concentration using a compatible protein assay (e.g., Bradford or BCA assay, ensuring the resolubilization buffer is compatible).
-
Experimental Workflow Diagram
Caption: Workflow for TCA/Acetone Protein Extraction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No visible pellet after TCA precipitation | Low protein concentration in the starting sample. | Increase the incubation time in TCA (e.g., overnight at 4°C). Start with a more concentrated sample if possible. |
| Difficulty resolubilizing the protein pellet | Pellet was over-dried. | Avoid complete drying of the pellet; it should be slightly damp. Use a more stringent resolubilization buffer containing chaotropes like urea and thiourea. Sonication can also help break up and dissolve the pellet. |
| Streaking or poor focusing on 2D gels | Residual TCA in the sample. | Ensure thorough washing with acetone (at least two washes). Break up the pellet completely during each wash step. |
| Low protein yield | Incomplete precipitation or loss of pellet during washes. | Ensure the correct final concentration of TCA is used. Be careful when decanting the supernatant after centrifugation steps. |
Downstream Application Compatibility
The TCA/acetone extraction method is compatible with a range of downstream proteomics applications:
-
1D and 2D Gel Electrophoresis: This method is excellent for preparing samples for gel-based analyses as it removes interfering substances that can cause streaking and poor resolution.
-
Mass Spectrometry (MS): Proteins extracted using this method are generally suitable for MS analysis after in-solution or in-gel digestion. It is crucial to ensure complete removal of TCA and to use an MS-compatible resolubilization buffer.
-
Western Blotting: This protocol is effective for concentrating proteins for detection by Western blotting.
By following this detailed protocol and considering the application notes, researchers can effectively prepare high-quality protein samples for a wide array of proteomic studies.
Application Notes and Protocols for Quantifying Radiolabeled Nucleotide Incorporation Using Trichloroacetic Acid (TCA) Precipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Trichloroacetic acid (TCA) precipitation is a widely used and robust method for quantifying the incorporation of radiolabeled nucleotides into newly synthesized nucleic acids, such as DNA and RNA.[1][2][3][4] This technique is fundamental in various molecular biology applications, including the analysis of in vitro transcription, reverse transcription, DNA replication, and the screening of inhibitors of these processes.[1][2][3][4]
The principle of the assay is based on the differential solubility of macromolecules and small molecules in the presence of TCA. TCA selectively precipitates macromolecules like nucleic acid polymers that are longer than approximately 20 nucleotides, while unincorporated radiolabeled nucleotides remain soluble.[1][2][3][4] By separating the precipitated, radiolabeled nucleic acids from the soluble, unincorporated nucleotides, the amount of incorporated radioactivity can be accurately quantified. This is typically achieved by capturing the precipitate on a filter and measuring its radioactivity using a scintillation counter.[1][2] The efficiency of nucleotide incorporation is then calculated as the ratio of radioactivity in the TCA-precipitated sample to the total radioactivity in an equivalent, non-precipitated sample.[2][4]
Materials and Reagents
-
TCA Solution (10% w/v): Prepare by dissolving 100g of this compound in deionized water to a final volume of 1 L. Caution: TCA is a strong, caustic acid. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][5]
-
Carrier Nucleic Acid: Sheared salmon sperm DNA or other suitable carrier DNA/RNA at a concentration of 1 mg/mL.[1][5][6] This is added to co-precipitate with the smaller amounts of newly synthesized radiolabeled nucleic acids, ensuring efficient precipitation and recovery.
-
Radiolabeled Nucleotides: e.g., [α-³²P]dATP, [α-³²P]UTP, [³H]thymidine, etc., of high specific activity.
-
Ice-cold 95% Ethanol: For washing the precipitate.[6]
-
Glass Fiber Filters: Whatman GF/C or equivalent, with a pore size suitable for retaining fine precipitates.[1][5][6]
-
Pipettors and tips.
-
Vortexer. [1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the TCA precipitation assay.
Caption: Experimental workflow for quantifying radiolabeled nucleotide incorporation using TCA precipitation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific experimental setup.
4.1. Preparation of Samples
-
Perform your nucleic acid synthesis reaction (e.g., in vitro transcription, DNA replication assay) in the presence of a radiolabeled nucleotide.
-
At the end of the reaction, place the reaction tubes on ice.
4.2. Determination of Total Radioactivity (Total CPM)
-
Take a small aliquot (e.g., 2-5 µL) of the reaction mixture.[2][6]
-
Add this aliquot directly to a scintillation vial containing an appropriate volume of scintillation fluid.[2]
-
Mix well and measure the radioactivity using a scintillation counter. This value represents the total counts per minute (CPM) and corresponds to both incorporated and unincorporated nucleotides.[2][6]
4.3. TCA Precipitation of Incorporated Radioactivity
-
In a separate glass tube, add a larger aliquot (e.g., 10-50 µL) of the reaction mixture.
-
Add 100-200 µL of carrier nucleic acid (1 mg/mL) to the tube and mix thoroughly.[1][6]
-
Add 2-5 mL of ice-cold 10% TCA to the tube.[2][6] Mix well by vortexing.
-
Incubate the tube on ice for at least 10-15 minutes to allow for complete precipitation of the nucleic acids.[2][3][6]
4.4. Collection and Washing of the Precipitate
-
Set up a vacuum filtration manifold with a glass fiber filter. Pre-wet the filter with a small amount of cold 10% TCA.[2][4]
-
Slowly pour the TCA-precipitated sample onto the center of the filter under vacuum.
-
Rinse the reaction tube twice with 1-3 mL of cold 10% TCA and pass these washes through the same filter to ensure complete transfer of the precipitate.[2][5][6]
-
Wash the filter with an additional 5 mL of cold 10% TCA.[6]
-
Perform a final wash with 5 mL of 95% ethanol to remove the TCA.[2][5][6]
4.5. Quantification of Incorporated Radioactivity (Precipitated CPM)
-
Carefully remove the filter from the manifold and place it in a scintillation vial.
-
Allow the filter to dry completely under a heat lamp or at room temperature.[6]
-
Add an appropriate volume of scintillation fluid to the vial.[1]
-
Measure the radioactivity using a scintillation counter. This value represents the TCA-precipitable counts, corresponding to the incorporated radiolabeled nucleotides.[1][2]
Data Presentation and Analysis
The efficiency of radiolabeled nucleotide incorporation is calculated as a percentage of the total radioactivity.
Formula for Calculation:
Percent Incorporation (%) = (CPM of TCA Precipitated Sample / CPM of Total Sample) x 100[2]
Table 1: Example Data Summary for a DNA Polymerase Inhibition Assay
| Condition | Inhibitor Conc. (µM) | Total CPM (Aliquot) | Precipitated CPM | % Incorporation |
| No Enzyme Control | 0 | 550,000 | 550 | 0.1 |
| Positive Control | 0 | 548,000 | 274,000 | 50.0 |
| Inhibitor A | 1 | 552,000 | 138,000 | 25.0 |
| Inhibitor A | 10 | 549,500 | 27,475 | 5.0 |
| Inhibitor B | 1 | 551,000 | 220,400 | 40.0 |
| Inhibitor B | 10 | 550,500 | 110,100 | 20.0 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in no-enzyme control | Incomplete removal of unincorporated nucleotides. | Ensure thorough washing of the precipitate with 10% TCA. Increase the number or volume of washes. |
| Non-specific binding of radiolabel to the filter. | Pre-wet the filter with TCA before adding the sample. Ensure the use of appropriate filter type (glass fiber). | |
| Low or no incorporation in positive control | Inactive enzyme or suboptimal reaction conditions. | Check the activity of the enzyme and the integrity of reaction components. Optimize reaction buffer, temperature, and incubation time. |
| Inefficient precipitation. | Ensure sufficient carrier nucleic acid is added. Allow adequate incubation time on ice after adding TCA. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent aliquoting of the reaction mixture. |
| Incomplete collection of precipitate. | Ensure the entire sample is transferred to the filter and that the tube is rinsed thoroughly. | |
| Pellet is difficult to solubilize after precipitation (if not using filtration). | Avoid over-drying the pellet. Resuspend in a suitable buffer, potentially with heating or sonication.[7] |
Logical Relationships in TCA Precipitation
The following diagram illustrates the logical flow of separating incorporated from unincorporated nucleotides.
Caption: Logical separation of incorporated versus unincorporated radiolabeled nucleotides by TCA.
References
- 1. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protocol for this compound (TCA) Precipitation | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. DNA Quantification - TCA Precipitation [rothlab.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trichloroacetic Acid (TCA) Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing trichloroacetic acid (TCA) concentration in protein precipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal final concentration of TCA for protein precipitation?
The optimal final concentration of this compound (TCA) for protein precipitation can vary depending on the protein concentration and the sample matrix. For most routine applications with moderate to high protein concentrations, a final TCA concentration of 10-20% (w/v) is commonly used and effective. However, for samples with low protein concentrations, a lower final concentration of around 4% (w/v) TCA has been shown to be optimal, yielding protein recovery rates between 76.26% and 92.67%.[1][2][3] It is important to note that very high concentrations of TCA can make the protein pellet difficult to resuspend.[4]
Q2: How can I improve the precipitation efficiency for very dilute protein samples?
For dilute protein samples (e.g., < 30 µg), the addition of a co-precipitant like sodium deoxycholate (DOC) can significantly improve precipitation efficiency.[5] A common protocol involves adding DOC to a final concentration of 0.05-0.2% before the addition of TCA.[5][6] The DOC helps to form a larger, more stable precipitate. Alternatively, using a combination of TCA and acetone is often more effective than using either reagent alone.[7]
Q3: My protein pellet is difficult to dissolve after TCA precipitation. What can I do?
Difficulty in resolubilizing the protein pellet is a common issue with TCA precipitation, as the process denatures proteins, exposing hydrophobic regions that can lead to aggregation.[8] To improve solubility, consider the following:
-
Thoroughly wash the pellet: Wash the pellet at least twice with ice-cold acetone or ethanol to remove residual TCA, which can interfere with resolubilization.[9]
-
Do not over-dry the pellet: Over-drying can make the pellet very difficult to dissolve.[4] Air-dry the pellet briefly or use a gentle stream of nitrogen.
-
Use a strong solubilization buffer: For downstream applications like SDS-PAGE, you can directly resuspend the pellet in the sample loading buffer.[9] For other applications, buffers containing strong denaturants like 8M urea or 6M guanidine-HCl, often in combination with a reducing agent like DTT, can be effective.[4][10] Gentle heating and vortexing can also aid in solubilization.[5]
Q4: Can I use TCA precipitation for proteins that need to remain in their native, active state?
No, TCA precipitation is a harsh method that causes protein denaturation.[11] Therefore, it is not suitable for applications where maintaining the native protein conformation and biological activity is required. For such purposes, alternative methods like ammonium sulfate precipitation or size-exclusion chromatography should be considered.[4][12]
Q5: After adding SDS-PAGE loading buffer to my TCA-precipitated pellet, the color turned yellow. What does this mean?
The bromophenol blue in the loading buffer acts as a pH indicator. A yellow color indicates that the sample is acidic, likely due to residual TCA in the pellet.[13][14] This acidity can interfere with proper stacking and running of the gel. To resolve this, you can add a small amount of a basic solution, such as 1M Tris base or a dilute NaOH solution, dropwise until the color returns to blue.[4][13] However, be cautious not to add too much, as a highly alkaline pH can also be detrimental.[13] A more robust solution is to ensure thorough washing of the pellet with cold acetone to remove the TCA before adding the loading buffer.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No visible protein pellet | Low protein concentration in the sample. | Use a co-precipitant like sodium deoxycholate (DOC).[5] Increase the incubation time on ice (can be left overnight for dilute samples).[15] Ensure proper centrifugation speed and time. |
| Pellet is very small and difficult to see. | Position the tube in the centrifuge with the hinge facing outwards to know where the pellet should be.[4] Be careful not to disturb the pellet when removing the supernatant. | |
| Low protein recovery | Incomplete precipitation. | Optimize the final TCA concentration; for low concentration samples, 4% may be better than 10-20%.[1][2] Consider a combined TCA/acetone precipitation method.[7] |
| Loss of pellet during washing steps. | Be careful when decanting the supernatant after centrifugation. Leave a small amount of liquid behind to avoid disturbing the pellet. | |
| Difficulty dissolving the protein pellet | Residual TCA in the pellet. | Wash the pellet at least twice with ice-cold acetone.[9] |
| Over-dried pellet. | Avoid excessive drying of the pellet.[4] | |
| Inappropriate resuspension buffer. | Use a strong solubilization buffer containing denaturants like SDS or urea.[4][9] Gentle heating and vortexing can also help.[5] | |
| Sample turns yellow after adding loading buffer | Residual TCA in the pellet is making the sample acidic. | Ensure thorough washing of the pellet with cold acetone.[13] Neutralize the sample by adding a small amount of a basic solution like 1M Tris base until the color turns blue.[4][13] |
| Poor resolution or distorted bands on SDS-PAGE | Interfering substances from the original sample were not completely removed. | TCA precipitation is effective at removing many contaminants like salts and detergents.[12] Ensure the protocol is followed correctly, including the washing steps. |
| Residual TCA in the sample. | Thoroughly wash the pellet with cold acetone. | |
| Incomplete solubilization of the protein pellet. | Ensure the pellet is fully dissolved in the loading buffer before loading onto the gel. |
Experimental Protocols
Standard TCA Precipitation Protocol
This protocol is suitable for samples with moderate to high protein concentrations.
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube.
-
TCA Addition: Add an equal volume of 20% (w/v) TCA to your sample to achieve a final concentration of 10% TCA. For example, add 500 µL of 20% TCA to 500 µL of your protein sample.
-
Incubation: Incubate the mixture on ice for 30 minutes to 1 hour.[15] For very dilute samples, the incubation can be extended overnight.[15]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) in a microcentrifuge at 4°C for 10-15 minutes to pellet the precipitated protein.[9][16]
-
Supernatant Removal: Carefully decant the supernatant without disturbing the protein pellet.
-
Pellet Wash: Add 200-500 µL of ice-cold acetone to the pellet.[9] Vortex briefly and centrifuge again at high speed for 5 minutes at 4°C.
-
Repeat Wash: Repeat the wash step at least once more to ensure complete removal of residual TCA.
-
Drying: After the final wash, carefully decant the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet.[4]
-
Resuspension: Resuspend the dried pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer, urea-based buffer).
TCA/Acetone Precipitation Protocol
This method is often more effective than using TCA or acetone alone, especially for preparing samples for 2-D electrophoresis.
-
Precipitant Preparation: Prepare a solution of 10% (w/v) TCA in acetone. It is also recommended to add a reducing agent like 0.07% 2-mercaptoethanol or 20 mM DTT to this solution.[7]
-
Precipitation: Add the cold TCA/acetone solution to your sample.
-
Incubation: Incubate the mixture at -20°C for at least 45 minutes.[7]
-
Centrifugation: Pellet the proteins by centrifugation at high speed at 4°C.
-
Pellet Wash: Wash the pellet with cold acetone containing the same reducing agent used in the precipitation step.[7]
-
Drying and Resuspension: Air-dry the pellet and resuspend in an appropriate buffer.
Visualizations
Caption: Standard workflow for this compound (TCA) protein precipitation.
Caption: Troubleshooting decision tree for common TCA precipitation issues.
References
- 1. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. TCA precipitation of proteins - Protein and Proteomics [protocol-online.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. its.caltech.edu [its.caltech.edu]
- 10. researchgate.net [researchgate.net]
- 11. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. Protein disappeared after TCA precipitation - Protein and Proteomics [protocol-online.org]
- 14. researchgate.net [researchgate.net]
- 15. qb3.berkeley.edu [qb3.berkeley.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protein Precipitation with Trichloroacetic Acid (TCA)
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with trichloroacetic acid (TCA) protein precipitation. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: I performed a TCA precipitation, but I don't see a protein pellet after centrifugation. Did the precipitation fail?
A1: Not necessarily. Several factors could contribute to the absence of a visible pellet:
-
Low Protein Concentration: TCA precipitation is less efficient for samples with low protein concentrations.[1] Very small pellets can be difficult to see.[1]
-
Insufficient Incubation: The incubation time may have been too short for complete precipitation. For dilute samples, extending the incubation time on ice (even overnight) can increase the yield.[1]
-
Suboptimal TCA Concentration: The final concentration of TCA is crucial. While 10-20% is common, the optimal concentration can vary. Some studies suggest that for very low protein concentrations, a lower TCA concentration (e.g., 4% w/v) might be more effective.[2][3]
Troubleshooting Tip: To confirm if a pellet is present but simply not visible, carefully aspirate the supernatant from the side of the tube where the pellet is expected to be. Proceed with the wash steps and resuspend in your sample buffer. A subsequent protein quantification assay or SDS-PAGE analysis can confirm the presence of precipitated protein.
Q2: My protein pellet won't dissolve after TCA precipitation. What can I do?
A2: Difficulty in resolubilizing the protein pellet is a common issue with TCA precipitation, as the process can cause proteins to denature and aggregate.[4]
Here are some strategies to improve solubilization:
-
Avoid Over-drying the Pellet: After the final acetone wash, do not let the pellet air-dry for too long, as this can make it very difficult to dissolve.[5][6] A brief drying time of 5-10 minutes is often sufficient to remove residual acetone.[7]
-
Use an Alkaline Buffer: Residual TCA can lower the pH of your resuspension buffer, hindering solubilization. Resuspending the pellet in a buffer with a slightly alkaline pH (e.g., containing Tris base) can help neutralize the remaining acid.[5][8] If your SDS-PAGE loading buffer turns yellow, it indicates an acidic pH; add a small amount of a basic solution like 1M Tris base until the blue color is restored.[8][9]
-
Incorporate Chaotropic Agents: For very insoluble proteins, resuspension buffers containing strong denaturants like 8 M urea or 6 M guanidine-HCl can be effective.[1] A combination of urea and thiourea is also used in proteomics for highly insoluble proteins.[5]
-
Mechanical Disruption: Gentle sonication or vortexing can aid in dissolving the pellet.[5]
Q3: What is the optimal final concentration of TCA for protein precipitation?
A3: The most commonly used final TCA concentration is between 10% and 20% (w/v). However, the optimal concentration can depend on the specific protein and its concentration in the sample. One study using bovine serum albumin (BSA) found that a 4% w/v TCA concentration was optimal for precipitating proteins across a wide range of concentrations (0.016 to 2 mg/mL).[2][3] It is important to note that very high concentrations of TCA can sometimes be less effective, leading to a U-shaped precipitation curve.[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your TCA precipitation experiments.
Issue 1: Low Protein Yield
If you are experiencing low protein recovery after TCA precipitation, consider the following factors and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Low initial protein concentration | Concentrate the sample before precipitation using methods like centrifugal filters.[1] Alternatively, increase the incubation time on ice after adding TCA, potentially overnight.[1] |
| Suboptimal TCA concentration | Optimize the final TCA concentration. While 10-20% is standard, testing a range of concentrations (e.g., 4%, 10%, 15%, 20%) may improve yield for your specific protein.[2][3] |
| Incomplete precipitation | Ensure thorough mixing of the sample with TCA. Increase the incubation time on ice to at least 30-60 minutes.[12] |
| Loss of pellet during washing | After centrifugation, the pellet can be loose and easily disturbed. Carefully aspirate the supernatant without touching the pellet. Knowing the location of the pellet by orienting the tube in the centrifuge can be helpful.[5] |
| Use of a carrier | For very dilute samples, adding a carrier like sodium deoxycholate (DOC) can significantly improve protein recovery.[1][10] |
Issue 2: Contaminants in the Final Sample
TCA precipitation is effective at removing many non-protein contaminants, but residual TCA or other substances can interfere with downstream applications.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Residual TCA | Thoroughly wash the protein pellet with cold acetone or ethanol to remove any remaining TCA. Typically, two washes are sufficient.[7] |
| Interfering substances in the original sample (e.g., salts, detergents) | TCA precipitation is generally good at removing these. However, if problems persist, consider alternative cleanup methods like using a specialized kit (e.g., 2-D Clean-Up Kit) which combines precipitation with reagents to remove interfering substances. |
| Lipids and nucleic acids | The combination of TCA and acetone is effective at removing lipids.[13] For samples with very high lipid content, modifications to the protocol, such as grinding the pellet before washing, may improve contaminant removal.[14][15] |
Experimental Protocols
Standard TCA Precipitation Protocol
This protocol is a general guideline and may require optimization for your specific sample.
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube on ice.
-
TCA Addition: Add an equal volume of ice-cold 20% TCA to your sample to achieve a final concentration of 10%.[12] Alternatively, add 1 volume of 100% TCA to 4 volumes of your sample for a final concentration of 20%.[7]
-
Incubation: Vortex briefly and incubate the mixture on ice for at least 30 minutes.[12] For dilute samples, this time can be extended.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated protein.[12]
-
Supernatant Removal: Carefully decant or aspirate the supernatant, being careful not to disturb the protein pellet.[12]
-
Acetone Wash: Add cold (–20°C) acetone to the pellet (typically 200-500 µL).[7][12] This step washes away residual TCA.
-
Second Centrifugation: Centrifuge for 5 minutes at 4°C.[7][12]
-
Repeat Wash (Optional but Recommended): Remove the supernatant and repeat the acetone wash for a total of two washes.[7]
-
Drying: Carefully remove the final acetone wash and allow the pellet to air-dry for a short period (5-10 minutes). Do not over-dry.[5][7]
-
Resuspension: Resuspend the pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer, a buffer containing urea).[7]
TCA/Acetone Precipitation Protocol
This method combines TCA and acetone in the initial precipitation step and can be more effective for certain samples.
-
Precipitation Solution: Prepare a solution of 10% TCA in acetone, often with a reducing agent like 0.07% 2-mercaptoethanol or 20 mM DTT.
-
Sample Addition: Add the cold precipitation solution to your sample.
-
Incubation: Incubate at -20°C for at least 45 minutes.
-
Centrifugation: Pellet the proteins by centrifugation.
-
Washing: Wash the pellet with cold acetone containing the reducing agent.
-
Drying and Resuspension: Proceed with drying and resuspension as in the standard protocol.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps and decision points in troubleshooting TCA protein precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. its.caltech.edu [its.caltech.edu]
- 8. dawson.omrf.org [dawson.omrf.org]
- 9. Protein disappeared after TCA precipitation - Protein and Proteomics [protocol-online.org]
- 10. lclane.net [lclane.net]
- 11. This compound-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 14. An Optimized this compound/Acetone Precipitation Method for Two-Dimensional Gel Electrophoresis Analysis of Qinchuan Cattle Longissimus Dorsi Muscle Containing High Proportion of Marbling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized this compound/Acetone Precipitation Method for Two-Dimensional Gel Electrophoresis Analysis of Qinchuan Cattle Longissimus Dorsi Muscle Containing High Proportion of Marbling | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Protein Precipitation with TCA
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing protein degradation during trichloroacetic acid (TCA) precipitation, a critical step in many proteomic and biochemical workflows. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your protein samples.
Troubleshooting Guide
Problem: I see smearing or extra bands at lower molecular weights on my SDS-PAGE gel after TCA precipitation.
This is a common indication of protein degradation. Several factors during the TCA precipitation process could be responsible.
Possible Causes and Solutions:
-
Protease Activity: Although TCA's acidic nature inhibits most protease activity, some proteases can remain active, especially during the initial stages of precipitation and if the sample is not kept sufficiently cold.[1][2]
-
Solution: Always work on ice and use pre-chilled solutions. Consider adding a broad-spectrum protease inhibitor cocktail to your sample before initiating the TCA precipitation.[3]
-
-
Acid Hydrolysis: Prolonged exposure to the highly acidic environment created by TCA can lead to the hydrolysis of peptide bonds.[1][4]
-
Residual TCA: Incomplete removal of TCA after precipitation can lead to protein degradation, especially upon heating during sample preparation for SDS-PAGE. The acidic environment can cause the sample buffer to turn yellow (if it contains bromophenol blue), indicating low pH.[7]
-
Solution: Wash the protein pellet thoroughly with ice-cold acetone (or ethanol) to remove all residual TCA.[8] Two or more washes are recommended.[1] If the sample buffer turns yellow, you can neutralize the sample by adding a small amount of a basic solution like 1M Tris base or 10 mM NaOH until the blue color is restored.[7]
-
Problem: My protein pellet is very difficult to resolubilize after TCA precipitation.
Difficulty in resolubilizing the protein pellet is a known challenge with TCA precipitation and can lead to protein loss and aggregation, which can be mistaken for degradation.[1]
Possible Causes and Solutions:
-
Over-drying the Pellet: An excessively dried pellet can become intractable.
-
Solution: Air-dry the pellet for a short duration (5-10 minutes) only to remove the residual acetone.[3] Do not over-dry.
-
-
Nature of the Precipitated Proteins: The highly denatured and aggregated state of proteins after TCA precipitation makes them inherently difficult to redissolve.
-
Solution 1 (Alkaline Treatment): Briefly treating the pellet with a small amount of a dilute basic solution, such as 0.2 M NaOH, for a few minutes before adding the solubilization buffer can significantly improve solubility.
-
Solution 2 (Stronger Solubilization Buffers): Use robust solubilization buffers containing chaotropes like urea (e.g., 8M urea) and detergents.[7]
-
Solution 3 (Intermediate Solubilization): For particularly difficult samples, a novel protocol using guanidine hydrochloride as an intermediate for protein solubilization has been shown to improve outcomes for 2-D electrophoresis.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of TCA to use for protein precipitation?
A final TCA concentration of 10-20% is generally effective for precipitating most proteins.[8] For dilute samples, a concentration towards the higher end of this range may be beneficial. One study found that TCA concentrations between 5-20% in a 50% acetone mixture yielded similar results in terms of protein resolution on SDS-PAGE.[1]
Q2: Should I use TCA alone or a TCA/acetone mixture?
While TCA alone is an effective precipitant, using a combination of TCA and acetone is often recommended.[8] The TCA/acetone method can improve the removal of non-protein contaminants and often results in a pellet that is easier to resolubilize, thereby reducing the risk of protein loss and degradation during subsequent steps.[1][2] A modified protocol involving protein extraction with an SDS-containing buffer followed by precipitation with a 20% TCA/acetone solution has been shown to be rapid and effective, minimizing protein modification and degradation.[1]
Q3: At what temperature should I perform TCA precipitation?
It is critical to perform all steps of the TCA precipitation, including incubation and centrifugation, at low temperatures (e.g., on ice or at 4°C).[6] Using pre-chilled reagents is also essential. Low temperatures help to minimize the activity of any endogenous proteases that may be present in the sample.[1]
Q4: How long should I incubate my sample in TCA?
Incubation times can vary from 10 minutes to overnight.[1][5][6] For most applications, a 10-60 minute incubation on ice is sufficient.[1][5] Longer incubation times, while sometimes used for very dilute samples, increase the risk of acid-induced protein degradation and should generally be avoided if possible.[1][4][6]
Q5: Can I add protease inhibitors to my sample before TCA precipitation?
Yes, adding protease inhibitors to your initial sample before adding TCA is a good practice to prevent any proteolytic degradation before the proteases are inactivated by the acid.[3] However, it's important to note that the low pH of the TCA solution will denature the protease inhibitors along with other proteins. Some researchers add protease inhibitors to the resolubilization buffer after precipitation to protect the protein during downstream applications.[1]
Data Summary: Optimizing TCA Precipitation Conditions
| Parameter | Recommended Range | Rationale |
| Final TCA Concentration | 10-20% (w/v) | Effective for precipitating a wide range of proteins. Higher concentrations may be needed for dilute samples.[8] |
| Incubation Temperature | On ice or 4°C | Minimizes endogenous protease activity and helps protect protein integrity.[1][6] |
| Incubation Time | 10-60 minutes | Sufficient for most samples while minimizing the risk of acid hydrolysis.[1][5][6] |
| Wash Solution | Ice-cold Acetone or Ethanol | Crucial for removing residual TCA, which can interfere with downstream applications and cause further degradation.[8] |
| Number of Washes | 2 or more | Ensures complete removal of TCA from the protein pellet.[1] |
Experimental Protocols
Protocol 1: Standard TCA/Acetone Precipitation
-
Preparation: Pre-chill all solutions and centrifuge to 4°C.
-
Sample Preparation: Place your protein sample in a microcentrifuge tube on ice. If desired, add a protease inhibitor cocktail.
-
Precipitation: Add an equal volume of ice-cold 20% TCA in acetone to your sample. Vortex briefly to mix.
-
Incubation: Incubate the mixture on ice for 30-60 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Carefully decant the supernatant. Add at least 200 µL of ice-cold acetone to the pellet.
-
Repeat Wash: Centrifuge at 14,000 x g for 5 minutes at 4°C. Decant the supernatant. Repeat the acetone wash at least once more.
-
Drying: After the final wash, briefly air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.
-
Solubilization: Resuspend the pellet in an appropriate volume of your desired solubilization buffer (e.g., SDS-PAGE sample buffer).
Protocol 2: Modified Rapid TCA/Acetone Precipitation
This protocol is adapted from a method shown to reduce protein modification and degradation.[1]
-
Protein Extraction: Extract proteins from cells or tissues using an SDS-containing buffer (e.g., 1% SDS, 0.1 M Tris-HCl pH 6.8, 2 mM EDTA).
-
Precipitation: To the protein extract, add an equal volume of 20% TCA in acetone.
-
Incubation: Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 3 minutes. Discard the supernatant.
-
Washing: Wash the protein pellet with 80% acetone, followed by centrifugation as above. Repeat the wash step.
-
Drying: Briefly air-dry the pellet (1-3 minutes).
-
Solubilization: Dissolve the pellet in the desired buffer for downstream analysis.
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the experimental workflow for optimal TCA precipitation and the factors influencing protein integrity.
Caption: Optimal TCA/Acetone Precipitation Workflow.
References
- 1. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. Modified TCA/acetone precipitation of plant proteins for proteomic analysis | PLOS One [journals.plos.org]
- 5. Protease Inhibitors [labome.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Precipitation Procedures [sigmaaldrich.com]
Technical Support Center: Protein Resolubilization Post-TCA Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the resolubilization of proteins following trichloroacetic acid (TCA) precipitation.
Troubleshooting Guide
Issue: Protein pellet will not dissolve.
This is the most common issue encountered after TCA precipitation. The protein pellet can be difficult to solubilize due to protein denaturation and aggregation caused by the acidic conditions. Here are several potential causes and their solutions:
Potential Cause 1: Residual this compound (TCA) Residual TCA in the protein pellet will lower the pH of the resuspension buffer, hindering the effectiveness of many solubilization agents.
-
Solution: Ensure thorough washing of the pellet. After the initial precipitation and centrifugation, wash the pellet at least twice with cold acetone or ethanol.[1][2] This helps to remove any remaining TCA.
Potential Cause 2: Over-dried Pellet Excessively drying the protein pellet can make it very difficult to resolubilize.[3][4][5]
-
Solution: Air-dry the pellet only until the acetone has evaporated. Do not use a speed-vac or heat block for extended periods.[3][4] The pellet should appear as a powder, not a hard, glassy substance.
Potential Cause 3: Inappropriate Resolubilization Buffer The choice of buffer is critical and depends on the downstream application.
-
Solution:
-
For SDS-PAGE and Western Blotting: Use a strong denaturing buffer such as Laemmli sample buffer.[6][7] Boiling the sample in this buffer for 5-10 minutes can aid in solubilization.[2][7]
-
For 2D Electrophoresis and Mass Spectrometry: A buffer containing chaotropic agents like 8M urea and 2M thiourea, often supplemented with detergents such as CHAPS, is recommended.[5][6][8][9]
-
For applications requiring native protein structure: While challenging after TCA precipitation, resuspension in a buffer like PBS can be attempted, though complete solubilization is unlikely.[6]
-
Potential Cause 4: Insufficient Physical Disruption The protein pellet may require mechanical assistance to fully dissolve.
-
Solution: Vigorously vortex the sample after adding the resolubilization buffer.[6] Sonication on ice can also be very effective in breaking up the pellet and promoting solubilization.[6][10]
Issue: The pH of the sample buffer is too low.
Residual TCA can acidify the resolubilization buffer, which can interfere with downstream applications like SDS-PAGE.
-
Solution: Add a small amount of a basic solution, such as saturated Tris base, to your sample buffer until the color indicates a neutral or slightly alkaline pH (for buffers containing a pH indicator like bromophenol blue, the color should be blue, not yellow).[5]
Issue: Low protein yield after resolubilization.
Even with successful solubilization, the final protein concentration may be lower than expected.
-
Solution:
-
Optimize Precipitation: Ensure that the initial TCA concentration is sufficient for your sample, typically 10-20%.[1] For dilute samples, a longer incubation on ice may be necessary.[11]
-
Alkaline Pre-treatment: A brief pre-treatment of the pellet with a mild alkaline solution, such as 0.2 M NaOH, for a few minutes before adding the main solubilization buffer can significantly increase the yield of soluble protein.[12][13]
-
Avoid Over-washing: While washing is crucial, excessive washing can lead to some loss of the protein pellet.
-
Frequently Asked Questions (FAQs)
Q1: Why is my protein pellet so difficult to dissolve after TCA precipitation?
A1: TCA is a strong acid that not only precipitates proteins but also causes them to denature and aggregate.[1] This aggregated state is often very resistant to resolubilization. The difficulty is compounded if the pellet is over-dried or if residual TCA is not thoroughly removed.[3][5]
Q2: What is the best buffer to use for resolubilizing my TCA-precipitated protein pellet?
A2: The best buffer depends on your downstream application:
-
SDS-PAGE/Western Blot: Laemmli sample buffer is a common and effective choice.[6][7]
-
2D-PAGE/Mass Spectrometry: A buffer containing 8M urea, 2M thiourea, and detergents like CHAPS is generally recommended for its strong solubilizing properties.[9]
-
Enzymatic Assays/Native Applications: TCA precipitation is generally not recommended if you need to retain the native structure and function of your protein, as refolding is often inefficient. However, if attempted, a buffer like PBS can be used, but expect difficulties with solubility.[6]
Q3: How can I improve the solubility of my protein pellet?
A3: To improve solubility, you can try the following:
-
Wash the pellet thoroughly with cold acetone to remove all traces of TCA.[1][6]
-
Avoid over-drying the pellet.[3]
-
Use a strong solubilization buffer containing urea and/or SDS.[6][14]
-
Incorporate physical disruption methods like vortexing and sonication.[6]
-
Consider a brief pre-treatment with a mild alkaline solution like 0.2 M NaOH before adding your primary solubilization buffer.[12]
Q4: Can I quantify my protein concentration after resolubilization?
A4: Yes, but the components of your resolubilization buffer must be compatible with the chosen protein assay. For example, detergents like SDS can interfere with the Bradford assay. The BCA assay is generally more compatible with samples containing detergents.[6] It is important to ensure that any residual TCA is removed, as it can also interfere with protein quantification assays.[15]
Q5: Is there an alternative to TCA precipitation that results in a more soluble protein pellet?
A5: Yes, acetone precipitation alone is a common alternative. While it may be less effective at precipitating all proteins from a dilute sample, the resulting pellet is often easier to resolubilize.[1][16] Methanol/chloroform precipitation is another alternative that can yield a more easily resolubilized protein pellet.[5]
Quantitative Data Summary
The efficiency of protein recovery can vary significantly depending on the precipitation and resolubilization method used. The following table summarizes protein recovery percentages from a comparative study.
| Precipitation Method | Modification | Average Protein Recovery (%) |
| TCA-acetone | Standard Protocol | 77.91 ± 8.79 |
| Acetone | Standard Protocol with NaOH addition | 103.12 ± 5.74 |
| Methanol/Chloroform | With Ultrasonic Homogenization | 94.22 ± 4.86 |
| Data adapted from a study comparing precipitation methods for CHO cell homogenates.[17] |
A separate study demonstrated that pre-treatment of TCA-precipitated pellets with 0.2 M NaOH can lead to an approximate 5-fold increase in soluble protein compared to solubilization with a standard sample buffer alone.[12]
Experimental Protocols
Protocol 1: Standard TCA/Acetone Precipitation
-
To your protein sample, add cold this compound (TCA) to a final concentration of 10-20%.
-
Incubate the mixture on ice for 30 minutes.[1]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the proteins.[11]
-
Carefully decant the supernatant.
-
Wash the pellet by adding 200 µL of cold acetone and gently flicking the tube.[2]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[2]
-
Repeat the acetone wash (steps 5 and 6).
-
Carefully remove the supernatant and air-dry the pellet for approximately 10 minutes at room temperature. Do not over-dry.[11]
Protocol 2: Resolubilization in SDS-PAGE Sample Buffer
-
To the air-dried protein pellet from Protocol 1, add an appropriate volume of 1x Laemmli sample buffer.
-
Vortex vigorously to break up the pellet.
-
If the pellet does not dissolve, sonicate the sample on ice for short bursts until the pellet is dispersed.
-
Centrifuge the sample at high speed for 5 minutes to pellet any remaining insoluble material.[14]
-
Carefully transfer the supernatant to a new tube, ready for loading onto an SDS-PAGE gel.
Protocol 3: Resolubilization in Urea-Based Buffer for Proteomics
-
To the air-dried protein pellet from Protocol 1, add a resolubilization buffer containing 8M urea, 2M thiourea, 4% CHAPS, and 50mM DTT.[9]
-
Vortex the sample for several minutes.
-
Incubate at room temperature with agitation for at least 1 hour to facilitate solubilization.[9]
-
If necessary, sonicate the sample on ice to aid in dissolving the pellet.
-
Centrifuge at high speed to remove any insoluble material.
-
The supernatant is ready for downstream applications such as 2D electrophoresis or in-solution digestion for mass spectrometry.
Visualizations
Caption: Workflow for TCA precipitation and protein resolubilization.
Caption: Troubleshooting logic for unsolubilized protein pellets.
References
- 1. Precipitation Procedures [sigmaaldrich.com]
- 2. its.caltech.edu [its.caltech.edu]
- 3. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Hard to dissolve pelleted protein after TCA precipitation - Protein and Proteomics [protocol-online.org]
- 12. itqb.unl.pt [itqb.unl.pt]
- 13. researchgate.net [researchgate.net]
- 14. What can be done if the protein pellet does not solubilize completely using the AllPrep DNA/RNA/Protein Mini Kit? [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ejbiotechnology.info [ejbiotechnology.info]
minimizing salt and detergent contamination in TCA precipitation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize salt and detergent contamination during trichloroacetic acid (TCA) precipitation of proteins.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during TCA precipitation experiments.
FAQs
Q1: What is the primary purpose of TCA precipitation?
This compound (TCA) precipitation is a widely used method to concentrate protein samples and remove contaminating substances such as salts and detergents.[1] This is often a necessary step before downstream applications like SDS-PAGE, 2D-gel electrophoresis, and mass spectrometry.[2]
Q2: How does TCA precipitate proteins?
TCA is a strong acid that causes proteins to lose their native conformation, leading to aggregation and precipitation. The mechanism involves the disruption of the protein's solvation layer and hydrophobic aggregation.[2] It's important to note that because TCA denatures proteins, this method is not suitable for applications where the protein's biological activity needs to be preserved.[1]
Q3: Why are salts and detergents a problem in downstream applications?
Salts and detergents can interfere with various analytical techniques:
-
Mass Spectrometry (MS): High salt concentrations can suppress the ionization of peptides, leading to reduced signal intensity and poor data quality. Detergents can also interfere with ionization and create adducts, complicating spectral interpretation.
-
SDS-PAGE and 2D-Gel Electrophoresis: Excess salt can disrupt the stacking and running of the gel, leading to distorted bands. Detergents, especially strong ionic detergents like SDS, can interfere with isoelectric focusing (IEF), the first dimension of 2D-gel electrophoresis.
Q4: What is the role of deoxycholate (DOC) in TCA precipitation?
Sodium deoxycholate (DOC) is often used as a co-precipitant with TCA, particularly for dilute protein samples.[3][4] DOC helps to form a carrier precipitate, which can improve the recovery of low-concentration proteins.[4]
Troubleshooting Common Issues
Issue 1: Low protein yield after precipitation.
-
Possible Cause: The initial protein concentration may be too low for efficient precipitation with TCA alone.
-
Solution:
-
Use a co-precipitant: Add sodium deoxycholate (DOC) to a final concentration of 0.01-0.05% before adding TCA. This will help to quantitatively precipitate proteins, even at low concentrations.[4]
-
Increase incubation time: For dilute samples, extending the incubation time on ice after adding TCA can improve precipitation efficiency.[5]
-
Optimize TCA concentration: While 10-20% is a common final TCA concentration, for very low protein amounts, a lower concentration of around 4% might be optimal.[6]
-
Issue 2: The protein pellet is difficult to see.
-
Possible Cause: The amount of protein is very small.
-
Solution:
-
Consistent pellet location: When using a microfuge, place the tube with the hinge facing outwards. The pellet will consistently form on the hinge side, making it easier to locate.[5]
-
Use a carrier protein: For extremely low protein amounts, a carrier protein like insulin can be added, though this is not suitable if the sample is for mass spectrometry.
-
Issue 3: The protein pellet is difficult to resuspend.
-
Possible Cause:
-
Solution:
-
Avoid over-drying: Air-dry the pellet for a short period (5-10 minutes) until the visible acetone has evaporated. Do not use a speed-vac for extended periods.[3]
-
Use appropriate resuspension buffers: For SDS-PAGE, resuspend the pellet directly in 1X SDS-PAGE loading buffer. If the buffer turns yellow (indicating acidity), add a small amount of a basic solution like 1M Tris base until the color returns to blue.[8] For other applications, buffers containing chaotropic agents like urea and thiourea can aid in solubilization.[5]
-
Mechanical assistance: Gentle sonication or repeated vortexing can help to break up and dissolve the pellet.[5]
-
Issue 4: High salt contamination in the final sample.
-
Possible Cause: Inadequate washing of the protein pellet.
-
Solution:
-
Thorough acetone wash: After the initial precipitation and removal of the supernatant, wash the pellet thoroughly with cold acetone.[3][5] It is crucial to break up the pellet during the wash step to ensure salts are effectively removed.
-
Multiple washes: For samples with high initial salt concentrations, performing two or more acetone washes may be necessary.
-
Issue 5: High detergent contamination in the final sample.
-
Possible Cause: Detergents co-precipitating with the proteins.
-
Solution:
-
Acetone wash: Acetone is effective at solubilizing and removing many common detergents. Ensure a thorough wash of the pellet.[9]
-
TCA in acetone: For samples containing detergents, precipitating with a solution of TCA in acetone can be more effective at keeping the detergents in the soluble phase.[9]
-
Chloroform/Methanol Precipitation: This method can be a highly effective alternative for removing detergents.[10]
-
Data Presentation
Table 1: Comparison of Protein Precipitation Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| TCA Precipitation | Acid-induced denaturation and aggregation. | Efficient for concentrating proteins; removes many salts and detergents. | Denatures proteins; pellets can be difficult to resolubilize. | ~70-90% |
| Acetone Precipitation | Reduction of solvent polarity, leading to hydrophobic aggregation. | Effective at removing detergents and lipids; less harsh than TCA.[11] | Can be less efficient for dilute samples; may not remove all salts. | ~50-100% (highly dependent on initial concentration)[12] |
| TCA/Deoxycholate Co-Precipitation | DOC acts as a carrier to enhance the precipitation of dilute proteins by TCA. | High recovery of low-concentration proteins.[4] | Introduces DOC which must be removed for some downstream applications. | >90% |
| Chloroform/Methanol Precipitation | Proteins precipitate at the interface of the aqueous and organic phases. | Highly effective for removing lipids and detergents.[10] | Can be more complex and time-consuming. | ~90-100% |
Note: Protein recovery can vary significantly depending on the specific protein, initial sample concentration, and the precise protocol used.
Experimental Protocols
Protocol 1: Standard TCA Precipitation
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube on ice.
-
TCA Addition: Add an equal volume of ice-cold 20% (w/v) TCA to your sample to achieve a final concentration of 10% TCA.
-
Incubation: Vortex the mixture and incubate on ice for 30 minutes to 1 hour. For very dilute samples, incubation can be extended to overnight at 4°C.[10]
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, being cautious not to disturb the protein pellet.
-
Acetone Wash: Add 500 µL of ice-cold acetone to the pellet. Vortex to dislodge and wash the pellet.
-
Second Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Final Wash and Drying: Carefully remove the acetone. Repeat the acetone wash if necessary. Air-dry the pellet for 5-10 minutes in a fume hood. Do not over-dry.[5]
-
Resuspension: Resuspend the pellet in the desired buffer for your downstream application.
Protocol 2: Deoxycholate-TCA (DOC-TCA) Co-Precipitation
This protocol is recommended for dilute protein samples.
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube.
-
DOC Addition: Add a 1/100th volume of a 2% (w/v) DOC solution to your sample (final concentration of ~0.02%). Vortex and incubate on ice for 30 minutes.[10]
-
TCA Addition: Add a 1/4 volume of 100% (w/v) TCA to achieve a final concentration of 20%.[3] Vortex immediately.
-
Incubation: Incubate on ice for at least 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Washing and Drying: Proceed with the acetone wash and drying steps as described in Protocol 1.
Visualizations
References
- 1. This compound-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. fohs.bgu.ac.il [fohs.bgu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Problems with precipitation of proteins using TCA/aceton - Protein and Proteomics [protocol-online.org]
- 8. Dr. David W. Andrews - Lab Manual [andrewslab.ca]
- 9. hymanlab.org [hymanlab.org]
- 10. researchgate.net [researchgate.net]
- 11. A Straightforward and Highly Efficient Precipitation/On-pellet Digestion Procedure Coupled to a Long Gradient Nano-LC Separation and Orbitrap Mass Spectrometry for Label-free Expression Profiling of the Swine Heart Mitochondrial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of TCA precipitation for low concentration proteins
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of trichloroacetic acid (TCA) precipitation for low-concentration protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is my protein pellet not visible after TCA precipitation and centrifugation?
A1: Several factors can lead to a non-visible pellet, especially with low-concentration samples. TCA precipitation can be less efficient at very low protein concentrations.[1] The resulting pellet might be very small and difficult to see.[1] Additionally, the pellet can be translucent and spread up the side of the tube, making it hard to spot.
Q2: What is the optimal concentration of TCA for precipitating low-concentration proteins?
A2: While final concentrations of 10-20% TCA are traditionally used, this may not be optimal for very dilute samples.[2] Research suggests that for protein concentrations in the range of 0.016 to 2 mg/mL, a final TCA concentration of around 4% w/v can yield a high percentage of protein precipitation (76-93%).[2][3] However, for general use, a final concentration between 10-25% is common.
Q3: How can I improve the recovery of very dilute proteins?
A3: Using a carrier can significantly improve precipitation efficiency. Sodium deoxycholate (DOC) is commonly used for this purpose.[1][4] The deoxycholate acts as a carrier, co-precipitating with the protein to form a more substantial pellet.[5] This method is effective for protein levels as low as 3 µg.[4]
Q4: My protein pellet won't dissolve after precipitation. What can I do?
A4: TCA-precipitated proteins are denatured and can be difficult to solubilize.[6][7] Over-drying the pellet can exacerbate this issue; air-drying for 5-10 minutes is often sufficient.[8] To aid resolubilization, use a strong solubilization buffer containing chaotropes like 8M urea or 6M guanidine-HCl, often buffered at an alkaline pH (e.g., 100 mM Tris, pH 8.5).[1] If the sample buffer turns yellow upon resuspension due to residual acid, you can neutralize it by adding a small amount of a basic solution like 1M Tris base until the color returns to blue.[7][9]
Q5: What is the purpose of the acetone wash step?
A5: The cold acetone wash is crucial for removing residual TCA from the protein pellet.[7] Residual TCA can interfere with downstream applications like SDS-PAGE (by affecting sample pH) and mass spectrometry. However, this step can sometimes make the pellet harder to redissolve.[10]
Q6: Can TCA precipitation affect my protein's biological activity?
A6: Yes, TCA is a strong acid that causes protein denaturation.[7] Therefore, this method is not suitable for applications that require the protein to remain in its native, folded state for functional assays.[7][9] It is primarily used for sample preparation for denaturing analyses like SDS-PAGE, Western blotting, or mass spectrometry.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No visible pellet | Protein concentration is too low for standard TCA precipitation.[1] | Use the Deoxycholate-TCA (DOC-TCA) precipitation method, which is more sensitive for dilute samples.[4][9] Increase the incubation time on ice (e.g., overnight at 4°C) to allow for more complete precipitation.[1] Even if not visible, proceed with the protocol; the pellet may be a thin, translucent film. |
| Low protein recovery | Incomplete precipitation due to suboptimal TCA concentration or incubation time. | Optimize the final TCA concentration; for very dilute samples, concentrations around 4% w/v might be more effective than the traditional 10-20%.[2][3] Increase incubation time on ice to at least 1 hour, or overnight for very dilute samples.[1] Ensure all solutions are ice-cold to maximize precipitation.[5] |
| Accidental loss of the pellet during supernatant removal or washing steps. | Be extremely careful when decanting the supernatant. Use a pipette to remove the final traces of liquid. The pellet may be loose; centrifuge again after the acetone wash to ensure it is firmly packed before removing the wash solution. | |
| Difficulty redissolving the pellet | The pellet was over-dried.[8] | Air-dry the pellet for a minimal amount of time (5-15 minutes) until the acetone has evaporated. Do not use a SpeedVac for extended periods. |
| Inappropriate resuspension buffer. | Use a strong denaturing and solubilizing buffer, such as one containing 8M urea or 6M Guanidine-HCl.[1] Sonication or vigorous vortexing can help break up and dissolve the pellet. | |
| Residual TCA is making the solution too acidic. | Add a small volume of a basic buffer (e.g., 1M Tris base) to neutralize the pH, indicated by the sample buffer turning from yellow to blue.[7][9] | |
| Sample buffer turns yellow | Residual TCA in the protein pellet has acidified the loading buffer. | Add a small amount of 1N NaOH or 1M Tris base dropwise until the bromophenol blue indicator in the buffer turns blue again.[7][9] |
| Poor results in downstream analysis (e.g., mass spectrometry) | Contaminants were not fully removed. | Ensure thorough washing of the pellet with cold 80-90% acetone to remove TCA and other soluble contaminants.[11] Perform at least two acetone washes.[11] |
Quantitative Data Summary
The efficiency of protein precipitation can vary significantly based on the method and the nature of the sample. The table below summarizes reported recovery efficiencies for different precipitation techniques.
| Precipitation Method | Sample Type | Reported Protein Recovery (%) | Reference |
| TCA-Acetone | CHO Cells | 77.91 ± 8.79% | [12] |
| Acetone | CHO Cells | 103.12 ± 5.74% | [12] |
| Methanol-Chloroform | CHO Cells | 94.22 ± 4.86% | [12] |
| Optimal TCA (4% w/v) | BSA Solution (0.016 - 2 mg/mL) | 76.26 - 92.67% | [2][3] |
| TCA | Human Blood Platelets | Correlated 79.2% with non-precipitated samples | [13] |
| Ethanol | Human Blood Platelets | Correlated 74.9% with non-precipitated samples | [13] |
Note: Recovery percentages can exceed 100% due to the removal of substances that interfere with protein quantification assays in the starting material.[12]
Experimental Protocols
Protocol 1: Standard TCA/Acetone Precipitation
This protocol is suitable for concentrating proteins from dilute solutions where the protein concentration is not critically low.
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube. Place it on ice.
-
TCA Addition: Add ice-cold 100% (w/v) TCA solution to your sample to achieve a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of your sample for a final concentration of 20%.
-
Incubation: Vortex briefly and incubate the mixture on ice for at least 30-60 minutes. For very dilute samples, this can be extended to overnight at 4°C.[1]
-
Centrifugation: Centrifuge the sample at 14,000-16,000 x g for 15-20 minutes at 4°C.[8][11]
-
Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.
-
Acetone Wash: Add 500 µL of ice-cold 80-90% acetone to the pellet.[11] Vortex to wash the pellet.
-
Second Centrifugation: Centrifuge at 14,000-16,000 x g for 5-10 minutes at 4°C.[11]
-
Final Wash: Carefully remove the acetone. Repeat the wash step (6 and 7) for a total of two washes.
-
Drying: Remove all residual acetone and briefly air-dry the pellet for 5-10 minutes.[8] Do not over-dry.
-
Resuspension: Resuspend the pellet in an appropriate buffer for your downstream application (e.g., SDS-PAGE loading buffer).
Protocol 2: Deoxycholate-TCA (DOC-TCA) Precipitation
This method is highly recommended for precipitating very low concentrations of protein (<30 µg).[4]
-
Sample Preparation: To your protein sample in a microcentrifuge tube, add a 2% sodium deoxycholate (w/v) stock solution to a final concentration of 0.015-0.02%.[5][9] For example, add 1 µL of 2% DOC to a 100 µL sample.
-
DOC Incubation: Vortex and incubate at room temperature for 15-30 minutes.[5][9]
-
TCA Addition: Add ice-cold 100% (w/v) TCA solution to a final concentration of 10-15%.
-
Precipitation Incubation: Vortex and incubate on ice for at least 30 minutes to 1 hour. This can be extended to overnight at 4°C.[9]
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the protein-DOC complex.[9]
-
Washing and Drying: Follow steps 5-10 from the Standard TCA/Acetone Precipitation protocol to wash, dry, and resuspend the pellet.
Visualizations
Caption: Standard TCA/Acetone protein precipitation workflow.
Caption: Troubleshooting logic for TCA precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 12. ejbiotechnology.info [ejbiotechnology.info]
- 13. Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trichloroacetic Acid Performance by Adjusting pH
Welcome to the technical support center for Trichloroacetic Acid (TCA) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (TCA) in protein precipitation?
A1: this compound is a potent reagent for precipitating proteins from aqueous solutions. Its mechanism involves two main actions. The negatively charged trichloroacetate ions disrupt the electrostatic interactions that maintain the protein's native structure, causing it to unfold into a partially structured, aggregation-prone intermediate often described as a "molten globule-like" state.[1][2] Additionally, TCA effectively removes the water of hydration surrounding the protein molecules, which further encourages hydrophobic aggregation and precipitation. The acidic nature of TCA facilitates these processes, leading to efficient protein denaturation and precipitation.
Q2: How does pH influence the effectiveness of a TCA chemical peel?
A2: The pH of a this compound solution is a critical factor in its efficacy as a chemical peel. A low pH is necessary for the acid to be in its active, protonated form, which allows for effective penetration into the skin.[3] The depth of the peel is primarily determined by the concentration of the TCA solution and the number of layers applied during the procedure.[3][4] However, an appropriately low pH ensures that the acid can exert its keratocoagulant effect, which is the denaturation of proteins in the epidermis and dermis, leading to the desired exfoliation and skin rejuvenation.[5]
Q3: Is it always necessary to neutralize a TCA chemical peel?
A3: Unlike some other chemical peeling agents like glycolic acid, TCA does not strictly require a neutralizing agent.[4] The skin itself has a natural buffering capacity that will neutralize the acid over time. However, in clinical practice, a neutralizing solution such as 10-15% sodium bicarbonate or cold water may be used to stop the acid's activity once the desired clinical endpoint, known as "frosting," is achieved.[6]
Q4: What is the recommended storage condition for TCA solutions?
A4: To maintain their potency and stability, this compound solutions should be stored in amber glass bottles under refrigeration. Studies have shown that TCA solutions stored under these conditions are stable for at least 23 weeks. Storage in plastic containers is not recommended as the acid can degrade and destroy the plastic over time. While room temperature storage doesn't lead to rapid degradation, refrigeration is the preferred method to ensure long-term stability.
Troubleshooting Guides
This compound for Protein Precipitation
Q: I performed a TCA precipitation, but I don't see a protein pellet after centrifugation. What could be the issue?
A: This is a common issue, especially with dilute protein samples. Here are a few potential causes and solutions:
-
Low Protein Concentration: TCA precipitation is less efficient at very low protein concentrations. If you suspect your sample is dilute, try a longer incubation period on ice, for example, one hour or even overnight, to allow for more complete precipitation.
-
Invisible Pellet: The pellet may be very small and translucent, making it difficult to see. After centrifugation, carefully decant the supernatant. The pellet will be located on the side of the tube that was facing outward in the centrifuge rotor. Proceed with the washing steps even if the pellet is not clearly visible.
Q: My sample loading buffer for SDS-PAGE turns yellow after resuspending the TCA pellet. Why is this happening and how can I fix it?
A: A yellow color in a bromophenol blue-containing loading buffer indicates that the solution is acidic. This is due to residual TCA in your protein pellet. The low pH can interfere with SDS-PAGE, causing poor band resolution and artifacts.
-
Solution: Ensure you perform adequate washing of the pellet with cold acetone or ethanol (typically 2-3 washes) to remove as much of the residual acid as possible. After the final wash and drying, you can also neutralize the sample by adding a small amount of a basic solution, such as 1M Tris base, to your loading buffer until the blue color is restored.
Q: I'm having trouble resolubilizing my protein pellet after TCA precipitation. What can I do?
A: Difficulty in resolubilizing the pellet is often due to over-drying or the nature of the precipitated proteins.
-
Avoid Over-drying: Do not dry the pellet for an extended period or at a very high temperature. Air-drying or a brief period in a vacuum evaporator is sufficient to remove the acetone.
-
Use Stronger Buffers: If the pellet still won't dissolve in your standard buffer, you can use a more robust solubilization buffer containing chaotropic agents like 8M urea or 6M guanidine-HCl. For SDS-PAGE, resuspending directly in a sample buffer containing SDS and heating will typically solubilize the pellet.
This compound for Chemical Peels
Q: After a TCA peel, my patient developed patches of darker skin. What is this and how can it be managed?
A: This condition is known as post-inflammatory hyperpigmentation (PIH) and is one of the most common complications of TCA peels, especially in individuals with darker skin types.
-
Prevention: Proper pre-peel skin preparation, including the use of sunscreen and potentially hydroquinone, can reduce the risk of PIH. Strict sun avoidance and the use of broad-spectrum sunscreen are crucial after the peel.
-
Management: If PIH occurs, it can be treated with topical agents such as hydroquinone, retinoids, and azelaic acid. It is important to manage this under the guidance of a qualified dermatologist.
Q: How is the depth of a TCA peel controlled to avoid complications like scarring?
A: Controlling the depth of penetration is key to a safe and effective TCA peel. The depth is influenced by several factors:
-
TCA Concentration: Higher concentrations lead to deeper peels. It is crucial to select the appropriate concentration for the desired outcome.
-
Number of Coats: Applying multiple layers of the TCA solution will increase the depth of the peel.
-
Application Technique: Vigorous application can increase penetration. A consistent and even application is important.
-
Skin Preparation: Degreasing the skin thoroughly with alcohol or acetone before the peel removes oils and allows for more uniform penetration.
-
Clinical Endpoint: The practitioner monitors the skin's reaction, specifically the level of "frosting" (whitening of the skin), to gauge the depth of the peel and determine when to stop the application.
Data Presentation
Table 1: Recommended TCA Concentrations for Protein Precipitation
| Final TCA Concentration (w/v) | Application/Protein Type | Notes |
| 5-15% | General protein precipitation from cell lysates or extracts. | A good starting range for most proteins. |
| 10-20% | Commonly used for preparing samples for 2-D electrophoresis.[7] | Often used in combination with acetone. |
| >20% | For smaller proteins or peptides (<20 kDa). | Higher concentrations may be needed for complete precipitation of low molecular weight proteins.[8] |
Table 2: TCA Concentrations and pH for Chemical Peels
| TCA Concentration (w/v) | Typical pH | Peel Depth | Common Applications |
| 10-25% | ~1.8 - 2.0 | Superficial | Mild photoaging, fine lines, acne.[6][9] |
| 30-35% | ~1.3 - 1.8 | Medium | Moderate sun damage, wrinkles, acne scars.[4][6] |
| >40-50% | <1.3 | Medium-Deep | Significant photoaging, deeper wrinkles (Use with extreme caution).[4][10] |
Note: The pH values are approximate and can vary based on the specific formulation (e.g., buffered vs. unbuffered solutions).[11][12]
Experimental Protocols
Protocol 1: Standard TCA Protein Precipitation
This protocol is suitable for concentrating protein samples and removing interfering substances prior to downstream analysis like SDS-PAGE or mass spectrometry.
Materials:
-
Protein sample
-
100% (w/v) this compound (TCA) stock solution
-
Ice-cold 90-100% acetone
-
Microcentrifuge
-
Pipettes and tips
-
Resuspension buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Place the protein sample in a microcentrifuge tube on ice.
-
Add ice-cold 100% (w/v) TCA to the sample to achieve the desired final concentration (e.g., for a 20% final concentration, add 1 volume of 100% TCA to 4 volumes of sample).[13]
-
Vortex the mixture gently and incubate on ice for 30-60 minutes. For very dilute samples, this incubation can be extended to overnight at 4°C.[14]
-
Centrifuge the sample at maximum speed (e.g., 14,000-20,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[13][14]
-
Carefully decant the supernatant without disturbing the pellet.
-
Add 200-500 µL of ice-cold acetone to the tube to wash the pellet. This step removes residual TCA.
-
Centrifuge again at maximum speed for 5 minutes at 4°C.
-
Carefully decant the acetone. Repeat the wash step (steps 6-7) one more time for a total of two washes.[13]
-
After the final wash, briefly air-dry the pellet to remove any remaining acetone. Do not over-dry the pellet.
-
Resuspend the protein pellet in an appropriate buffer for your downstream application. For SDS-PAGE, add sample buffer, vortex, and heat at 95°C for 5-10 minutes.[13]
Protocol 2: Superficial to Medium-Depth TCA Chemical Peel
This protocol describes a generalized procedure for a TCA chemical peel. It should only be performed by a trained and licensed professional.
Materials:
-
TCA solution (15-35%)
-
Gentle skin cleanser
-
Degreasing agent (e.g., 70% isopropyl alcohol or acetone)
-
Cotton-tipped applicators or gauze pads
-
Neutralizing solution (optional, e.g., 10-15% sodium bicarbonate)
-
Post-peel moisturizer and broad-spectrum sunscreen (SPF 30+)
Procedure:
-
Patient Preparation: The patient's skin should be prepared for 2-4 weeks prior to the peel with daily sunscreen application and possibly a topical retinoid.[6]
-
Cleansing and Degreasing: Thoroughly cleanse the patient's face to remove makeup and dirt. Following cleansing, apply a degreasing agent with a gauze pad to remove surface oils, ensuring even penetration of the TCA.
-
TCA Application: Apply a thin, even layer of the TCA solution to the treatment area using a cotton-tipped applicator or gauze. Start with less sensitive areas (forehead, cheeks) before moving to more sensitive areas (around the eyes and mouth).[6]
-
Monitoring the Endpoint: Observe the skin for the development of "frosting." The level of frosting indicates the depth of the peel. A light, patchy frost is characteristic of a superficial peel, while a more uniform white frost indicates a medium-depth peel.[5] This typically takes 2-5 minutes.
-
Layering (Optional): For a deeper peel, additional layers of TCA can be applied after waiting a few minutes between each coat.
-
Neutralization (Optional): Once the desired endpoint is reached, the peel can be neutralized with a cool water compress or a sodium bicarbonate solution to stop the reaction, although this is not always necessary with TCA.[4][6]
-
Post-Peel Care: Apply a soothing moisturizer to the treated skin. Instruct the patient on strict sun avoidance and the mandatory use of a high-SPF broad-spectrum sunscreen to prevent complications.
Visualizations
Caption: Mechanism of this compound (TCA) Protein Precipitation.
Caption: Experimental Workflow for TCA Protein Precipitation.
Caption: Troubleshooting Logic for TCA Protein Precipitation Issues.
References
- 1. This compound-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dermatologistschoice.com [dermatologistschoice.com]
- 4. Chemical Peels Technique: Approach Considerations, Application of Peeling Agent, Superficial Skin Peel [emedicine.medscape.com]
- 5. peelingsociety.com [peelingsociety.com]
- 6. droracle.ai [droracle.ai]
- 7. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. doctoramclinics.com [doctoramclinics.com]
- 11. novaskin.care [novaskin.care]
- 12. platinumskincare.com [platinumskincare.com]
- 13. its.caltech.edu [its.caltech.edu]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
Technical Support Center: The Impact of Temperature on TCA Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the role of temperature in the effectiveness of Trichloroacetic Acid (TCA) precipitation of proteins.
Troubleshooting Guides
Issue: Low or No Visible Protein Pellet After Centrifugation
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Temperature | Ensure incubation is performed at a low temperature, typically on ice or at 4°C. Low temperatures generally enhance the precipitation of proteins by reducing their solubility.[1] For very dilute samples, extending the incubation time at 4°C (e.g., overnight) can improve yield.[2] |
| Low Protein Concentration | For samples with low protein concentrations, precipitation can be less efficient.[3] Consider adding a carrier protein, such as insulin, to co-precipitate with your target protein. |
| Insufficient Incubation Time | While some protocols suggest a 10-minute incubation, for lower concentration samples, a longer incubation on ice (e.g., 30-60 minutes or even overnight) is recommended.[2][4] |
| Inadequate Centrifugation | Ensure centrifugation is performed at a sufficiently high speed (e.g., 14,000 rpm) and for an adequate duration (at least 5-15 minutes).[5][6] The pellet may be small and difficult to see, so careful removal of the supernatant is crucial. |
Issue: Difficulty Resuspending the Protein Pellet
| Possible Cause | Troubleshooting Step |
| Over-drying the Pellet | Avoid completely drying the pellet after the acetone wash, as this can make it very difficult to redissolve. Air-dry the pellet for a short period (e.g., 5-10 minutes) until the acetone has evaporated.[7] |
| Residual TCA | Ensure the pellet is thoroughly washed with cold acetone to remove any remaining TCA. Residual acid can interfere with downstream applications and make the pellet harder to resuspend. If your resuspension buffer (e.g., SDS-PAGE loading buffer) changes color, it may indicate residual acid, which can be neutralized with a small amount of Tris base.[4] |
| Inappropriate Resuspension Buffer | Use a robust resuspension buffer. For SDS-PAGE, directly resuspending in the sample loading buffer is common.[6] For other applications, buffers containing urea or other chaotropic agents may be necessary for very insoluble proteins.[7] Gentle heating (e.g., 37°C) or vortexing can aid in solubilization.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is TCA precipitation typically performed at low temperatures (e.g., on ice or 4°C)?
A1: Performing TCA precipitation at low temperatures is a standard practice for several reasons. Firstly, lower temperatures decrease the solubility of proteins, which promotes more effective precipitation.[1] Secondly, cold conditions help to minimize the activity of proteases that may be present in the sample, thus protecting the integrity of the proteins of interest.[1]
Q2: Can I perform TCA precipitation at room temperature?
A2: While most protocols recommend cold temperatures, some procedures, particularly those involving deoxycholate-assisted TCA precipitation, are performed at room temperature.[8] However, for standard TCA precipitation, incubation at room temperature may lead to reduced precipitation efficiency and potential protein degradation. One study on acidic fibroblast growth factor (aFGF) showed that after 4 hours of incubation at room temperature with 15-30% sodium trichloroacetate (STCA), the solution turned mildly turbid, indicating some precipitation.[9]
Q3: What is the effect of very low temperatures, such as -20°C, on TCA precipitation?
A3: Using -20°C is common for the acetone wash step to ensure the acetone is cold. For the TCA precipitation step itself, protocols combining TCA and acetone often recommend incubation at -20°C for at least 45 minutes to enhance the precipitation process.
Q4: Are there any instances where higher temperatures are used for TCA-based procedures?
A4: Yes, a method known as "hot-TCA extraction" utilizes higher temperatures (65°C and 95°C) to extract proteins from micro-algal biomass. In this specific application, higher temperatures and higher TCA concentrations were found to increase the protein yield for certain micro-algal strains. However, this is an extraction method for lyophilized material rather than a standard precipitation from a solution.
Data on Temperature and TCA Concentration in Hot-TCA Extraction
The following table summarizes data from a study on hot-TCA extraction from various micro-algal species. It is important to note that this context is different from precipitating soluble proteins from a lysate.
| Micro-algal Strain | Protein Yield (% Dry Weight) at 6% TCA, 65°C | Protein Yield (% Dry Weight) at 6% TCA, 95°C | Protein Yield (% Dry Weight) at 24% TCA, 65°C | Protein Yield (% Dry Weight) at 24% TCA, 95°C |
| Monodopsis subterranea | ~15% | ~15% | ~15% | ~30% |
| Nannochloropsis oculata | ~35% | ~40% | ~38% | ~42% |
| Chlorella spaerckii | ~38% | ~40% | ~40% | ~42% |
| Dunaliella primolecta | ~45% | ~48% | ~45% | ~48% |
| Tetraselmis sp. | ~50% | ~50% | ~50% | ~50% |
| Chlorella ovalis | ~55% | ~55% | ~55% | ~55% |
| Rhodella violaceae | ~58% | ~60% | ~58% | ~60% |
Data is estimated from graphical representations in the source publication.
Experimental Protocols
Standard Cold TCA Precipitation Protocol
This protocol is a standard method for concentrating proteins from a solution.
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube.
-
TCA Addition: Add an equal volume of ice-cold 20% TCA to the protein sample.
-
Incubation: Incubate the mixture on ice for 30 minutes.[6] For dilute samples, this incubation can be extended.
-
Centrifugation: Centrifuge the tube at 4°C for 15 minutes at high speed (e.g., 14,000 rpm).[5][6]
-
Supernatant Removal: Carefully aspirate and discard the supernatant, being cautious not to disturb the protein pellet.
-
Acetone Wash: Add cold acetone (-20°C) to the pellet to wash away excess TCA.[5]
-
Second Centrifugation: Centrifuge for 5 minutes at 4°C.[5][6]
-
Final Wash and Drying: Remove the supernatant and allow the pellet to air-dry briefly. Do not over-dry.
-
Resuspension: Resuspend the pellet in the desired buffer for downstream analysis.
TCA/Acetone Precipitation Protocol
This method is often used for preparing samples for 2-D electrophoresis.
-
Precipitant Preparation: Prepare a solution of 10% TCA in acetone and cool it to -20°C.
-
Precipitation: Add the cold TCA/acetone solution to the protein sample.
-
Incubation: Incubate the mixture at -20°C for at least 45 minutes.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
Washing: Wash the pellet with cold acetone.
-
Drying and Resuspension: Air-dry the pellet and resuspend it in the appropriate buffer.
Visualizations
Caption: Standard workflow for cold TCA protein precipitation.
Caption: Troubleshooting decision tree for TCA precipitation.
References
- 1. TCA Precipitation Methods, Protocols and Troubleshootings [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dr. David W. Andrews - Lab Manual [andrewslab.ca]
- 5. its.caltech.edu [its.caltech.edu]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
removing residual TCA from protein pellets before downstream analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing residual trichloroacetic acid (TCA) from protein pellets to ensure the integrity of downstream analyses.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual TCA from my protein pellet?
A1: Residual this compound (TCA) can significantly interfere with downstream applications. Its acidic nature can lower the pH of the sample buffer, which can impede proper protein separation in SDS-PAGE, leading to distorted or smiling bands.[1][2][3] Furthermore, TCA can interfere with protein quantification assays and mass spectrometry analysis.[4][5]
Q2: What is the most common method for removing residual TCA?
A2: The most widely used method is to wash the protein pellet with cold acetone.[6][7][8][9][10] Acetone effectively dissolves and removes TCA while the precipitated protein remains insoluble.[11] Typically, one or two washes are sufficient.[6][9]
Q3: Can I use other organic solvents for washing the pellet?
A3: Yes, besides acetone, ethanol can also be used to wash the protein pellet and remove residual TCA.[7] However, acetone is generally preferred. A study has also investigated the use of ethanol/HCl for washing TCA-precipitated proteins, suggesting it may lead to reduced protein loss compared to acetone.[11]
Q4: How many times should I wash the protein pellet with acetone?
A4: Most protocols recommend washing the pellet one to three times with cold acetone.[6][12][13] Two washes are often sufficient to obtain a white pellet, indicating the removal of most impurities.[9]
Q5: My protein pellet is difficult to resuspend after the acetone wash. What can I do?
A5: Difficulty in resuspending the pellet is a common issue, often caused by over-drying.[13] It is crucial to air-dry the pellet only for a short duration (e.g., 5-10 minutes) to evaporate the residual acetone without making the pellet completely dry.[6][13] If you still face issues, using a suitable resuspension buffer containing denaturing agents like SDS or urea can help.[14][15] Sonication or vortexing can also aid in solubilization.[14]
Q6: Can residual TCA affect my 2D-gel electrophoresis results?
A6: Absolutely. Residual TCA must be removed for successful 2-D electrophoresis as it can interfere with the isoelectric focusing (IEF) step.[7] The combination of TCA and acetone precipitation is a common sample preparation method for 2-D electrophoresis, and thorough washing is a critical step.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Distorted or "smiling" bands on SDS-PAGE gel | Residual TCA in the sample is lowering the pH of the loading buffer.[2][3] | Ensure the protein pellet is washed at least twice with cold acetone. After resuspending the pellet in loading buffer, check the color of the bromophenol blue dye. If it is yellow or green, the sample is acidic. Add a small amount of a basic solution like 1M Tris base or NaOH until the color turns blue.[1][2][16] |
| Low protein yield after precipitation and washing | The protein pellet was accidentally discarded with the supernatant. Over-vortexing can sometimes lead to a loose pellet. Some proteins may have limited solubility in TCA. | Be careful when decanting the supernatant. Centrifuge at a sufficient speed and time to ensure a compact pellet. Consider using a carrier, such as a small amount of a non-interfering protein, if you are precipitating very dilute samples.[15] A study reported a protein recovery of around 89% with acetone precipitation, indicating some loss is expected.[17] |
| Protein pellet is very difficult to dissolve | The pellet was over-dried after the acetone wash.[13] | Air-dry the pellet for a minimal amount of time (5-10 minutes is often sufficient) to remove residual acetone.[6] Do not use a SpeedVac for extended periods. Use a strong resuspension buffer containing urea or SDS and consider gentle heating or sonication to aid dissolution.[14] |
| Inconsistent results between samples | Incomplete removal of TCA or variable drying times. | Standardize your washing and drying steps across all samples. Ensure each pellet is washed with the same volume of acetone for the same duration. Dry all pellets for the same amount of time. |
| No visible pellet after centrifugation | The protein concentration in the sample is too low. | For very dilute samples, increase the incubation time on ice after adding TCA (can be left overnight).[18] Adding a co-precipitant like deoxycholate (DOC) can improve the precipitation of low-concentration proteins.[5] |
Experimental Protocols
Protocol 1: Standard Acetone Wash for TCA-Precipitated Protein Pellets
This protocol is suitable for most downstream applications, including SDS-PAGE and Western Blotting.
-
Precipitation:
-
Add an equal volume of 20% (w/v) ice-cold this compound (TCA) to your protein sample.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant.
-
-
Acetone Wash:
-
Drying and Resuspension:
-
Air-dry the pellet for 5-10 minutes at room temperature to remove residual acetone. Caution: Do not over-dry the pellet.[13]
-
Resuspend the pellet in a buffer appropriate for your downstream analysis (e.g., 1X SDS-PAGE sample buffer).
-
Protocol 2: Enhanced Wash with Acetone Containing HCl for Mass Spectrometry
This modified wash can be beneficial for samples intended for mass spectrometry to ensure complete removal of interfering substances.
-
Precipitation:
-
Follow the precipitation steps as described in Protocol 1.
-
-
Modified Acetone Wash:
-
Drying and Resuspension:
-
Air-dry the pellet for a short duration.
-
Resuspend the pellet in a buffer suitable for enzymatic digestion, such as 100 mM Tris, pH 8.5 with 8 M urea.[18]
-
Quantitative Data Summary
While precise protein recovery percentages can vary significantly based on the specific protein and sample matrix, the following table provides a general comparison of different precipitation methods.
| Precipitation Method | Reported Protein Recovery | Key Considerations | Reference |
| Acetone Precipitation | ~104% (with sonication) | Generally high recovery, pellet can be easier to dissolve. | [19] |
| TCA-Acetone Precipitation | ~78% | Can result in a pellet that is difficult to solubilize, potentially lowering the final recovered amount. | [19] |
| Methanol/Chloroform | ~94% | Good for delipidation. | [19] |
Note: The reported recovery percentages are from a specific study on CHO cell homogenates and may not be representative of all sample types.[19] A separate user-reported experience with plasma proteins indicated an 89% recovery after acetone precipitation, which was considered good.[17]
Visualized Workflows
Caption: Workflow for TCA precipitation and removal.
Caption: Troubleshooting logic for SDS-PAGE band distortion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. its.caltech.edu [its.caltech.edu]
- 7. Precipitation Procedures [sigmaaldrich.com]
- 8. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 9. agrisera.com [agrisera.com]
- 10. Preparation of samples for SDS-PAGE by precipitation with this compound (TCA) and alternative methods | bioch.eu [bioch.eu]
- 11. Study of a novel agent for TCA precipitated proteins washing - comprehensive insights into the role of ethanol/HCl on molten globule state by multi-spectroscopic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. TCA precipitation of proteins - Protein and Proteomics [protocol-online.org]
- 16. Protein precipitations (TCA, Methanol, Ammonium Sulphate) [ivaan.com]
- 17. reddit.com [reddit.com]
- 18. qb3.berkeley.edu [qb3.berkeley.edu]
- 19. ejbiotechnology.info [ejbiotechnology.info]
Technical Support Center: TCA Precipitation of Intrinsically Disordered Proteins
Welcome to the technical support center for protein precipitation. This resource is designed for researchers, scientists, and drug development professionals working with intrinsically disordered proteins (IDPs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using trichloroacetic acid (TCA) for IDP precipitation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the TCA precipitation of intrinsically disordered proteins.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No visible pellet or very small pellet after centrifugation | Low Protein Concentration: The concentration of the IDP in the sample may be too low for a visible pellet to form.[1] High Solubility of IDP: IDPs are often highly hydrophilic and may remain soluble even in the presence of TCA.[2] Suboptimal TCA Concentration: The concentration of TCA may not be optimal for the specific IDP. | Increase Incubation Time: Incubate the sample with TCA on ice for a longer period (e.g., overnight) to enhance precipitation.[1] Optimize TCA Concentration: Experiment with a range of final TCA concentrations (e.g., 10-25%).[3] Use a Carrier: The addition of a carrier protein (e.g., bovine serum albumin) or co-precipitant like sodium deoxycholate can aid in the precipitation of low-concentration proteins.[1] |
| Precipitated pellet is difficult to dissolve | Over-drying the Pellet: Excessive drying after the acetone wash can render the protein pellet insoluble.[3] Residual TCA: Incomplete removal of TCA can interfere with resolubilization. Protein Aggregation: The nature of the IDP may predispose it to irreversible aggregation upon precipitation. | Avoid Over-drying: Air-dry the pellet briefly and do not use a vacuum centrifuge for extended periods. It is better to leave a tiny amount of acetone than to over-dry.[3] Thorough Washing: Ensure the pellet is washed thoroughly with cold acetone to remove all residual TCA. Use Stronger Solubilization Buffers: Utilize buffers containing chaotropic agents like 6-8 M urea or 6 M guanidine hydrochloride to aid in solubilization.[3][4] Sonication can also be employed to help break up the pellet.[3] Pre-treat with NaOH: A brief pre-treatment with 0.2 M NaOH before adding the solubilization buffer can significantly improve solubility.[5] |
| Poor recovery of the intrinsically disordered protein | Inefficient Precipitation: As mentioned, IDPs are inherently resistant to TCA precipitation due to their disordered and hydrophilic nature.[2] Loss of Pellet During Washing: A small, loose pellet can be accidentally aspirated during the supernatant removal and washing steps. | Modified Precipitation Method: Consider using a TCA/acetone mixture for precipitation, which can be more effective than TCA alone.[6] Careful Aspiration: When removing the supernatant, carefully aspirate from the side of the tube opposite to where the pellet is located. Centrifuging with the tube hinge facing outwards can help to consistently position the pellet.[3] |
| SDS-PAGE gel running issues (e.g., distorted bands) | Residual TCA: The acidity from remaining TCA can interfere with the sample buffer's pH, affecting protein migration.[3] Incomplete Solubilization: If the protein is not fully dissolved, it will not run properly on the gel. | Neutralize Sample Buffer: If the sample buffer turns yellow upon addition to the pellet, add a small amount of a basic solution (e.g., 1M Tris base) until the color returns to blue.[3] Ensure Complete Solubilization: Before loading, heat the sample in loading buffer and vortex thoroughly. Centrifuge briefly to pellet any insoluble material that could clog the gel wells.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is TCA precipitation often challenging for intrinsically disordered proteins (IDPs)?
A1: TCA-induced protein precipitation is generally less effective for IDPs due to their unique physicochemical properties. The mechanism of TCA precipitation is thought to involve the neutralization of surface charges and the formation of a partially structured, aggregation-prone intermediate.[2][7] IDPs often lack a stable tertiary structure and are characterized by high net charge and hydrophilicity, which keeps them soluble even under conditions that would precipitate globular proteins.[2] Their extended and flexible conformations are less prone to forming the intermolecular contacts necessary for aggregation.
Q2: What is the optimal concentration of TCA for precipitating IDPs?
A2: There is no single optimal TCA concentration for all IDPs, as it can depend on the specific properties of the protein such as its isoelectric point and amino acid composition. However, a final concentration in the range of 10-25% (w/v) is a common starting point. For some IDPs, particularly certain Late Embryogenesis Abundant (LEA) proteins, adjusting the TCA concentration can even be used as a purification step to selectively precipitate contaminating proteins while leaving the target IDP in solution.[8][9] It is recommended to perform a pilot experiment with varying TCA concentrations to determine the optimal condition for your specific IDP.
Q3: Are there alternative methods to TCA for precipitating IDPs?
A3: Yes, several alternative methods can be more effective for precipitating IDPs.
-
TCA/Acetone Precipitation: A combination of TCA and acetone is often more effective than TCA alone.[6]
-
Acetone Precipitation: Precipitation with cold acetone is a common alternative, though it may also result in incomplete recovery for some IDPs.
-
Ammonium Sulfate Precipitation ("Salting Out"): This method can be a gentler alternative that may better preserve the protein's structure, though it may not be as effective for all IDPs.
-
Methanol/Chloroform Precipitation: This method is also used for protein precipitation and can be effective for certain samples.[7]
Q4: How can I improve the resolubilization of my IDP pellet after TCA precipitation?
A4: Difficulty in resolubilizing the pellet is a common issue. To improve this, avoid over-drying the pellet after the final acetone wash.[3] Using a solubilization buffer containing strong denaturants such as 8 M urea or 6 M guanidine hydrochloride is often necessary.[3][4] Gentle heating and sonication can also facilitate the process.[3] For particularly stubborn pellets, a brief incubation with a dilute basic solution like 0.2 M NaOH prior to the addition of the solubilization buffer can dramatically improve solubility.[5]
Experimental Protocols
Standard TCA Precipitation Protocol
This protocol is a general guideline and may require optimization for your specific intrinsically disordered protein.
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube. It is advisable to pre-clear the lysate by centrifugation to remove any debris.[3]
-
TCA Addition: Add an equal volume of 20% (w/v) TCA to your protein sample to achieve a final concentration of 10% TCA.
-
Incubation: Vortex the mixture and incubate on ice for at least 30-60 minutes. For dilute samples, this incubation can be extended overnight.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.
-
Acetone Wash: Add cold acetone to the pellet to wash away residual TCA. The volume of acetone should be at least twice the initial sample volume.
-
Vortex and Re-centrifuge: Vortex to resuspend the pellet in acetone and then centrifuge again under the same conditions as step 4.
-
Repeat Wash: Repeat the acetone wash step at least once more to ensure complete removal of TCA.
-
Drying: After the final wash, carefully remove the acetone and allow the pellet to air-dry for a short period (5-10 minutes). Do not over-dry the pellet. [3]
-
Solubilization: Resuspend the pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer, a buffer containing urea or guanidine hydrochloride).
Modified TCA/Acetone Precipitation Protocol
This modified protocol can enhance the precipitation of some IDPs.
-
Sample Preparation: Begin with your cleared protein lysate in a microcentrifuge tube.
-
Precipitant Addition: Add the protein sample to a solution of 10% TCA in acetone.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour, or overnight for dilute samples.
-
Centrifugation: Pellet the precipitated protein by centrifuging at high speed for 15-30 minutes at 4°C.
-
Supernatant Removal: Carefully discard the supernatant.
-
Acetone Wash: Wash the pellet with cold acetone containing 0.07% β-mercaptoethanol or 20 mM DTT.
-
Vortex and Re-centrifuge: Resuspend the pellet by vortexing and then centrifuge again.
-
Drying: Remove the supernatant and briefly air-dry the pellet.
-
Solubilization: Dissolve the pellet in an appropriate buffer for your subsequent analysis.
Visualized Workflows
References
- 1. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 2. This compound-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. itqb.unl.pt [itqb.unl.pt]
- 6. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple method to purify intrinsically disordered proteins by adjusting this compound concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TCA Precipitation Methods, Protocols and Troubleshootings [protocol-online.org]
Validation & Comparative
A Researcher's Guide to Validating Protein Concentration After TCA Precipitation
Comparing Quantification Assays and Precipitation Alternatives for Optimal Accuracy
Trichloroacetic acid (TCA) precipitation is a widely utilized technique in proteomics and molecular biology for concentrating proteins from dilute solutions and removing interfering substances like salts and detergents.[1][2][3] However, the very nature of this method introduces challenges for accurately quantifying the resulting protein pellet. Residual TCA can significantly interfere with common protein assays, and the precipitated protein can be difficult to fully resolubilize, potentially leading to an underestimation of the protein concentration.[3][4]
This guide provides a comprehensive comparison of common protein quantification methods used after TCA precipitation, explores alternative precipitation techniques, and offers detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
The Challenge: Assay Interference and Pellet Solubility
The primary obstacle after TCA precipitation is the presence of residual acid in the protein pellet. This acidic environment can alter the pH of the quantification assay, leading to inaccurate readings.[4] Furthermore, TCA is a harsh precipitant that extensively denatures proteins, which can make the resulting pellet difficult to dissolve completely in standard buffers.[1][4] Incomplete solubilization is a major source of error, as any protein that does not re-enter the solution will not be detected.
Comparison of Post-Precipitation Quantification Methods
Choosing the right quantification assay is critical. The compatibility of the assay with residual chemicals from the precipitation and resolubilization steps determines its suitability. The Bicinchoninic Acid (BCA), Bradford, and Lowry assays are the most common methods, each with distinct advantages and disadvantages in this context.
| Assay | Principle | Compatibility with Residual TCA | Pros | Cons |
| BCA Assay | Two-step process: Cu²⁺ is reduced by protein in an alkaline environment, and the resulting Cu¹⁺ is chelated by bicinchoninic acid, producing a purple color. | Low. Highly sensitive to pH changes and reducing agents. Requires thorough removal of TCA.[5][6] | High sensitivity; Compatible with many detergents up to 5%.[6] | Interference from reducing agents (DTT, BME), chelating agents, and carbohydrates.[5] |
| Bradford Assay | The dye Coomassie Brilliant Blue G-250 binds to proteins (primarily basic and aromatic amino acid residues), causing a shift in its maximum absorbance. | Moderate. Less sensitive to reducing agents than BCA, but can be affected by pH changes and detergents like SDS.[1][7] | Fast and simple; Fewer interfering substances compared to other methods. | Response is non-linear; Dye can bind to glass and plasticware; High variability between different proteins. |
| Lowry Assay | Two-step reaction: Reduction of Cu²⁺ by protein, followed by the reduction of the Folin-Ciocalteu reagent by the copper-catalyzed oxidation of aromatic amino acids. | Low. Similar to the BCA assay, it is susceptible to interference from a wide range of substances, including detergents, reducing agents, and salts.[5] | High sensitivity. | Complex and time-consuming procedure; Prone to interference from many common buffer components.[5] |
Alternative Precipitation Methods
The challenges associated with TCA precipitation have led to the development and use of alternative methods. The choice of precipitation agent can impact protein recovery, the ease of pellet resolubilization, and the removal of specific contaminants.[8][9]
| Method | Principle | Typical Protein Recovery | Ease of Resolubilization | Contaminant Removal |
| TCA / Acetone | Combines the strong denaturing effect of TCA with the dehydrating properties of acetone.[3] | Good to Excellent. The combination is often more effective than either reagent alone.[1][3] | Difficult. Pellets can be very compact and hard to dissolve.[1][3] | Excellent for removing salts, detergents, and polyphenols.[1][2] |
| Acetone | Reduces the polarity of the solvent, causing proteins to aggregate and precipitate.[4] | Variable. Can be very high (over 100% in some studies, possibly due to co-precipitation) but may be less effective for dilute samples.[8] | Moderate to Good. Generally easier to dissolve than TCA-precipitated pellets.[8] | Good for removing lipids and some detergents.[3] |
| Methanol / Chloroform | Proteins are partitioned and precipitated at the interface between a chloroform layer and an aqueous methanol layer. | Good. Particularly effective for delipidation.[9] | Moderate. | Excellent for removing lipids and detergents. |
| Ammonium Sulfate ("Salting Out") | High salt concentrations reduce protein solubility by competing for water molecules, leading to aggregation.[3] | Variable. Highly dependent on the specific protein and salt concentration. Not all proteins will precipitate.[3] | Good. This method is generally less denaturing than solvent-based methods. | Primarily used for fractionation, not complete removal of all contaminants. Residual salt must be removed.[3] |
Experimental Workflows and Protocols
Accurate protein quantification after precipitation relies on a meticulous workflow. The following diagram and protocols outline the essential steps from initial sample preparation to final concentration measurement.
Caption: Workflow for protein concentration validation after TCA precipitation.
Protocol 1: TCA/Acetone Precipitation
This protocol is a standard method for efficiently precipitating proteins while removing many common contaminants.[3][7][10]
-
Preparation: Cool the protein sample and a 100% this compound (TCA) stock solution on ice.
-
Precipitation: In a microcentrifuge tube, add TCA to the protein sample to a final concentration of 10-20%. For example, add 1 part cold 100% TCA to 4 parts cold protein sample for a final concentration of 20%.
-
Incubation: Vortex the mixture briefly and incubate on ice for 30-60 minutes.[3]
-
Pelleting: Centrifuge the tube at 14,000-16,000 x g for 15 minutes at 4°C.[7]
-
Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the protein pellet. The pellet may be small and translucent.
-
Acetone Wash: To remove residual TCA, add at least 200 µL of ice-cold acetone to the tube.[7][11] Vortex briefly.
-
Final Centrifugation: Centrifuge at 14,000-16,000 x g for 5 minutes at 4°C.[7]
-
Drying: Carefully discard the acetone supernatant. Allow the pellet to air-dry for 5-10 minutes. Crucially, do not over-dry the pellet , as this will make it extremely difficult to resuspend.[7]
Protocol 2: Pellet Resuspension and Quantification
Proper resuspension is key to accurate measurement. The choice of buffer depends on the downstream application and the selected quantification assay.
Option A: Resuspension for Bradford Assay
The Bradford assay is often more tolerant of substances used to solubilize TCA-precipitated pellets.[1]
-
Resuspension: Add a suitable volume of a buffer containing a low concentration of SDS (e.g., 0.05-0.5% SDS) to the air-dried pellet.[1] Pipette up and down and vortex vigorously to dissolve. Gentle heating (e.g., 37°C for 10 minutes) or sonication may aid in solubilization.[12]
-
Quantification: Perform the Bradford assay according to the manufacturer's instructions. It is critical to prepare the protein standards (e.g., BSA) in the exact same resuspension buffer used for the sample pellet to account for any buffer interference.[1]
Option B: Resuspension for BCA Assay (with SDS)
While the BCA assay is generally incompatible with TCA, this modified procedure can be used to overcome interference.[6]
-
Resuspension: Add 50 µL of a 5% SDS solution to the air-dried pellet and vortex until fully dissolved.[6] According to Thermo Fisher Scientific, this concentration of SDS is compatible with their BCA Protein Assay protocol.[6]
-
Quantification: Add 1 mL of the BCA Working Reagent to the dissolved sample.[6]
-
Incubation: Vortex the tube and incubate at 37°C for 30 minutes.[6]
-
Measurement: Cool the sample to room temperature and measure the absorbance at 562 nm. As with the Bradford assay, ensure that the protein standards are treated identically and prepared in the same 5% SDS buffer.
References
- 1. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Precipitation Procedures [sigmaaldrich.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. researchgate.net [researchgate.net]
- 10. agrisera.com [agrisera.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle: Trichloroacetic Acid vs. Acetone for Protein Precipitation
For researchers, scientists, and drug development professionals, the efficient precipitation of proteins is a critical step in numerous experimental workflows, from concentrating dilute samples to preparing them for downstream analyses like mass spectrometry and western blotting. Two of the most common workhorses for this task are trichloroacetic acid (TCA) and acetone. This guide provides an objective comparison of their performance, supported by experimental data, to help you select the optimal method for your specific research needs.
At a Glance: Key Performance Differences
| Parameter | This compound (TCA) | Acetone |
| Protein Yield | Generally high, but can vary. | Often higher than TCA alone.[1][2][3] |
| Protein Purity | Effective at removing salts and detergents.[4] | Effective at removing lipids and other organic-soluble contaminants.[5] |
| Pellet Solubility | Can be difficult to resolubilize.[3][5] | Generally easier to redissolve the protein pellet.[1] |
| Downstream Compatibility | Suitable for SDS-PAGE and 2D-electrophoresis, but residual acid must be removed.[4][5] Can cause protein degradation with prolonged exposure.[5] | Good for a wide range of applications, including those requiring native protein conformation.[6] |
| Mechanism of Action | Denatures proteins, causing them to unfold and aggregate.[4][7] | Reduces the solubility of proteins by disrupting their hydration shell.[4][8] |
Delving Deeper: Mechanisms of Precipitation
The fundamental difference between TCA and acetone lies in how they induce protein precipitation.
This compound (TCA): TCA is a strong acid that causes proteins to denature. It disrupts the non-covalent interactions that maintain a protein's three-dimensional structure, leading to the exposure of hydrophobic regions.[4][7] This unfolding, coupled with the neutralization of surface charges, causes the proteins to aggregate and precipitate out of solution. The mechanism is thought to involve the formation of a "molten globule-like" intermediate state that is less stable than the native protein structure.[4][9]
Acetone: As an organic solvent, acetone works by reducing the dielectric constant of the aqueous solution.[8] This disrupts the hydration shell of water molecules surrounding the protein, effectively decreasing its solubility.[4] The hydrophobic interactions between protein molecules then become more favorable, leading to aggregation and precipitation. This method is generally considered milder than TCA precipitation and is less likely to cause irreversible denaturation.[6]
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for protein precipitation using TCA and acetone.
Caption: A typical workflow for protein precipitation using this compound (TCA).
Caption: A typical workflow for protein precipitation using acetone.
Quantitative Comparison: Protein Recovery
The recovery of protein is a key metric when choosing a precipitation method. The following table summarizes findings from a comparative study on different precipitation methods for Chinese hamster ovary (CHO) cell homogenates.
| Precipitation Method | Protein Recovery (%) |
| Acetone | 103.12 ± 5.74 |
| Methanol-Chloroform (M/C) | 94.22 ± 4.86 |
| TCA-Acetone | 77.91 ± 8.79 |
| Data adapted from a study on CHO cells.[3] |
In this particular study, acetone precipitation demonstrated the highest protein recovery.[3] Another study comparing methods for plasma samples also found that the protein yield of the acetone method was greater than that of TCA/acetone precipitation.[1][2]
Experimental Protocols
Below are detailed, generalized protocols for both TCA and acetone precipitation. Note that optimal conditions may vary depending on the specific protein and sample matrix.
This compound (TCA) Precipitation Protocol
-
To your protein sample, add an equal volume of ice-cold 20% (w/v) TCA to achieve a final concentration of 10% TCA.
-
Incubate the mixture on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant.
-
Wash the pellet by adding approximately 300 µL of cold acetone and centrifuge for 5 minutes at 4°C.
-
Remove the supernatant and allow the pellet to air-dry. Be careful not to over-dry the pellet as this can make it difficult to redissolve.
-
Resuspend the protein pellet in a buffer suitable for your downstream application.
Acetone Precipitation Protocol
-
Cool the required volume of acetone to -20°C.
-
Add four times the volume of your protein sample of cold (-20°C) acetone.
-
Vortex the mixture and incubate for at least 60 minutes at -20°C.
-
Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully decant the supernatant.
-
Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Avoid over-drying.
-
Resuspend the pellet in an appropriate buffer for your subsequent analysis.
Downstream Application Compatibility
TCA Precipitation: While effective for concentrating proteins and removing contaminants like salts and detergents, TCA causes denaturation, making it unsuitable for applications that require the protein's native conformation and activity.[4] It is a common choice for preparing samples for SDS-PAGE and 2D-gel electrophoresis.[4] However, residual TCA must be thoroughly removed by washing with acetone or ethanol, as it can interfere with downstream analysis.[5] Prolonged exposure to the low pH of TCA can also lead to protein degradation.[5]
Acetone Precipitation: Acetone is generally a more versatile choice. It is less likely to cause irreversible denaturation, and in many cases, proteins can be resolubilized while retaining their activity.[6] This makes it suitable for a broader range of downstream applications. Acetone is also effective at removing many organic-soluble contaminants.[5]
The Hybrid Approach: TCA/Acetone Precipitation
A combination of TCA and acetone is often used for sample preparation for 2-D electrophoresis and is considered more effective than either method alone for this purpose.[5] This method typically involves suspending the sample in 10% TCA in acetone and precipitating at -20°C.[5] While this can improve protein recovery and removal of a wider range of contaminants, the resulting pellets can be difficult to resolubilize.[3][5]
Conclusion: Making the Right Choice
The choice between TCA and acetone for protein precipitation is not one-size-fits-all and should be guided by the specific requirements of your experiment.
-
For high protein yield and applications where protein denaturation is acceptable or desired (e.g., SDS-PAGE), TCA is a strong contender.
-
When preserving protein structure and function is crucial, or when dealing with proteins that are difficult to resolubilize after harsh precipitation, acetone is often the superior choice.
-
For complex samples requiring stringent removal of various contaminants, particularly for 2D-electrophoresis, a combined TCA/acetone approach may be the most effective, despite potential challenges with pellet solubility.
By understanding the underlying mechanisms, performance characteristics, and procedural nuances of each method, researchers can make an informed decision to optimize their protein precipitation workflows for reliable and reproducible results.
References
- 1. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 2. Comparison of three routine protein precipitation methods: acetone, TCA/acetone wash and TCA/acetone. | Archives of Advances in Biosciences [journals.sbmu.ac.ir]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. Precipitation Procedures [sigmaaldrich.com]
- 6. protein acetone precipitation - Chromatography Forum [chromforum.org]
- 7. quora.com [quora.com]
- 8. Acetone Precipitation [user.eng.umd.edu]
- 9. This compound-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Trichloroacetic Acid (TCA) vs. Other Leading Protein Precipitation Methods
In the realm of proteomics and protein-based drug development, the purity and concentration of protein samples are paramount for the success of downstream applications. Protein precipitation is a fundamental step to achieve this, and while trichloroacetic acid (TCA) has long been a stalwart method, a host of alternatives offer distinct advantages depending on the specific research needs. This guide provides an objective comparison of TCA with other common protein precipitation techniques, supported by experimental protocols and data-backed insights to aid researchers in selecting the optimal method for their workflow.
The Mechanism of Precipitation: A Brief Overview
Protein precipitation hinges on altering the solubility of proteins in a given solvent, causing them to aggregate and separate from the solution. The primary mechanisms employed by the methods discussed here include:
-
Acid Precipitation (TCA): TCA is a strong acid that causes proteins to lose their native conformation (denature).[1][2] This exposes the hydrophobic core of the proteins, leading to aggregation and precipitation.[1][3] The low pH environment also neutralizes the negative charges on proteins, reducing electrostatic repulsion and further promoting aggregation.[3][4]
-
Organic Solvent Precipitation (Acetone, Ethanol, Methanol): Organic solvents like acetone reduce the dielectric constant of the aqueous solution. This increases the electrostatic attraction between protein molecules, leading to aggregation. They also disrupt the hydration shell around proteins, further decreasing their solubility.[2]
-
Salting Out (Ammonium Sulfate): High concentrations of salt ions, such as those from ammonium sulfate, compete with proteins for water molecules. This effectively removes the hydration layer from the protein surface, exposing hydrophobic patches and promoting protein-protein interactions, which leads to precipitation.
Comparative Analysis of Protein Precipitation Methods
The choice of precipitation method can significantly impact protein yield, purity, and the integrity of the protein for subsequent analysis. The following table summarizes the key performance characteristics of TCA and its alternatives.
| Method | Principle | Protein Yield | Purity | Downstream Compatibility | Advantages | Disadvantages |
| This compound (TCA) | Acid-induced denaturation and precipitation | Generally high | Good at removing salts and detergents | Good for SDS-PAGE, Western Blotting. Can interfere with mass spectrometry if not completely removed. | Effective for dilute protein solutions; relatively fast protocol. | Harsh denaturation can make protein pellets difficult to resolubilize[5]; residual TCA can interfere with downstream assays.[6] |
| Acetone | Reduction of solvent dielectric constant and disruption of hydration shell | High, sometimes higher than TCA[7] | Good at removing salts and lipids | Good for SDS-PAGE, Western Blotting, and often preferred for mass spectrometry. | Less harsh than TCA, pellets are often easier to resolubilize; effective at low temperatures. | Requires cold temperatures and can be less effective for very dilute samples compared to TCA. |
| Ethanol/Methanol | Reduction of solvent dielectric constant and disruption of hydration shell | Generally good, can be greater than 90%[8] | Effective at removing SDS and other alcohol-soluble impurities.[8] | Good for SDS-PAGE, Western Blotting. | Less denaturing than TCA and acetone, especially at low temperatures. | May not be as effective as acetone for all proteins; requires larger volumes of solvent. |
| Ammonium Sulfate | "Salting out" by competing for water molecules | Can be high and is often used for fractional precipitation to enrich for specific proteins.[9] | Can be used to fractionate proteins and remove unwanted proteins.[10] | Good for subsequent chromatography steps as proteins often retain their native structure. | Mild precipitation method that often preserves protein activity.[2] | High salt concentrations in the pellet require removal (e.g., dialysis or desalting columns) before many downstream applications. |
Experimental Protocols
Detailed methodologies for each precipitation method are provided below. Note that optimization may be required depending on the specific protein and sample matrix.
This compound (TCA) Precipitation Protocol
This protocol is suitable for concentrating protein samples for applications like SDS-PAGE.[11][12]
Materials:
-
100% (w/v) this compound (TCA) stock solution
-
Ice-cold acetone
-
Microcentrifuge
Procedure:
-
To your protein sample, add 100% TCA to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of protein sample.[11]
-
Centrifuge at 14,000 x g for 5-15 minutes at 4°C to pellet the precipitated protein.[6][11]
-
Carefully decant the supernatant.
-
Wash the pellet with 200 µL of ice-cold acetone to remove residual TCA.[11]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.[11]
-
Repeat the acetone wash (steps 5 and 6).
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry as this can make the pellet difficult to resuspend.[11]
-
Resuspend the pellet in an appropriate buffer for your downstream application (e.g., SDS-PAGE sample buffer).
Acetone Precipitation Protocol
This method is often used to concentrate proteins and remove interfering substances prior to electrophoresis or mass spectrometry.[5][13]
Materials:
-
Ice-cold 100% acetone
-
Microcentrifuge
Procedure:
-
Add four volumes of ice-cold (-20°C) 100% acetone to your protein sample.[5][13]
-
Incubate the mixture for at least 60 minutes at -20°C.[5] For some proteins, an overnight incubation may be beneficial.[14]
-
Centrifuge at 13,000-15,000 x g for 10-15 minutes at 4°C.[5][14]
-
Carefully discard the supernatant.
-
Air-dry the pellet for approximately 30 minutes at room temperature.[5]
-
Resuspend the pellet in a suitable buffer.
Ethanol Precipitation Protocol
Ethanol precipitation is a gentle method for concentrating proteins and removing substances like SDS.[8]
Materials:
-
Ice-cold 95-100% ethanol
-
Microcentrifuge
Procedure:
-
Add nine volumes of pre-chilled (-20°C) ethanol to your protein sample.[8][15]
-
Incubate the mixture for at least 60 minutes at -20°C or overnight at -80°C.[8][15]
-
Centrifuge at >14,000 rpm for 30 minutes in a refrigerated centrifuge.[8]
-
Carefully decant the supernatant.
-
Allow the pellet to air-dry to remove residual ethanol.
-
Resuspend the pellet in the desired buffer.
Ammonium Sulfate Precipitation Protocol
This "salting out" technique is ideal for fractionating proteins and for applications where maintaining protein activity is crucial.[9]
Materials:
-
Saturated ammonium sulfate solution or solid ammonium sulfate
-
Stir plate and stir bar
-
Centrifuge
Procedure:
-
Place your protein solution in a beaker on a stir plate at 4°C.
-
Slowly add solid ammonium sulfate or a saturated solution while gently stirring to achieve the desired saturation percentage. The amount to add can be calculated using online tools or tables.
-
Continue stirring for about 30 minutes at 4°C to allow for equilibration.
-
Centrifuge the sample at 10,000 x g for 10-20 minutes to pellet the precipitated protein.[16]
-
Discard the supernatant. The supernatant can be subjected to a higher concentration of ammonium sulfate to precipitate other proteins.
-
Resuspend the pellet in a minimal volume of buffer.
-
The high salt concentration in the resuspended pellet must be removed by dialysis or gel filtration before most downstream applications.
Visualizing the Workflow
To better illustrate the general process of protein precipitation, the following diagrams outline the key steps.
Caption: A flowchart of the common steps in protein precipitation.
Caption: A guide to selecting a precipitation method based on experimental goals.
Conclusion
The choice of protein precipitation method is a critical decision in experimental design. This compound remains a powerful tool for concentrating proteins, particularly from dilute solutions. However, its harsh nature necessitates careful consideration of its impact on protein resolubilization and downstream applications. Acetone and ethanol offer milder alternatives that are often more compatible with sensitive analyses like mass spectrometry. For researchers focused on preserving the biological activity of their target protein or performing fractional purification, ammonium sulfate precipitation is the method of choice. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to achieve high-quality protein samples for their specific needs.
References
- 1. quora.com [quora.com]
- 2. bioquochem.com [bioquochem.com]
- 3. experimental chemistry - Mechanism of protein precipitation with TCA - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fohs.bgu.ac.il [fohs.bgu.ac.il]
- 7. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 8. kendricklabs.com [kendricklabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. its.caltech.edu [its.caltech.edu]
- 12. scribd.com [scribd.com]
- 13. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 14. research.fredhutch.org [research.fredhutch.org]
- 15. Team:Cambridge/Protocols/Ethanol Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 16. Fractional Precipitation Protocol for Affinity Chromatography Samples [sigmaaldrich.com]
A Comparative Guide to Stopping Enzyme Reactions: Trichloroacetic Acid vs. Other Acids
For researchers, scientists, and drug development professionals, the rapid and complete cessation of enzymatic reactions is a critical step in accurately studying enzyme kinetics and quantifying reaction products. Trichloroacetic acid (TCA) has long been the go-to reagent for this purpose. However, a range of other acids also offer effective alternatives. This guide provides a comparative analysis of TCA and other common acids—perchloric acid (PCA), citric acid, and ascorbic acid—for stopping enzyme reactions, supported by experimental data and detailed protocols.
The primary mechanism by which strong acids like TCA and PCA halt enzyme activity is through protein denaturation and precipitation.[1] By drastically lowering the pH of the reaction mixture, these acids disrupt the delicate balance of electrostatic interactions that maintain a protein's three-dimensional structure, leading to unfolding and aggregation.[2]
Comparative Analysis of Protein Precipitation Efficiency
While direct comparative data on the kinetics of enzyme inactivation is limited in publicly available literature, the efficiency of protein precipitation can serve as a strong indicator of an acid's ability to stop an enzymatic reaction. The following table summarizes data from studies comparing the protein precipitation capabilities of various acids.
| Precipitating Agent | Typical Concentration | Protein Recovery Efficiency | Notes |
| This compound (TCA) | 10-20% (w/v) | Generally high, but can be protein-dependent. | Highly effective for concentrating samples and removing interfering substances.[3] The resulting protein pellet can sometimes be difficult to redissolve. |
| Perchloric Acid (PCA) | 3-5% (w/v) | Effective, but can be less efficient than TCA for certain applications. | Can interfere with some downstream enzymatic-fluorimetric assays.[4] Neutralization and removal of perchlorate ions may be necessary. |
| Citric Acid | Varies | Primarily acts as a competitive or non-competitive inhibitor rather than a precipitant. | Often used in the food industry to prevent enzymatic browning by chelating metal cofactors and lowering pH.[5] Not typically used for rapid quenching in biochemical assays. |
| Ascorbic Acid | Varies | Acts as an antioxidant and reducing agent, not a precipitant. | Inhibits certain enzymes, like polyphenol oxidase, by reducing quinones back to phenols.[6] Its role is more of an inhibitor than a reaction-stopping agent. |
Mechanism of Action: Protein Precipitation by Strong Acids
Strong acids like TCA and PCA induce protein precipitation through a multi-step process that effectively halts enzymatic activity. The diagram below illustrates the proposed mechanism.
Mechanism of acid-induced protein precipitation.
Experimental Protocols
Below are detailed protocols for stopping enzyme reactions using TCA and other acids. These protocols are generalized and may require optimization for specific enzymes and reaction conditions.
General Experimental Workflow
The following diagram outlines a typical workflow for stopping an enzymatic reaction with an acid and preparing the sample for downstream analysis.
A typical experimental workflow.
Protocol 1: Stopping an Enzyme Reaction with this compound (TCA)
This protocol is adapted from a method used to stop the activity of pepsin.[7]
Materials:
-
Enzyme reaction mixture
-
This compound (TCA) solution (e.g., 20% w/v in water)
-
Microcentrifuge tubes
-
Pipettes
-
Centrifuge
Procedure:
-
At the desired time point, add an equal volume of cold 20% TCA solution to the enzyme reaction mixture. For example, add 100 µL of 20% TCA to a 100 µL reaction.
-
Vortex the mixture immediately and thoroughly to ensure complete mixing and rapid denaturation of the enzyme.
-
Incubate the mixture on ice for 10-30 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant for downstream analysis of the reaction product.
Protocol 2: Stopping an Enzyme Reaction with Perchloric Acid (PCA)
This protocol is a general procedure for deproteinization using PCA.[4]
Materials:
-
Enzyme reaction mixture
-
Perchloric acid (PCA) solution (e.g., 1 M or a specific percentage, ice-cold)
-
Potassium hydroxide (KOH) solution (e.g., 1 M for neutralization)
-
Microcentrifuge tubes
-
Pipettes
-
Centrifuge
Procedure:
-
To stop the reaction, add an equal volume of ice-cold 1 M PCA to the enzyme reaction mixture.
-
Mix vigorously by vortexing.
-
Incubate on ice for 15 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 1 M KOH dropwise while monitoring the pH. The formation of a potassium perchlorate precipitate will occur.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
The resulting supernatant can be used for further analysis.
Protocol 3: Inhibiting an Enzyme Reaction with Citric Acid
This protocol is based on the use of citric acid to inhibit polyphenol oxidase (PPO) activity.[5][8] Note that this is an inhibition protocol, not a rapid quenching method.
Materials:
-
Enzyme solution
-
Substrate solution
-
Citric acid solution (concentration to be optimized based on the enzyme)
-
Buffer solution
-
Spectrophotometer or other analytical instrument
Procedure:
-
Prepare a reaction mixture containing the buffer, substrate, and a specific concentration of citric acid.
-
Initiate the reaction by adding the enzyme to the mixture.
-
Monitor the enzyme activity over time (e.g., by measuring the change in absorbance at a specific wavelength).
-
Compare the reaction rate in the presence of citric acid to a control reaction without citric acid to determine the extent of inhibition.
Protocol 4: Inhibiting an Enzyme Reaction with Ascorbic Acid
This protocol describes the use of ascorbic acid to inhibit enzymatic browning caused by PPO.[6] Similar to citric acid, this is an inhibition method.
Materials:
-
Enzyme solution
-
Substrate solution
-
Ascorbic acid solution (concentration to be optimized)
-
Buffer solution
-
Analytical instrument for measuring product formation
Procedure:
-
Combine the buffer, substrate, and the desired concentration of ascorbic acid in a reaction vessel.
-
Start the reaction by adding the enzyme.
-
Measure the rate of product formation.
-
The inhibitory effect of ascorbic acid is determined by comparing the reaction rate with that of a control reaction lacking ascorbic acid.
Conclusion
This compound remains a robust and widely used reagent for effectively stopping enzymatic reactions through rapid protein precipitation. Perchloric acid presents a viable alternative, though potential interference with downstream assays and the need for a neutralization step should be considered. Citric acid and ascorbic acid, while effective enzyme inhibitors for specific applications like preventing enzymatic browning, do not typically function as rapid quenching agents for terminating reactions in biochemical assays. The choice of acid will ultimately depend on the specific enzyme, the reaction conditions, and the requirements of the downstream analytical methods. Researchers should empirically validate the chosen method to ensure complete and timely cessation of enzyme activity for their particular system.
References
- 1. bioquochem.com [bioquochem.com]
- 2. This compound-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis [pubmed.ncbi.nlm.nih.gov]
- 4. prod-media.megazyme.com [prod-media.megazyme.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Inhibitory Effect of Ascorbic Acid on in vitro Enzymatic Digestion of Raw and Cooked Starches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Citric Acid - enzymatic method (Type-II) | OIV [oiv.int]
Unveiling Exposure: A Comparative Guide to Urinary Trichloroacetic Acid as a Biomarker
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to industrial solvents and environmental contaminants is paramount. This guide provides a comprehensive validation of urinary trichloroacetic acid (TCA) as a key biomarker, offering an objective comparison with alternative indicators, supported by experimental data and detailed methodologies.
Urinary this compound (TCA) has long been utilized as a biomarker for assessing human exposure to several chlorinated solvents, most notably trichloroethylene (TCE), and to a lesser extent, tetrachloroethylene (perchloroethylene). It is also a significant metabolite of disinfection by-products found in drinking water. Its non-invasive collection method and relatively long half-life make it an attractive tool for both occupational health monitoring and environmental exposure studies. This guide delves into the scientific evidence supporting the use of urinary TCA, comparing its performance against other biomarkers and detailing the analytical methods for its quantification.
Performance Comparison of Exposure Biomarkers
The selection of an appropriate biomarker is critical for accurate exposure assessment. Urinary TCA is often compared with other metabolites and the parent compound in various biological matrices. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance characteristics.
Table 1: Correlation of Biomarkers with Trichloroethylene (TCE) Exposure
| Biomarker | Matrix | Correlation Coefficient (r) with TCE Exposure | Notes |
| This compound (TCA) | Urine | 0.6 - 0.9 | Good correlation with time-weighted average (TWA) air concentrations, particularly for long-term exposure.[1][2] |
| Trichloroethanol (TCEt) | Urine | 0.5 - 0.8 | Reflects more recent exposure compared to TCA due to a shorter half-life. The ratio of TCEt to TCA can indicate the timing of exposure.[3] |
| Trichloroethylene (TCE) | Blood | 0.7 - 0.95 | Considered a very accurate measure of recent exposure but is more invasive to collect and has a short half-life, requiring precise sampling times.[4] |
| Trichloroethylene (TCE) | Exhaled Air | 0.8 - 0.9 | Non-invasive and provides a good indication of recent exposure, but requires specialized collection equipment and immediate analysis. |
Table 2: Performance Characteristics of Urinary TCA as a Biomarker for Occupational TCE Exposure
| Performance Metric | Value | Conditions/Remarks |
| Sensitivity | High | Urinary TCA is a sensitive indicator of TCE exposure, even at low environmental or occupational levels.[5] |
| Specificity | Moderate | While a primary metabolite of TCE, TCA can also be formed from exposure to tetrachloroethylene and other chlorinated compounds, which can be a limitation in mixed-exposure scenarios. |
| Biological Half-life | ~75 hours | The relatively long half-life allows for the assessment of exposure over several days and provides a more integrated measure of exposure compared to short half-life biomarkers. |
| Non-invasiveness | High | Urine samples are easily and non-invasively collected, making it suitable for large-scale or repeated monitoring. |
Metabolic Pathway of Trichloroethylene to this compound
The biotransformation of trichloroethylene is a complex process primarily occurring in the liver. The main pathway involves oxidation by the cytochrome P450 enzyme system, with CYP2E1 being a key enzyme.[6][7][8][9] This metabolic activation is crucial for the formation of TCA.
Experimental Protocols
Accurate quantification of urinary TCA is essential for its validation as a biomarker. The following are detailed methodologies for two common analytical techniques.
Gas Chromatography with Electron Capture Detection (GC-ECD) - NIOSH Method 8322
This method is widely used for the determination of TCA in urine.[10][11]
1. Sample Preparation:
-
Thaw frozen urine specimens and bring them to room temperature.
-
Pipette 200 µL of urine into a glass culture tube.
-
Add 0.5 mL of 14% boron trifluoride in methanol (derivatizing agent).
-
Cap the tube and heat at 60 °C for at least 1.5 hours to convert TCA to its methyl ester.
-
Cool the sample to room temperature.
-
Add 2.0 mL of toluene and vortex for 1 minute to extract the methyl trichloroacetate.
-
Transfer the upper toluene layer to a drying column containing anhydrous sodium sulfate.
-
Collect the eluate in a GC vial.
2. GC-ECD Analysis:
-
Instrument: Gas chromatograph equipped with an electron capture detector.
-
Column: DB-624 fused silica capillary column (75 m x 0.53 mm, 3 µm film thickness) or equivalent.[12]
-
Oven Temperature Program:
-
Injector Temperature: 250°C.[12]
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
3. Quantification:
-
Prepare calibration standards of sodium trichloroacetate in deionized water.
-
Process the standards through the same derivatization and extraction procedure as the urine samples.
-
Generate a calibration curve by plotting the peak area of the methyl trichloroacetate against the concentration of the standards.
-
Determine the concentration of TCA in the urine samples from the calibration curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity for the analysis of TCA in urine.[13]
1. Sample Preparation:
-
Urine samples can often be analyzed with minimal preparation, such as a "dilute-and-shoot" approach.
-
For enhanced sensitivity, solid-phase extraction (SPE) can be employed to concentrate the analyte and remove interfering matrix components.
2. HPLC-MS/MS Analysis:
-
Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used. For better retention of polar analytes like TCA, a column with polar-embedded groups (e.g., Prism RP) can be utilized.[13]
-
Mobile Phase: A typical mobile phase consists of a gradient of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve ionization. For example, an isocratic mobile phase of 75% methanol and 25% 5 mM ammonium acetate (pH 5.2) has been used.[13]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is effective for TCA.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (TCA) to a specific product ion.
3. Quantification:
-
Isotope dilution is the gold standard for quantification, using a stable isotope-labeled internal standard (e.g., 13C-TCA).
-
A calibration curve is constructed by analyzing standards containing known concentrations of TCA and the internal standard.
-
The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of TCA in the samples.
Logical Comparison of Biomarkers
The choice of a biomarker depends on the specific research question, the required window of exposure assessment, and logistical considerations.
References
- 1. Urinary excretion of total trichloro-compounds, trichloroethanol, and this compound as a measure of exposure to trichloroethylene and tetrachloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in urine as biological exposure equivalent for low exposure concentrations of trichloroethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Determination of Trichloroethanol and this compound in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of occupational exposure to tetrachloroethene by analysis for unmetabolized tetrachloroethene in blood and urine in comparison with urinalysis for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of urinary metabolites as biomarkers for occupational p-chloronitrobenzene exposure: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. Page:NIOSH Manual of Analytical Methods - 8322.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 12. cdc.gov [cdc.gov]
- 13. researchgate.net [researchgate.net]
A Side-by-Side Comparison of Trichloroacetic Acid (TCA) and Cryotherapy for Verruca Plana Treatment
For Researchers, Scientists, and Drug Development Professionals
Verruca plana, or flat warts, present a therapeutic challenge due to their number and location, often on the face and hands. This guide provides an objective comparison of two common treatment modalities: trichloroacetic acid (TCA) and cryotherapy. The following analysis is based on experimental data from clinical studies to inform research and development in dermatology.
Quantitative Data Summary
The efficacy and side effect profiles of TCA and cryotherapy have been evaluated in several clinical trials. A key study directly comparing 10% TCA, 25% TCA, and cryotherapy for verruca plana provides valuable quantitative insights.[1][2][3]
| Treatment Group | Complete Remission Rate (at 8 weeks) | Recurrence Rate (Various Studies) |
| 10% this compound (TCA) | 85.7%[4] | One study on plane warts reported a recurrence rate of 9.52% for 35% TCA.[5] |
| 25% this compound (TCA) | 92.6%[4] | Another study found a 4.54% recurrence rate for 70% TCA in treating plane warts.[5] |
| Cryotherapy | 92%[4] | Recurrence rates for cryotherapy in treating various warts range from approximately 13.3% to 38%.[6][7] One study noted a 19.6% overall recurrence rate for hand-foot warts treated with cryotherapy.[6] |
Table 1: Comparison of Efficacy and Recurrence Rates
Adverse events are a critical consideration in treatment selection. The following table summarizes the reported side effects from a comparative study.
| Adverse Effect | 10% TCA | 25% TCA | Cryotherapy |
| Erythema | Less Frequent | More Frequent than 10% TCA | Significantly Higher than both TCA groups[1][2][3] |
| Pain | Less Frequent | More Frequent than 10% TCA | Significantly Higher than both TCA groups[1][2][3] |
| Erosions | Less Frequent | Less Frequent | Significantly Higher than both TCA groups[1][2][3] |
| Bullae | Less Frequent | Less Frequent | Significantly Higher than both TCA groups[1][2][3] |
| Hyperpigmentation | 10.7% | 48.1% | 64% |
| Itching | More Common than Cryotherapy | More Common than Cryotherapy | Less Common than TCA groups[1][2][3] |
Table 2: Comparison of Adverse Effects [1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of clinical research. The protocols for the key comparative study are outlined below.
This compound (TCA) Treatment Protocol[1][2][3]
-
Patient Population: Patients with clinically diagnosed verruca plana.
-
Treatment Arms:
-
Group A: 10% TCA solution.
-
Group B: 25% TCA solution.
-
-
Application: A physician applied the respective TCA solution directly to each wart using a cotton-tipped applicator until a white frost appeared.
-
Treatment Schedule: Applications were performed weekly.
-
Duration: Treatment was continued until complete clearance of all lesions or for a maximum of 8 weeks.
-
Follow-up: Patients were evaluated at weeks 2, 4, 6, and 8.
Cryotherapy Treatment Protocol[1][2][3]
-
Patient Population: Patients with clinically diagnosed verruca plana.
-
Treatment Arm: Liquid nitrogen cryotherapy.
-
Application: Liquid nitrogen was sprayed onto each lesion for 5-10 seconds from a distance of 1-2 cm.
-
Treatment Schedule: Treatments were administered weekly.
-
Duration: Treatment was continued until complete clearance of all lesions or for a maximum of 8 weeks.
-
Follow-up: Patients were evaluated at weeks 2, 4, 6, and 8.
Visualized Experimental Workflows
The following diagrams illustrate the experimental workflows for the TCA and cryotherapy treatment protocols described above.
References
- 1. An open, comparative clinical study on the efficacy and safety of 10% this compound, 25% this compound and cryotherapy for verruca plana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. A Two-week Interval Is Better Than a Three-week Interval for Reducing the Recurrence Rate of Hand-foot Viral Warts after Cryotherapy: A Retrospective Review of 560 Hand-foot Viral Warts Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 40% this compound and cryotherapy for the treatment of plantar warts: A single‐blind, randomized clinical trial | Semantic Scholar [semanticscholar.org]
comparing TCA chemical peel with Q-switched Nd-YAG laser treatment
An Objective Comparison of Trichloroacetic Acid (TCA) Chemical Peel and Q-switched Nd-YAG Laser Treatment for Skin Rejuvenation and Pigmentary Disorders
Introduction
In the field of aesthetic dermatology, both this compound (TCA) chemical peels and Q-switched Neodymium-doped:Yttrium Aluminum Garnet (Nd-YAG) laser treatments are established modalities for addressing a variety of cutaneous concerns, including photoaging, pigmentary disorders, and scarring.[1][2] While both aim to improve skin texture and appearance, they operate on fundamentally different principles.[2][3] This guide provides a detailed, objective comparison of these two treatments, focusing on their mechanisms of action, clinical efficacy supported by experimental data, and safety profiles to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound (TCA) Chemical Peel
TCA peels are a form of chemoexfoliation that utilizes this compound to induce a controlled chemical injury to the skin.[4] The concentration of TCA determines the depth of the peel, ranging from superficial to deep.[5][6] Upon application, TCA causes the coagulation of proteins in the epidermis and dermis, a process visibly observed as "frosting".[7][8] This leads to the necrosis and subsequent shedding of the treated skin layers over several days.[4][9] The ensuing wound healing cascade stimulates the production of new collagen and elastin, leading to dermal remodeling and a rejuvenated appearance.[8]
Q-switched Nd-YAG Laser
The Q-switched Nd-YAG laser operates on the principle of selective photothermolysis. It delivers high-energy laser pulses of very short duration (in the nanosecond range) at wavelengths of 1064 nm (infrared) and 532 nm (green).[10][11][12] These specific wavelengths are selectively absorbed by endogenous or exogenous chromophores such as melanin or tattoo ink.[10][13] The rapid absorption of high-intensity laser energy creates a photoacoustic effect, generating shockwaves that fragment the target pigment into smaller particles.[12][14] These fragmented particles are then cleared from the tissue by the body's natural phagocytic processes.[14] The short pulse duration is crucial as it confines the thermal energy to the target chromophore, minimizing damage to the surrounding tissue.[14]
Comparative Efficacy: A Data-Driven Overview
The choice between TCA peels and Q-switched Nd-YAG laser is often dictated by the specific indication, the depth of the pathology, and the patient's skin type. The following tables summarize quantitative data from comparative studies.
Table 1: Efficacy for Pigmentary Disorders
| Indication | Treatment Protocol | Number of Subjects | Efficacy Outcome | Reference |
| Solar Lentigines | Q-switched Nd-YAG (532 nm): 3 sessions, 4 weeks apart | 45 | Significantly better lesion lightening and patient satisfaction (VAS) compared to TCA. | [15] |
| TCA Peel (35%): 3 sessions, 4 weeks apart | 45 | Less effective than Q-switched laser for this indication. | [15] | |
| Melasma | TCA Peel (25%): 8 sessions, 2 weeks apart | 65 | Significantly higher improvement in MASI score compared to laser. | [16] |
| Q-switched Nd-YAG (532 nm): 6 sessions, 1 month apart | 65 | Less effective and higher incidence of post-inflammatory hyperpigmentation (53.3%). | [16] | |
| Macular Amyloidosis | Q-switched Nd-YAG (1064 nm): 5 sessions, 1 month apart | 25 | Showed a better response in reducing pigmentation with fewer sessions and side effects. | [17][18] |
| TCA Peel (30%): 10 sessions, 2 weeks apart | 25 | Effective, but marginally less superior to the Q-switched laser. | [17][18] |
Table 2: Efficacy for Skin Rejuvenation and Scarring
| Indication | Treatment Protocol | Number of Subjects | Efficacy Outcome | Reference |
| Photoaging/Wrinkles | TCA Peel (15-35%): Multiple sessions | Varies by study | Effective in reducing wrinkle depth and improving signs of photoaging like dyschromia and skin texture.[8] | [8] |
| Q-switched Nd-YAG (1064 nm): 3-6 monthly sessions | Varies by study | Stimulates dermal collagen production, leading to softened wrinkles and improved skin tone ("laser toning").[19] | [19] | |
| Acne Scars | TCA Peel: Various concentrations | Varies by study | Effective for softening the appearance of acne scars.[5] | [5] |
| Q-switched Nd-YAG (1064 nm): Multiple sessions | Varies by study | Can improve acne scarring through collagen remodeling.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of clinical outcomes.
TCA Chemical Peel Protocol (Illustrative)
A representative protocol for a medium-depth TCA peel for photoaging is as follows:
-
Patient Selection: Individuals with Fitzpatrick skin types I-IV and moderate photoaging (Glogau type II-III). Exclusion criteria include active infections, history of keloidal scarring, and recent use of isotretinoin.
-
Pre-peel Preparation: For 2-4 weeks prior to the peel, patients may be advised to use a topical retinoid to enhance peel penetration and a bleaching agent like hydroquinone to reduce the risk of post-inflammatory hyperpigmentation.[6]
-
Procedure:
-
The skin is thoroughly cleansed and degreased with acetone or alcohol.
-
Sensitive areas like the corners of the eyes, nose, and mouth are protected with petrolatum.[20]
-
A 35% TCA solution is applied evenly to the treatment area using cotton-tipped applicators or gauze.[20][21]
-
The endpoint is the appearance of a uniform white "frost," indicating protein coagulation at the desired depth.[8] Multiple layers may be applied to achieve this endpoint.
-
-
Post-peel Care: A neutralizer is typically not required. An occlusive ointment is applied. Patients are instructed to keep the skin moist, avoid picking at the peeling skin, and practice strict sun avoidance with a broad-spectrum sunscreen (SPF 30+).[22] The peeling process usually lasts 7-14 days.[9][5]
Q-switched Nd-YAG Laser Protocol (Illustrative)
A typical protocol for the treatment of pigmented lesions is as follows:
-
Patient Selection: Based on the type of pigmented lesion (epidermal or dermal) and Fitzpatrick skin type. A test spot is often recommended, especially for darker skin types.
-
Pre-treatment: The treatment area is cleansed. A topical anesthetic may be applied to minimize discomfort, although it is often not necessary for low-fluence treatments.[23]
-
Procedure:
-
Appropriate eye protection is worn by both the patient and the operator.
-
Laser parameters are selected based on the target lesion and skin type. For example:
-
The laser handpiece is held perpendicular to the skin, and single passes are delivered with minimal overlap. The clinical endpoint is immediate whitening or slight erythema of the lesion.
-
-
Post-treatment Care: A cooling pack may be applied to soothe the skin. A topical antibiotic ointment may be prescribed. Strict sun protection is mandatory to prevent pigmentary alterations.[19][24]
Side Effects and Safety Profile
Both procedures have well-documented safety profiles, but adverse events can occur. The risk and nature of these side effects differ between the two modalities.
Table 3: Comparison of Adverse Events
| Adverse Event | TCA Chemical Peel | Q-switched Nd-YAG Laser |
| Common (Acute) | Burning, stinging, itching, redness, swelling, significant peeling.[9][22] | Mild pain (often described as a rubber band snap), temporary redness, swelling, itching.[23][24][25] |
| Less Common | Persistent erythema, blistering, crusting, acneiform eruptions.[5] | Blistering, crusting, purpura, pinpoint bleeding.[23][26] |
| Pigmentary Changes | High risk of post-inflammatory hyperpigmentation (PIH), especially in darker skin types (Fitzpatrick IV-VI) or with inadequate sun protection.[6][22] Hypopigmentation can also occur.[5] | Risk of both hyperpigmentation and hypopigmentation, particularly with improper parameter selection or in susceptible individuals.[23][24][26] |
| Rare/Serious | Scarring, infection (bacterial or reactivation of herpes simplex virus).[5][7] | Scarring and infection are rare but possible.[24] |
Conclusion
The selection of TCA chemical peels versus Q-switched Nd-YAG laser therapy is contingent upon a multifactorial assessment that includes the primary clinical indication, the depth of the targeted pathology, the patient's skin phototype, and their tolerance for downtime and potential side effects.
-
TCA chemical peels are highly effective for generalized skin rejuvenation, treating conditions like photoaging and fine wrinkles by inducing a controlled wound that remodels the epidermis and superficial dermis.[8][27] They can be particularly effective for epidermal melasma.[16] However, the significant downtime and the considerable risk of post-inflammatory hyperpigmentation in darker skin types are major limiting factors.[6]
-
Q-switched Nd-YAG lasers excel in the targeted destruction of specific chromophores, making them the gold standard for treating discrete pigmented lesions like solar lentigines and for tattoo removal.[15][19] The 1064 nm wavelength offers a safer option for treating dermal pigment and for use in patients with darker skin, due to its lower absorption by epidermal melanin.[19] While effective for "laser toning" and some pigmentary conditions, its efficacy in treating melasma is debated, with some studies showing a high risk of complications.[16]
Ultimately, a thorough understanding of the underlying pathophysiology of the condition, coupled with the distinct mechanisms and risk profiles of each modality, is paramount for optimizing treatment selection and achieving favorable clinical outcomes. Further head-to-head randomized controlled trials with long-term follow-up are necessary to establish more definitive treatment algorithms.
References
- 1. mdpi.com [mdpi.com]
- 2. laviemd.us [laviemd.us]
- 3. Laser vs Chemical Peel | Centre For Surgery [centreforsurgery.com]
- 4. TCA Peel: Usage, Cost, and Results [healthline.com]
- 5. TCA peel: Effectiveness, safety, cost, results, and more [medicalnewstoday.com]
- 6. TCA Peels, Explained: The Benefits, Cost, and Results [byrdie.com]
- 7. realself.com [realself.com]
- 8. This compound Peeling for Treating Photoaging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCA Peels In Gainesville, FL [gainesvilledermatologyaestheticcenter.com]
- 10. Nd:YAG vs Q-switched Nd:YAG Laser: Applications, Effectiveness, Safty [micoaes.com]
- 11. Nd:YAG laser - Wikipedia [en.wikipedia.org]
- 12. pzlaser.com [pzlaser.com]
- 13. laserskinsurgery.com [laserskinsurgery.com]
- 14. Surgical & Cosmetic Dermatology | Quality-switched laser (Q-switched): review of their variations and main clinical applicabilities [surgicalcosmetic.org.br]
- 15. Q-switched frequency-doubled Nd:YAG (532 nm) laser versus this compound 35% peeling in the treatment of dorsal hand solar lentigo: An assessor-blind split-hand randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Q-switched Nd: YAG laser versus this compound peeling in the treatment of melasma among Egyptian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparative study of 30% this compound chemical peel with Q switched Nd-YAG laser 1064nm in the treatment of Macular amyloidosis - IP Indian J Clin Exp Dermatol [ijced.org]
- 18. scispace.com [scispace.com]
- 19. Clinical applications of Q-switched NdYAG laser - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 20. isrctn.com [isrctn.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. platinumskincare.com [platinumskincare.com]
- 23. thecentrefordermatology.com [thecentrefordermatology.com]
- 24. maxhealthcare.in [maxhealthcare.in]
- 25. ND YAG Laser Q-Switch – House of Laser [thehouseoflaserclinic.co.uk]
- 26. Laser-assisted hair removal: side effects of Q-switched Nd:YAG, long-pulsed ruby, and alexandrite lasers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Skin Rejuvenation Alert: Benefits of TCA Chemical Peels [trulyliftedmedspa.com]
A Researcher's Guide: Evaluating Alternatives to Trichloroacetic Acid for Protease Assays
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. A critical step in many protease assay protocols is the termination of the enzymatic reaction and the separation of the undigested substrate from the resulting peptide fragments. For decades, trichloroacetic acid (TCA) has been the go-to reagent for this purpose, valued for its efficiency in precipitating proteins. However, the hazardous nature of TCA and its potential to interfere with downstream quantification methods have prompted a search for viable alternatives. This guide provides a comprehensive comparison of common alternatives to TCA, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Executive Summary
This guide evaluates three primary alternatives to this compound (TCA) for stopping protease reactions and precipitating protein substrates: acetone, ammonium sulfate, and commercial protein precipitation kits. While TCA is a highly effective precipitant, its drawbacks include its corrosive nature and interference with certain protein quantification assays. Acetone precipitation offers a less harsh alternative and demonstrates higher protein recovery in some contexts. Ammonium sulfate precipitation, a classic "salting out" technique, is particularly useful for purifying and concentrating enzymes but can interfere with downstream assays if not removed. Commercial kits provide convenience and reproducibility, often with formulations designed to be compatible with a wider range of downstream applications. The choice of method will ultimately depend on the specific protease being assayed, the nature of the substrate, and the requirements of the downstream analytical techniques.
Comparison of Protein Precipitation Methods
The following table summarizes the key performance characteristics of TCA and its alternatives for use in protease assays.
| Method | Principle of Action | Protein Recovery | Co-precipitation of Peptides | Compatibility with Downstream Assays | Advantages | Disadvantages |
| This compound (TCA) | Acid-induced denaturation and precipitation | High | Low to moderate | Interferes with Bradford and BCA assays if not completely removed | Effective at low concentrations, rapid | Hazardous, can cause protein denaturation making resolubilization difficult |
| Acetone | Reduction of solvent polarity, leading to protein aggregation | High, potentially higher than TCA/acetone mixtures[1][2] | Low | Generally compatible, but traces can interfere | Less harsh than TCA, effective at low temperatures | Requires large volumes, flammable |
| Ammonium Sulfate | "Salting out" - reduces protein solubility by competing for water molecules | High, dependent on concentration | Low | High concentrations interfere with BCA and Bradford assays; requires removal (e.g., dialysis) | Gentle precipitation, can preserve enzyme activity | Can be a multi-step process, requires removal of salt |
| Commercial Kits | Often proprietary formulations, may include co-precipitants or modified protocols | High | Generally low | Often optimized for compatibility with specific downstream assays | Convenient, reproducible, often faster protocols | Higher cost, proprietary nature can limit customization |
Experimental Protocols
The following protocols are based on a generic azocasein protease assay and highlight the procedural differences when using TCA, acetone, or ammonium sulfate to terminate the reaction.
Experimental Workflow: Azocasein Protease Assay
Azocasein Protease Assay Workflow
Protocol 1: this compound (TCA) Precipitation
-
Reaction Setup: In a microcentrifuge tube, combine your enzyme sample with a buffered solution of azocasein (typically 1-2% w/v).
-
Incubation: Incubate the reaction at the optimal temperature for your protease for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of 10% (w/v) TCA.[3] Vortex the mixture thoroughly.
-
Precipitation: Incubate on ice for 15-30 minutes to allow for complete precipitation of the undigested azocasein.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Quantification: Carefully transfer the supernatant, which contains the colored, cleaved peptides, to a new tube or a microplate well. Measure the absorbance at 440 nm.[4]
Protocol 2: Acetone Precipitation
-
Reaction Setup and Incubation: Follow steps 1 and 2 of the TCA protocol.
-
Termination and Precipitation: Stop the reaction by adding 4 volumes of ice-cold acetone (-20°C).[5] Vortex the mixture and incubate at -20°C for at least 60 minutes.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.
-
Quantification: Carefully transfer the supernatant to a new tube or microplate well for absorbance measurement at 440 nm.
Protocol 3: Ammonium Sulfate Precipitation
-
Reaction Setup and Incubation: Follow steps 1 and 2 of the TCA protocol.
-
Termination and Precipitation: Stop the reaction by adding solid ammonium sulfate to a final saturation of 60-80%, which is generally sufficient to precipitate most proteins.[3] This should be done gradually on ice with gentle stirring. Allow the precipitation to proceed for at least 30 minutes on ice.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes.
-
Quantification: Carefully transfer the supernatant for absorbance measurement at 440 nm. Note that for other downstream applications, the precipitated protein (the pellet) would be of interest and would require resolubilization and desalting.[6]
Considerations for Downstream Analysis
The choice of precipitation method can significantly impact the compatibility with downstream protein quantification assays.
-
BCA Assay: This assay is sensitive to reducing agents and high concentrations of substances like ammonium sulfate.[7] If using ammonium sulfate precipitation, desalting of the sample is crucial. TCA and acetone are generally more compatible, provided they are thoroughly removed from the protein pellet if it is to be quantified.[8]
-
Bradford Assay: This assay is generally more tolerant of salts like ammonium sulfate at moderate concentrations.[9] However, it is highly sensitive to detergents and can be affected by the pH changes introduced by TCA if not adequately neutralized.[10]
A Note on Commercial Kits
Several manufacturers offer commercial kits for protein precipitation or for conducting protease assays that do not require a separate precipitation step.
-
Precipitation Plates: Companies like Thermo Fisher Scientific offer 96-well protein precipitation plates that streamline the process for high-throughput screening.[7] These plates are designed for solvent-based precipitation and are compatible with automation.
-
Homogeneous Protease Assays: Kits such as the Pierce Colorimetric and Fluorescent Protease Assay Kits (Thermo Fisher Scientific) and the Protease Activity Assay Kit from Abcam utilize modified substrates that generate a colorimetric or fluorescent signal upon cleavage, eliminating the need for a precipitation step altogether.[11][12] These assays are often more sensitive and faster than traditional precipitation-based methods.
Signaling Pathway Example: Matrix Metalloproteinase-9 (MMP-9)
To illustrate the biological context in which protease assays are often employed, the following diagram depicts a simplified signaling pathway for the regulation of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in extracellular matrix remodeling.
Simplified MMP-9 Signaling Pathway
Conclusion
While TCA remains a potent and widely used protein precipitant in protease assays, researchers now have a range of viable alternatives, each with its own set of advantages and disadvantages. Acetone offers a less hazardous and potentially more efficient method for total protein recovery. Ammonium sulfate provides a gentle approach that can preserve protein function. For high-throughput applications and enhanced convenience, commercial kits and homogeneous assays present an attractive option. By carefully considering the specific requirements of their assay and downstream analyses, researchers can select the most appropriate method to achieve accurate and reproducible results in their study of protease activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pierce™ Protein Precipitation Plates 1 Kit (2 Plates) | Buy Online | Thermo Scientific™ [thermofisher.com]
- 3. Purification and Characterization of an Extracellular Protease from the Fish Pathogen Yersinia ruckeri and Effect of Culture Conditions on Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Precipitation Procedures [sigmaaldrich.com]
- 7. Thermo Scientific™ Pierce™ Protein Precipitation Plates | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. sketchviz.com [sketchviz.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Thermo Scientific Pierce Colorimetric Protease Assay Kit 250 Test Kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 12. abcam.com [abcam.com]
A Comparative Analysis of Trichloroacetic Acid Chemical Peels and Fractional Laser Treatments for Skin Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent non-surgical skin rejuvenation techniques: trichloroacetic acid (TCA) chemical peels and fractional laser resurfacing. By examining the underlying mechanisms, clinical efficacy, and safety profiles supported by experimental data, this document aims to inform research and development in dermatology and aesthetic medicine.
Introduction
Both this compound (TCA) peels and fractional lasers are established modalities for treating a variety of skin concerns, including photoaging, rhytides, dyschromia, and acne scarring.[1][2] Their primary mechanism involves inducing a controlled injury to the skin, which in turn stimulates a wound healing response leading to dermal remodeling and collagen neogenesis.[3][4] However, the nature of the injury and the subsequent biological cascades differ significantly between the two treatments. TCA peels achieve this through chemical ablation of the epidermis and potentially the dermis, while fractional lasers utilize thermal energy to create microscopic columns of tissue injury.[5][6] Understanding these differences is crucial for optimizing treatment protocols and developing novel therapeutic approaches.
Comparative Efficacy: A Quantitative Overview
Multiple clinical studies have compared the efficacy of TCA peels and fractional lasers across various dermatological conditions. The following tables summarize key quantitative data from this research.
Table 1: Treatment of Acanthosis Nigricans
| Study Outcome | Fractional CO₂ Laser | 20% TCA Peel | p-value | Reference |
| Clinical Improvement | [7] | |||
| Excellent Improvement | 20% of patients | 0% of patients | <0.001 | [7] |
| Marked Improvement | 45% of patients | 2% of patients | [7] | |
| Moderate Improvement | 35% of patients | 50% of patients | [7] | |
| Mild Improvement | 0% of patients | 40% of patients | [7] | |
| ANASI Score Reduction | Higher percentage reduction | Lower percentage reduction | Statistically Significant | [7] |
| Marked to Excellent Response (51-100% clearance) | 85% of patients | 10% of patients | <0.01 | [8] |
Table 2: Treatment of Facial Freckles and Lentigines
| Study Outcome | Fractional CO₂ Laser | 70% TCA Peel | p-value | Reference |
| Good Response (80-90% lightening) | 38% of patients (75% lightening) | 49% of patients | ≤0.001 | [9] |
| Overall PSI Score Reduction | 46.61% | 64.80% | Statistically Significant | [9] |
Table 3: Treatment of Atrophic Acne Scars
| Study Outcome | Fractional CO₂ Laser | 100% TCA CROSS | p-value | Reference |
| Improvement Rate | 70% of patients | 85% of patients | Not Statistically Significant | [10] |
| Patient Satisfaction | 65% of patients | 85% of patients | Not Statistically Significant | [10] |
Comparative Safety and Side Effect Profiles
The safety profiles of TCA peels and fractional lasers are a critical consideration. While both are generally well-tolerated, the incidence and nature of adverse events can differ.
Table 4: Adverse Events in the Treatment of Acanthosis Nigricans
| Adverse Event | Fractional CO₂ Laser | 20% TCA Peel | p-value | Reference |
| Pain | Statistically significant higher incidence | Lower incidence | Statistically Significant | [7] |
| Erythema | Statistically significant higher incidence | Lower incidence | Statistically Significant | [7] |
| Post-inflammatory Hyperpigmentation | No statistically significant difference | No statistically significant difference | Not Statistically Significant | [7] |
| Burning Sensation | Lower incidence | Statistically higher incidence | =0.04 | [8] |
Table 5: Adverse Events in the Treatment of Atrophic Acne Scars
| Adverse Event | Fractional CO₂ Laser | 100% TCA CROSS | Reference |
| Side Effects Reported | 30% of patients | >66% of patients (moderate pain and hyperpigmentation) | [10] |
Experimental Protocols
The methodologies employed in comparative studies are crucial for interpreting the results. Below are detailed protocols from key experiments.
Protocol for Acanthosis Nigricans Treatment
-
Study Design: A split-neck comparative study.
-
Participants: 20 patients with bilateral pseudo-acanthosis nigricans of the neck.
-
Treatment Groups:
-
Group A (Right Side): Fractional CO₂ laser therapy.
-
Group B (Left Side): 20% this compound (TCA) application.
-
-
Procedure:
-
Four treatment sessions were conducted at three-week intervals.
-
-
Evaluation:
-
Assessment was performed by two blinded dermatologists.
-
The Acanthosis Nigricans Analytical Score (ANASI) was used for evaluation.
-
Evaluations were conducted before the first session and three months after the last session.[7]
-
Protocol for Facial Freckles and Lentigines Treatment
-
Study Design: Randomized clinical trial.
-
Participants: 92 patients with facial freckles and lentigines (Fitzpatrick skin types III & IV).
-
Treatment Groups:
-
Group A (n=46): Fractional CO₂ laser.
-
Group B (n=46): 70% this compound (TCA) peel.
-
-
Procedure:
-
Three consecutive treatment sessions were performed at four-weekly intervals.
-
-
Evaluation:
-
Photographic assessment at each visit.
-
Final results were evaluated one month after the last session.
-
Pigmentation Severity Index (PSI) score was used for quantitative assessment.[9]
-
Protocol for Atrophic Acne Scars Treatment
-
Study Design: Comparative study.
-
Participants: 40 patients with atrophic acne scars.
-
Treatment Groups:
-
Group A (n=20): CO₂ fractional laser.
-
Group B (n=20): Chemical Reconstruction of Skin Scars (CROSS) technique using 100% this compound.
-
-
Procedure:
-
Four treatment sessions were conducted at four-week intervals.
-
-
Evaluation:
-
Digital photographs.
-
Qualitative global scarring grading system.
-
Patient satisfaction surveys.[10]
-
Mechanisms of Action and Signaling Pathways
Both TCA peels and fractional lasers initiate a wound healing cascade that culminates in skin rejuvenation. However, the initial insult and the subsequent cellular and molecular responses have distinct characteristics.
This compound (TCA) Peel: TCA acts as a keratolytic and protein denaturant.[6] It causes controlled chemical damage to the epidermis and dermis, leading to the sloughing of damaged outer layers and the stimulation of a regenerative response.[11] This process is characterized by the release of inflammatory mediators and cytokines, which in turn stimulate fibroblasts to produce new collagen and elastin.[11]
Fractional Laser: Fractional lasers create microscopic columns of thermal injury, known as microthermal treatment zones (MTZs), that extend from the epidermis into the dermis.[4] The surrounding tissue remains intact, which facilitates rapid healing. The thermal injury denatures collagen and activates a robust wound healing response, including the upregulation of heat shock proteins and the release of growth factors like Transforming Growth Factor-beta (TGF-β).[10] This leads to significant neocollagenesis and dermal remodeling.[4] Transcriptomic analyses have revealed the activation of pathways related to apoptosis, proliferation, stress/inflammation, and cell adhesion following fractional laser treatment.[12]
Conclusion
Both TCA chemical peels and fractional laser treatments are effective modalities for skin rejuvenation, each with a distinct profile of efficacy, safety, and underlying mechanism of action. Fractional lasers, particularly CO₂, often demonstrate superior results for more significant textural changes like deep wrinkles and certain types of acne scars, albeit with a higher incidence of immediate side effects such as pain and erythema.[2][7] TCA peels, on the other hand, can be highly effective for pigmentary issues and superficial textural irregularities, and may be a more cost-effective option.[9] The choice of treatment should be guided by the specific clinical indication, patient characteristics, and the desired balance between efficacy and downtime. Further research into the specific molecular pathways activated by each modality will be invaluable for the development of more targeted and effective skin rejuvenation therapies.
References
- 1. Frontiers | Signaling pathways in cutaneous wound healing [frontiersin.org]
- 2. Fractional Laser Resurfacing vs. Chemical Peels: Which Treatment is Best for You? - Gold Skin Care Center [goldskincare.com]
- 3. comoaesthetics.com [comoaesthetics.com]
- 4. iconiclaser.com [iconiclaser.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Peels for Skin Resurfacing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fractional Carbon Dioxide Laser versus this compound 20% Peel in the Treatment of Acanthosis Nigricans: A Split Neck Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. When Wounds Are Good for You: The Regenerative Capacity of Fractional Resurfacing and Potential Utility in Chronic Wound Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Peels: Background, Indications, Contraindications [emedicine.medscape.com]
- 12. Transcriptomic analysis of human skin wound healing and rejuvenation following ablative fractional laser treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trichloroacetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of trichloroacetic acid (TCA) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of TCA waste.
This compound is a corrosive chemical that requires careful handling during its use and disposal.[1][2] Improper disposal can pose a significant threat to human health and the environment.[3] Therefore, adherence to established protocols and regulatory requirements is paramount.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or neoprene gloves are recommended. Double gloving can provide extra protection.[4]
-
Eye Protection: Chemical splash goggles are essential.[4]
-
Protective Clothing: A fully buttoned lab coat should be worn.[4]
All handling of TCA and its waste should be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[4][5] An emergency eyewash station and safety shower should be readily accessible.[6]
Waste Characterization and Collection
This compound waste is generally considered hazardous. Specific quantitative parameters often define when it must be managed as dangerous waste. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable local, state, and federal regulations.[3][6]
| Parameter | Guideline | Citation |
| pH | Waste TCA with a pH of 6 or lower is typically classified as dangerous waste. | [4] |
| Concentration | A TCA concentration of 1% or greater often requires management as dangerous waste. | [4] |
| Neutralized pH for Potential Drain Disposal | A pH between 6 and 9 may be permissible for drain disposal, but only if it does not meet other hazardous waste criteria and is in accordance with local regulations. However, neutralizing dangerous wastes for the purpose of disposal is often restricted to permitted facilities. | [4] |
All TCA waste should be collected in a designated, compatible container, such as one made of polyethylene.[4] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."[5] Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizers, and metals.[1]
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Experimental Protocol: Neutralization of this compound Waste
In some instances, institutional policy may allow for the neutralization of TCA waste before disposal. This procedure should only be performed by trained personnel in a controlled laboratory environment.
Objective: To neutralize acidic TCA waste to a pH range of 6-8 for appropriate disposal.
Materials:
-
TCA waste in a suitable container (e.g., polyethylene carboy)
-
50% (w/v) Sodium Bicarbonate (NaHCO₃) solution or slurry
-
pH meter or pH indicator strips
-
Stir bar and stir plate
-
Personal Protective Equipment (gloves, goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Place the container of TCA waste on a stir plate inside a chemical fume hood. Add a stir bar to the container and begin gentle stirring.
-
Slow Addition of Base: Cautiously and slowly add the 50% sodium bicarbonate solution to the TCA waste. A recommended starting point is 50 mL of 50% w/v sodium bicarbonate slurry per liter of TCA waste.[7] The neutralization reaction will produce carbon dioxide gas, resulting in bubbling.[7] Add the base in small increments to control the rate of gas evolution and prevent foaming over.
-
Monitor pH: Periodically, and after the bubbling subsides from an addition, check the pH of the solution using a calibrated pH meter or pH strips.
-
Continue Neutralization: Continue to add the sodium bicarbonate solution incrementally until the pH of the waste is consistently within the target range of 6-8.[7] The cessation of bubbling upon the addition of more sodium bicarbonate is an indication that the acid has been neutralized.[7]
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution may be disposed of according to your institution's specific guidelines. In some cases, this may permit drain disposal with copious amounts of water.[7] However, it is crucial to confirm that this is allowed by your local regulations and institutional policy, as many jurisdictions require that even neutralized hazardous waste be disposed of by a licensed service.[4][7]
-
Decontamination: Thoroughly clean all equipment used in the neutralization process.
Important Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this compound and to confirm if on-site neutralization is permitted.[2] In most cases, direct disposal via a licensed professional waste disposal service is the recommended and required method.[6]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trichloroacetic Acid
Essential protocols for the safe management, use, and disposal of Trichloroacetic Acid (TCA) in a laboratory setting.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a highly corrosive substance, wearing the appropriate Personal Protective Equipment is the first line of defense against exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Acid-resistant gloves are required. Viton® is a recommended material.[1] Nitrile or butyl gloves are also mentioned for handling.[3][4] Always consult the glove manufacturer's compatibility chart.[3] | To prevent severe skin burns and irritation upon contact.[1][4] |
| Eye and Face Protection | For solid TCA, wear safety glasses with side shields. For liquid TCA, use indirect-vent, impact and splash-resistant goggles.[1] A face shield worn in conjunction with goggles is necessary when working with corrosive or highly irritating forms.[1] | To protect against severe eye irritation and potential permanent damage from splashes.[1] Contact lenses should not be worn.[1] |
| Skin and Body Protection | Wear an acid-resistant lab coat, long-sleeved clothing, and closed-toe shoes.[3][5] For larger scale operations, an acid-resistant suit, footwear, and headgear may be necessary.[1] | To shield the skin from potential splashes and contact with the chemical.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][6] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[5] | To prevent irritation of the nose, throat, and lungs from inhaling TCA dust or vapors.[1] |
Exposure Limits:
| Substance | Limit | Organization |
| This compound | 1 ppm (averaged over an 8-hour work shift)[1] | ACGIH |
Operational Plan: Handling this compound
A systematic approach to handling TCA is essential to minimize risks. The following workflow outlines the key stages of the process.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.[3]
-
Inspect all PPE for integrity before use.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and operational.[1][2]
-
Prepare the designated work area, ensuring it is clean and uncluttered. All work with TCA should be confined to a properly functioning and certified laboratory chemical fume hood.[3]
-
-
Handling Procedure:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
When dispensing, do so carefully to avoid splashing or creating dust.
-
Keep containers of TCA tightly closed when not in use.[3]
-
Store TCA containers upright in a designated, labeled area, below eye level, and in secondary containment.[2][3]
-
-
Post-Handling:
-
Decontaminate the work surface thoroughly after use.
-
Carefully remove PPE, avoiding contact with contaminated areas.
-
Wash hands and any potentially exposed skin with soap and water immediately after handling.[1]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing while under an emergency shower.[3] Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[4][7]
Spill Response:
-
Small Spills (manageable within 10 minutes):
-
Evacuate non-essential personnel from the area.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Ventilate and wash the spill area once cleanup is complete.[1]
-
-
Large Spills:
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Labeling:
-
Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container before adding any waste.[3] The label should clearly identify the contents as "this compound Waste."
-
-
Storage:
-
Disposal Request:
-
Once the container is full or no longer in use, submit a chemical collection request to your institution's EHS or waste management department.[3]
-
It may be necessary to dispose of this compound as a hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific recommendations.[1] Never attempt to neutralize TCA waste for drain disposal unless authorized by EHS.[3]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
